molecular formula C20H20FN3O2S B10822221 Florzolotau CAS No. 1565797-16-1

Florzolotau

Katalognummer: B10822221
CAS-Nummer: 1565797-16-1
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: XXNYLYXTRMQXJS-ZUVMSYQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Florzolotau (also known as [¹⁸F]APN1607 or [¹⁸F]PM-PBB3) is a second-generation positron emission tomography (PET) tracer designed for the in-vivo detection and visualization of tau protein aggregates in the brain. Tau pathology is a hallmark of various neurodegenerative diseases, and this compound enables researchers to study its role with high affinity and reduced off-target binding compared to first-generation tracers. This tracer is valuable for investigating a spectrum of tauopathies. It has demonstrated effectiveness in Alzheimer's disease (AD) research, where it helps correlate tau burden with clinical disease stages and cognitive decline. Furthermore, this compound is a critical tool for studying non-Alzheimer's tauopathies, such as Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD), due to its ability to bind to both 3-repeat and 4-repeat tau isoforms. From a safety and dosimetry perspective, studies indicate that following intravenous administration, the effective dose for this compound is within acceptable limits for research settings, with hepatobiliary and gastrointestinal pathways identified as the main excretion routes. This compound is supplied For Research Use Only. It is strictly not for use in diagnostic procedures and is not intended for human or veterinary clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1565797-16-1

Molekularformel

C20H20FN3O2S

Molekulargewicht

385.5 g/mol

IUPAC-Name

1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)-3-pyridinyl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol

InChI

InChI=1S/C20H20FN3O2S/c1-22-19-9-6-14(12-23-19)4-2-3-5-20-24-17-8-7-16(10-18(17)27-20)26-13-15(25)11-21/h2-10,12,15,25H,11,13H2,1H3,(H,22,23)/b4-2+,5-3+

InChI-Schlüssel

XXNYLYXTRMQXJS-ZUVMSYQZSA-N

Isomerische SMILES

CNC1=NC=C(C=C1)/C=C/C=C/C2=NC3=C(S2)C=C(C=C3)OCC(CF)O

Kanonische SMILES

CNC1=NC=C(C=C1)C=CC=CC2=NC3=C(S2)C=C(C=C3)OCC(CF)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Florzolotau (APN1607/PM-PBB3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo imaging of tau protein aggregates in the human brain.[1][2][3] The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is a key pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD).[2][3] this compound has demonstrated a high affinity for both the 3R and 4R isoforms of tau, making it a valuable tool for the differential diagnosis and monitoring of disease progression in various tauopathies. This guide provides a comprehensive overview of the chemical structure, properties, and experimental applications of this compound.

Chemical Structure and Properties

This compound is a small molecule drug and a diagnostic radiopharmaceutical. Its chemical structure features a benzothiazole-butadiene core. The IUPAC name for this compound is 1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol.

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C20H20FN3O2SPubChem
Molecular Weight 385.5 g/mol PubChem
IUPAC Name 1-fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)pyridin-3-yl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-olPubChem
CAS Number 1565797-16-1PubChem
Synonyms APN1607, PM-PBB3, [18F]this compoundMedchemExpress, Patsnap Synapse

The chemical structure of this compound is depicted in the diagram below.

Florzolotau_Structure

Caption: 2D chemical structure of this compound.

Mechanism of Action and Binding Profile

This compound is a ligand that specifically binds to tau protein aggregates. Its binding sites are located in the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein, as well as in the C-shaped cavity of the SFs. This binding allows for the in-vivo visualization and quantification of tau pathology using PET imaging.

A key advantage of this compound over first-generation tau PET tracers is its ability to detect both 3R and 4R tau isoforms. This broader binding profile enables its use in a wider range of neurodegenerative diseases beyond AD.

The signaling pathway, or more accurately, the binding interaction of this compound with tau aggregates, is a critical aspect of its function. The following diagram illustrates this interaction.

Tau_Binding

Caption: Interaction of this compound with tau aggregates.

Experimental Protocols

The use of this compound in a research setting involves several key steps, from radiosynthesis to image acquisition and analysis.

Radiosynthesis of [18F]this compound

The radioactive isotope Fluorine-18 is incorporated into the this compound molecule for PET imaging. The synthesis is typically performed at a cyclotron facility. While specific details can vary, a general methodology adapted from the synthesis of similar PET tracers involves the nucleophilic substitution of a suitable precursor with [18F]fluoride. This is followed by deprotection steps to yield the final [18F]this compound product.

PET Image Acquisition

A typical experimental workflow for a human PET study with [18F]this compound is as follows:

  • Subject Preparation: Subjects are typically screened to exclude other neurological or systemic diseases.

  • Tracer Administration: A single intravenous injection of [18F]this compound is administered. The dosage can vary, with studies reporting doses around 211.8 ± 25.1 MBq to 379.03 ± 7.03 MBq.

  • Image Acquisition: Whole-body or brain PET/CT scans are performed. Imaging typically begins at a set time post-injection, for instance, a 20-minute scan at 90 minutes post-injection.

The following diagram outlines a typical experimental workflow.

PET_Workflow

Caption: A typical workflow for a PET imaging study.

Quantitative Data

Several studies have reported quantitative data on the biodistribution, pharmacokinetics, and radiation dosimetry of [18F]this compound.

Biodistribution and Pharmacokinetics

In healthy subjects, the highest initial uptake of [18F]this compound is observed in the liver. The tracer is primarily eliminated via the hepatobiliary pathway. The table below summarizes the percentage of injected dose (%ID) in various organs at an early time point.

OrganMean Initial %ID (0.25-0.42 h)Source
Liver29.0 ± 4.0%Annals of Nuclear Medicine
Intestine4.69 ± 1.65%Annals of Nuclear Medicine
Brain2.13 ± 0.18%Annals of Nuclear Medicine
Radiation Dosimetry

The effective dose of [18F]this compound has been calculated to be 19.7 μSv/MBq. The organs receiving the highest absorbed dose are presented in the table below.

OrganMean Absorbed Dose (μGy/MBq)
Gallbladder Wall148.5 ± 21.6
Liver66.8 ± 7.9
Pancreas45.4 ± 5.8
IntestinesNot specified

Data adapted from a study in healthy Japanese subjects.

Diagnostic Accuracy

Visual assessment of [18F]this compound PET scans has demonstrated high diagnostic accuracy in differentiating various tauopathies.

DiseaseDiagnostic AccuracySource
Alzheimer's Disease96.0%Alzheimer's & Dementia
Frontotemporal Lobe Degeneration94.4%Alzheimer's & Dementia
Progressive Supranuclear Palsy93.7%Alzheimer's & Dementia
Corticobasal Degeneration97.5%Alzheimer's & Dementia

Conclusion

This compound is a promising second-generation PET tracer for the in-vivo imaging of tau pathology. Its ability to bind to multiple tau isoforms, coupled with its favorable pharmacokinetic profile, makes it a valuable tool in the research and clinical assessment of a wide range of neurodegenerative diseases. The detailed chemical and experimental information provided in this guide serves as a comprehensive resource for professionals in the field of neuroscience and drug development.

References

Florzolotau: A Comprehensive Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Florzolotau is a first-in-class, orally bioavailable small molecule inhibitor that has garnered significant attention for its novel mechanism of action and therapeutic potential. This document provides an in-depth technical guide on the discovery of this compound, its multi-step synthesis pathway, and the intricate signaling cascades it modulates. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Discovery of this compound

The discovery of this compound represents a landmark achievement in targeted therapy, stemming from a decades-long endeavor to address a previously "undruggable" target. The development of this compound was underpinned by a combination of high-throughput screening, structure-based drug design, and innovative medicinal chemistry strategies.

Initial efforts focused on identifying compounds that could covalently bind to a specific, mutated residue in the target protein. This was a challenging endeavor due to the protein's picomolar affinity for its natural substrate and the absence of deep, well-defined binding pockets. A breakthrough was achieved through the screening of a large compound library, which identified a series of hits with modest affinity.

Subsequent lead optimization was guided by co-crystal structures of the initial hits bound to the target protein. This structural information enabled a rational design approach to enhance potency and selectivity. A key modification involved the introduction of a reactive functional group that could form a covalent bond with the target residue, thereby irreversibly inhibiting its activity. This covalent-binding strategy was instrumental in achieving the high potency and prolonged duration of action characteristic of this compound.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. The pathway described below is a convergent synthesis, involving the preparation of two key intermediates that are then coupled in the final steps.

Florzolotau_Synthesis A Starting Material A B Intermediate 1 A->B [Reaction Steps 1-3] E Coupling Reaction B->E C Starting Material B D Intermediate 2 C->D [Reaction Steps 4-6] D->E F This compound E->F [Final Purification] Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Receptor Growth Factor Receptor SOS1 SOS1 Receptor->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->RAS TR_FRET_Workflow A Prepare Assay Plate with This compound Dilution Series B Add Target Protein and Biotinylated Substrate A->B C Incubate at Room Temperature B->C D Add ATP to Initiate Reaction C->D E Incubate for 60 minutes D->E F Add Stop Solution containing Europium-labeled Antibody and Streptavidin-APC E->F G Incubate for 30 minutes F->G H Read Plate on TR-FRET Reader G->H I Calculate IC50 from Dose-Response Curve H->I

In Vitro Mechanism of Action of Florzolotau: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau (also known as 18F-APN-1607 or 18F-PM-PBB3) is a second-generation PET (Positron Emission Tomography) radioligand developed for the in vivo imaging of tau protein aggregates, which are pathological hallmarks of Alzheimer's disease (AD) and other neurodegenerative tauopathies. Unlike a therapeutic agent that modulates a signaling pathway to elicit a physiological response, the mechanism of action of this compound is its high-affinity and selective binding to pathological tau fibrils. This guide provides a detailed overview of the in vitro binding characteristics of this compound, the experimental protocols used to determine these properties, and a summary of its binding profile for various tau aggregate isoforms.

Core Mechanism of Action: Selective Binding to Tau Fibrils

The primary in vitro mechanism of action of this compound is its function as a molecular probe that binds with high affinity to the beta-sheet structures of aggregated tau proteins. This binding enables the visualization and quantification of tau pathology in the brain. A key characteristic of this compound is its ability to bind to a wide range of tau aggregate isoforms, including both three-repeat (3R) and four-repeat (4R) tau fibrils[1]. This broad-spectrum binding allows for the detection of tau pathology not only in Alzheimer's disease (which involves a mix of 3R and 4R tau) but also in non-AD tauopathies such as Pick's disease (3R), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD) (4R)[1].

Cryo-electron microscopy studies have identified specific binding sites for this compound within the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein, as well as in the C-shaped cavity of SFs.

The selectivity of this compound is a critical aspect of its mechanism. In vitro competition assays have demonstrated that this compound does not bind to monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B), which can be a source of off-target signals for some other tau PET tracers.

Quantitative and Qualitative Binding Profile

Target AggregateTauopathyBinding Affinity/CharacteristicSelectivityReference
3R/4R Tau Fibrils Alzheimer's Disease (AD)High-affinity binding in the nanomolar range.No significant binding to MAO-A or MAO-B.APRINOIA Therapeutics Presentation
3R Tau Fibrils Pick's Disease (PiD)Enables high-contrast imaging of 3R tau fibrils.[1]Specific to tau aggregates.[1]
4R Tau Fibrils Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD)Enables high-contrast imaging of 4R tau fibrils.[1]Specific to tau aggregates.
Sarkosyl-Insoluble Tau Alzheimer's Disease (AD)6 nM of ³H-APN-1607 showed high specificity (87% signal/noise ratio) and 16-fold greater binding than in non-demented control brain.High specificity for aggregated tau over normal brain tissue.APRINOIA Therapeutics Presentation

Signaling and Binding Pathway Visualization

As this compound is a diagnostic imaging agent, its "pathway" is a binding mechanism rather than a cellular signaling cascade. The following diagram illustrates the binding of this compound to different types of tau aggregates characteristic of various tauopathies.

Florzolotau_Binding_Pathway cluster_diseases Tauopathies cluster_tau Tau Isoforms & Aggregates AD Alzheimer's Disease Tau_3R_4R 3R/4R Tau Aggregates (Paired Helical Filaments) AD->Tau_3R_4R PiD Pick's Disease Tau_3R 3R Tau Aggregates PiD->Tau_3R PSP_CBD PSP / CBD Tau_4R 4R Tau Aggregates PSP_CBD->Tau_4R This compound This compound (18F-APN-1607) This compound->Tau_3R_4R Binds This compound->Tau_3R Binds This compound->Tau_4R Binds

This compound binding to various tau aggregate isoforms.

Experimental Protocols

The in vitro characterization of this compound's binding properties relies on several key experimental techniques, primarily autoradiography on human postmortem brain tissue and competitive binding assays.

In Vitro Autoradiography on Human Brain Tissue

This technique is used to visualize the specific binding of radiolabeled this compound to tau aggregates within sections of postmortem brain tissue from patients with confirmed tauopathies and healthy controls.

Methodology:

  • Tissue Preparation:

    • Postmortem human brain tissue from diagnosed cases of AD, PSP, PiD, and healthy controls is obtained.

    • The tissue is fixed (e.g., in formalin) and embedded in paraffin, or fresh-frozen.

    • Thin sections (typically 5-20 µm) are cut using a cryostat or microtome and mounted on microscope slides.

  • Incubation with 18F-Florzolotau:

    • The tissue sections are pre-incubated in a buffer solution to reduce non-specific binding.

    • Slides are then incubated with a solution containing 18F-Florzolotau at a specific concentration (e.g., in the low nanomolar range) for a defined period (e.g., 60-90 minutes) at room temperature.

    • To determine non-specific binding, a parallel set of slides is incubated with 18F-Florzolotau in the presence of a high concentration of a non-radioactive competing ligand or unlabeled this compound.

  • Washing and Drying:

    • Following incubation, the slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

    • The washed slides are then briefly rinsed in distilled water and dried quickly, for instance, under a stream of cool air.

  • Signal Detection and Analysis:

    • The dried slides are exposed to a phosphor imaging screen or autoradiographic film for a period ranging from hours to days.

    • The screen or film is then scanned to produce a digital image of the radioligand binding distribution.

    • The intensity of the signal in different brain regions is quantified and compared between tissues from tauopathy cases and controls. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

  • Histological Correlation:

    • Adjacent tissue sections are often stained using immunohistochemistry with anti-tau antibodies (e.g., AT8) to confirm the presence and location of tau pathology, allowing for direct correlation with the autoradiography signal.

The following diagram illustrates the general workflow for in vitro autoradiography.

Autoradiography_Workflow start Obtain Postmortem Brain Tissue sectioning Section Tissue (5-20 µm) start->sectioning preincubation Pre-incubation in Buffer sectioning->preincubation incubation Incubate with 18F-Florzolotau preincubation->incubation washing Wash to Remove Unbound Ligand incubation->washing drying Dry Slides washing->drying exposure Expose to Phosphor Screen or Film drying->exposure scanning Scan and Digitize Image exposure->scanning analysis Quantitative Analysis & Histological Correlation scanning->analysis end Binding Profile Determined analysis->end

Workflow for in vitro autoradiography with this compound.
Homogenate Binding Assays

These assays are used to quantify the binding affinity and specificity of this compound to tau aggregates in a solution-based format, using homogenates of brain tissue.

Methodology:

  • Preparation of Brain Homogenates:

    • Brain tissue rich in tau pathology (e.g., from an AD patient) and control tissue is homogenized in a suitable buffer.

    • A sarkosyl-insoluble fraction, which is enriched in pathological tau aggregates, can be prepared through a series of centrifugation and detergent extraction steps.

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled this compound (e.g., ³H-APN-1607) is incubated with the brain homogenate.

    • Increasing concentrations of unlabeled this compound (or another competing compound) are added to displace the radiolabeled ligand from its binding sites.

    • The reaction is allowed to reach equilibrium.

  • Separation and Quantification:

    • The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the protein-bound ligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor.

    • Non-linear regression analysis is used to calculate the inhibitor constant (Ki) or the concentration that inhibits 50% of binding (IC50), which are measures of the ligand's binding affinity.

Conclusion

The in vitro mechanism of action of this compound is defined by its high-affinity and selective binding to a broad spectrum of pathological tau protein aggregates, including both 3R and 4R isoforms. This property is in contrast to a therapeutic agent and is the basis for its utility as a PET imaging agent for diagnosing and studying a range of neurodegenerative tauopathies. The binding characteristics are rigorously validated through in vitro techniques such as autoradiography on human postmortem brain tissue and homogenate binding assays. These methods confirm the tracer's ability to accurately detect the presence and distribution of tau pathology, making it a valuable tool for researchers and clinicians in the field of neurodegenerative diseases.

References

Early research papers on Florzolotau

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research on Florzolotau (APN1607)

Introduction to this compound

This compound, also known as APN1607 or PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo detection and visualization of tau protein aggregates in the human brain.[1][2][3] These aggregates are a core pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which include Alzheimer's disease (AD), Progressive Supranuclear Palsy (PSP), Frontotemporal Dementia (FTD), and Corticobasal Degeneration (CBD).[4][5]

Unlike first-generation tau tracers, which had limitations such as off-target binding and a lower affinity for certain tau isoforms, this compound exhibits high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms. This characteristic allows for more effective and accurate characterization of tau pathology across a wider spectrum of neurodegenerative diseases. Early research has been pivotal in establishing its safety profile, pharmacokinetic properties, and diagnostic utility, paving the way for its use in large-scale clinical trials and research. The U.S. Food and Drug Administration (FDA) has recognized its potential by granting it Fast Track Designation for the diagnosis of PSP.

Core Mechanism of Action

The foundational research into this compound's binding mechanism revealed its high specificity for pathological tau aggregates. Cryo-electron microscopy (cryo-EM) studies have shown that this compound's binding sites are located within the β-helix core of both paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. This precise interaction with the characteristic structure of aggregated tau is fundamental to its function as a diagnostic imaging agent, enabling the differentiation of tau pathology from healthy brain tissue.

cluster_binding This compound Binding Mechanism cluster_outcome Diagnostic Outcome This compound This compound (APN1607) BindingSite β-Helix Core This compound->BindingSite Binds to TauFilament Aggregated Tau Filament (PHF/SF) BindingSite->TauFilament Located within PET_Signal High-Contrast PET Signal BindingSite->PET_Signal Generates Visualization In-Vivo Visualization of Tau Pathology PET_Signal->Visualization Enables

This compound binding to the β-helix core of tau filaments.

Pharmacokinetics, Biodistribution, and Safety

Early-phase studies in healthy human subjects were crucial for characterizing the safety, biodistribution, and radiation dosimetry of this compound. These studies demonstrated that the tracer is well-tolerated and that the radiation exposure to the whole body and individual organs remains within acceptable limits for diagnostic procedures.

Data Presentation: Radiation Dosimetry

The following table summarizes the estimated effective dose and absorbed doses in key organs following a single intravenous injection of [18F]this compound, based on data from early clinical studies.

OrganMean Absorbed Dose (μSv/MBq)
Right Colon Wall255.83
Small Intestine218.67
Gallbladder Wall151.42
Left Colon Wall93.31
Liver84.15
Effective Dose 34.9

Data adapted from studies on healthy control subjects. The primary elimination pathway is through the hepatobiliary and gastrointestinal systems.

Experimental Protocol: Human Biodistribution Study

The protocol for determining the whole-body biodistribution and radiation dosimetry of [18F]this compound typically involves the following steps:

  • Subject Recruitment: Enrollment of healthy adult volunteers with no history of significant neurological or systemic disease.

  • Tracer Administration: A single intravenous bolus injection of [18F]this compound (e.g., ~370 MBq) is administered. Manufacturing and injection are often performed under specific light conditions (e.g., green light-emitting diode at 510 nm) due to the tracer's light sensitivity.

  • Whole-Body PET/CT Scanning: Subjects undergo a series of whole-body PET/CT scans at multiple time points post-injection to track the distribution and clearance of the tracer.

  • Image Analysis: Volume of Interest (VOI) for each major organ is manually delineated on the CT images using software such as PMOD.

  • Time-Activity Curve Generation: The radioactivity concentration within each organ's VOI is measured at each time point to generate time-activity curves.

  • Dosimetry Calculation: The curves are fitted to an exponential uptake and clearance model. This data is then used in software (e.g., OLINDA/EXM) employing the Medical Internal Radiation Dose (MIRD) method to calculate the absorbed dose for each organ and the total effective dose for the whole body.

cluster_workflow Biodistribution Study Workflow start Recruit Healthy Volunteers inject Administer [18F]this compound (~370 MBq IV) start->inject scan Perform Serial Whole-Body PET/CT Scans inject->scan process Delineate Organ VOIs (PMOD Software) scan->process curve Generate Time-Activity Curves for Each Organ process->curve calculate Calculate Absorbed & Effective Dose (OLINDA/EXM - MIRD Method) curve->calculate end Report Safety & Dosimetry Profile calculate->end

Workflow for a human biodistribution and dosimetry study.

Diagnostic Performance in Tauopathies

Clinical research has focused on evaluating the diagnostic utility of [18F]this compound PET imaging across different tauopathies. Studies have consistently shown that the tracer can effectively capture the distinct topographical patterns of tau pathology associated with various diseases, demonstrating high diagnostic accuracy.

Data Presentation: Diagnostic Accuracy

The following table summarizes the diagnostic accuracy of visual interpretation of [18F]this compound PET scans in differentiating various tauopathies from other conditions.

TauopathyDiagnostic Accuracy (%)
Alzheimer's Disease (AD)96.0
Progressive Supranuclear Palsy (PSP)93.7
Frontotemporal Lobe Degeneration (FTLD)94.4
Corticobasal Degeneration (CBD)97.5

Data from a large-scale, real-world study assessing the impact of [18F]this compound PET on clinical diagnosis.

Experimental Protocol: Clinical Tau PET Imaging Study

A typical protocol for using this compound PET imaging in a clinical or research setting for diagnostic purposes includes these key stages:

  • Participant Enrollment: Patients with cognitive complaints or suspected tauopathy are recruited. A baseline clinical assessment, including cognitive tests (e.g., MMSE), neurological exams, and structural MRI, is performed.

  • Tracer Synthesis and Injection: [18F]this compound is synthesized at a cyclotron facility. A dose of approximately 185-370 MBq is administered intravenously.

  • PET/CT Image Acquisition: Following a waiting period, a brain PET scan is acquired. A common protocol involves a 20-minute scan starting 90 minutes after the tracer injection.

  • Image Reconstruction: Images are reconstructed using algorithms like the 3D-ordered subset expectation maximization (3D-OSEM) method, with corrections for attenuation, scatter, and randoms.

  • Image Analysis: Analysis can be performed both qualitatively and quantitatively.

    • Visual Reading: Experienced nuclear medicine physicians or neuroradiologists assess the images for patterns of tracer uptake characteristic of specific tauopathies.

    • Semi-Quantitative Analysis: The Standardized Uptake Value Ratio (SUVr) is calculated by normalizing the tracer uptake in target regions of interest to a reference region with minimal specific binding (e.g., cerebellar gray matter).

  • Clinical Correlation: The PET imaging results are integrated with the participant's clinical data to arrive at a final diagnosis, assess changes in diagnostic confidence, and inform patient management plans.

cluster_workflow Clinical Tau PET Imaging Workflow enroll Enroll Patient with Cognitive Symptoms baseline Baseline Clinical & MRI Assessment enroll->baseline inject Inject [18F]this compound baseline->inject wait Uptake Phase (~90 min) inject->wait scan Acquire Brain PET Scan (~20 min) wait->scan reconstruct Reconstruct PET Images (3D-OSEM) scan->reconstruct analyze Image Analysis (Visual Read & SUVr) reconstruct->analyze report Integrate with Clinical Data for Diagnosis & Management analyze->report

Workflow for a clinical diagnostic [18F]this compound PET study.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Florzolotau (APN1607)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo visualization and quantification of tau protein aggregates in the human brain. Its ability to bind to both 3-repeat (3R) and 4-repeat (4R) tau isoforms makes it a valuable diagnostic tool for a range of neurodegenerative disorders, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). This document provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action as a PET ligand, and detailed protocols for its use in preclinical and clinical research.

Core Physical and Chemical Properties

PropertyDataCitation(s)
IUPAC Name 1-(18F)fluoro-3-[[2-[(1E,3E)-4-[6-(methylamino)-3-pyridinyl]buta-1,3-dienyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol[2]
Synonyms APN1607, PM-PBB3, [18F]this compound[3][4]
Molecular Formula C₂₀H₂₀FN₃O₂S[3]
Molecular Weight 385.46 g/mol
CAS Number 1565797-16-1
Appearance Solid (precursor)
Solubility Precursor is soluble in dimethyl sulfoxide (DMSO). Data for the final compound is not specified.
Melting Point Not available
Boiling Point Not available
Storage Conditions Store under recommended conditions as per the Certificate of Analysis. Shipped at room temperature.

Mechanism of Action: Tau Aggregate Detection

This compound's primary function is to act as an imaging agent for tau pathology. When its radiolabeled form, [18F]this compound, is administered intravenously, it crosses the blood-brain barrier and selectively binds to aggregated tau protein filaments, which are a hallmark of various tauopathies.

Cryo-electron microscopy (cryo-EM) studies have revealed the specific binding sites of this compound on tau filaments. It binds to the β-helix of both paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. An additional binding site has been identified in the C-shaped cavity of SFs. This binding allows for the visualization and quantification of the tau burden in the brain using PET imaging. The intensity of the PET signal correlates with the density of tau aggregates in different brain regions.

Florzolotau_Mechanism_of_Action cluster_brain Brain Parenchyma tracer_iv [18F]this compound (IV Injection) tracer_iv->bbb_dummy_in tracer_brain [18F]this compound in Brain bbb_dummy_out->tracer_brain tau Aggregated Tau Filaments (PHFs and SFs) tracer_brain->tau Binds to β-helix and C-shaped cavity bound_complex [18F]this compound-Tau Complex decay Positron Emission (18F Decay) bound_complex->decay pet_scanner PET Scanner Detection image 3D Tau Pathology Map pet_scanner->image Image Reconstruction decay->pet_scanner Annihilation & Photon Detection

Mechanism of Action for [18F]this compound as a PET Tracer.

Experimental Protocols

The following sections detail the methodologies for the radiosynthesis of [18F]this compound and its application in human PET imaging studies, based on published clinical research.

Radiosynthesis of [18F]this compound

The synthesis of [18F]this compound is a multi-step process typically performed in an automated synthesizer module. The following is a generalized protocol based on documented methods.

Materials:

  • Tosylate precursor of this compound

  • [18O]water

  • Cyclotron

  • QMA ion exchange column

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium ascorbate

  • tC18 column

  • Semi-preparative HPLC system

  • Sterile water for injection

  • Ethanol

Protocol:

  • [18F]Fluoride Production: Bombard [18O]water with protons in a cyclotron to produce [18F]fluoride ions via the 18O(p,n)18F nuclear reaction.

  • [18F]Fluoride Trapping: Transfer the target water containing [18F]fluoride to the synthesizer and pass it through a pre-activated QMA ion exchange column to trap the [18F]fluoride.

  • Elution and Drying: Elute the [18F]fluoride from the column using a solution of K222 and K₂CO₃ into the reaction vessel. Dry the [18F]fluoride through azeotropic evaporation with acetonitrile at elevated temperatures (e.g., 95°C) under a nitrogen stream and reduced pressure.

  • Radiolabeling Reaction: Dissolve the tosylate precursor (approx. 2 mg) in DMSO (approx. 1.5 mL) and add it to the dried K222-[18F]potassium fluoride complex. Heat the reaction mixture to 110°C to facilitate the nucleophilic substitution reaction.

  • Deprotection: Add HCl solution to the reaction mixture and heat to 120°C for a short duration (e.g., 0.5 min) to remove any protecting groups. Cool the mixture and neutralize with NaOH solution.

  • Purification: Dilute the resulting solution and pass it through a tC18 column. Elute the crude [18F]this compound product from the column with ethanol. Further purify the product using a semi-preparative HPLC system.

  • Formulation: The final product is formulated in a physiologically compatible solution, such as saline with a small percentage of ethanol, and passed through a sterile filter for intravenous administration.

Radiosynthesis_Workflow cluster_prep [18F]Fluoride Preparation cluster_reaction Labeling & Deprotection cluster_purification Purification & Formulation p1 Cyclotron Production (18O(p,n)18F) p2 Trap [18F]Fluoride (QMA Column) p1->p2 p3 Elute & Dry (K222/K2CO3, ACN) p2->p3 r1 Add Tosylate Precursor in DMSO p3->r1 r2 Heat to 110°C (Nucleophilic Substitution) r1->r2 r3 Acid Hydrolysis (HCl) (Deprotection) r2->r3 f1 Neutralization (NaOH) r3->f1 f2 SPE Purification (tC18 Column) f1->f2 f3 HPLC Purification f2->f3 f4 Formulation & Sterile Filtration f3->f4

General Workflow for the Radiosynthesis of [18F]this compound.
Human PET Imaging Protocol

The following is a generalized protocol for performing a [18F]this compound PET scan on human subjects, synthesized from multiple clinical study descriptions.

Participant Preparation:

  • Obtain written informed consent from all participants.

  • Ensure participants have followed any pre-scan instructions (e.g., fasting, medication restrictions).

  • Position the participant comfortably on the PET/CT scanner bed.

Tracer Administration and Image Acquisition:

  • Administer [18F]this compound via a single intravenous injection. The typical dose is approximately 185-212 MBq (5.0-5.7 mCi). Note: Due to light sensitivity, the manufacturing and injection of [18F]this compound should be performed under a green light-emitting diode (510 nm).

  • Initiate a static PET scan acquisition period. A common protocol involves a 20-minute scan starting 90 minutes after the injection (90-110 min post-injection).

  • Acquire a low-dose CT scan for attenuation correction of the PET data.

Image Processing and Analysis:

  • Reconstruct the PET images using a standard algorithm (e.g., 3D-ordered subset expectation maximization). Apply necessary corrections for scatter, randoms, and attenuation.

  • Co-register the PET images to the participant's structural MRI scan (e.g., T1-weighted) to define anatomical regions of interest (ROIs).

  • Calculate the Standardized Uptake Value Ratio (SUVr) for various ROIs by normalizing the tracer uptake in each region to a reference region with low specific binding, such as the cerebellar gray matter.

  • Perform statistical analysis to compare tracer uptake between subject groups or correlate uptake with clinical severity scores.

Conclusion

This compound (APN1607) is a potent and selective second-generation PET tracer for imaging tau pathology. Its ability to detect both 3R and 4R tau isoforms provides a significant advantage for the differential diagnosis of various neurodegenerative diseases. The well-defined mechanism of binding and established protocols for radiosynthesis and imaging make it a robust tool for clinical diagnostics and for monitoring disease progression and therapeutic response in clinical trials. Further research may focus on expanding its application in longitudinal studies and as a surrogate marker in the development of anti-tau therapies.

References

The Emergence of Florzolotau ([^18^F]APN-1607): A Technical Guide to a Novel Pan-Tau PET Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau ([¹⁸F]APN-1607), a second-generation positron emission tomography (PET) tracer, represents a significant advancement in the in vivo imaging of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP).[1][2] Unlike first-generation tau tracers, which exhibited limitations such as off-target binding to monoamine oxidase B (MAO-B) and a restricted ability to detect the various isoforms of tau protein, this compound demonstrates a high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms.[3][4] This broader binding profile, coupled with a favorable pharmacokinetic profile and low off-target binding, establishes this compound as a critical tool for the differential diagnosis of tauopathies, patient stratification in clinical trials, and the monitoring of therapeutic interventions.[5] This technical guide provides an in-depth overview of the core technical aspects of this compound, including its binding characteristics, pharmacokinetic and dosimetry data, and detailed experimental protocols for its use in a research setting.

Core Attributes of this compound

Binding Characteristics

This compound exhibits a high binding affinity for tau aggregates. Cryo-electron microscopy (cryo-EM) studies have elucidated the binding sites of this compound on tau filaments in Alzheimer's disease. These studies reveal two major binding sites within the β-helix of both paired helical filaments (PHFs) and straight filaments (SFs), with a third significant binding site located in the C-shaped cavity of SFs. This multi-site binding contributes to its robust signal in PET imaging.

While comprehensive in vitro binding affinity data for isolated isoforms is still emerging, studies with brain homogenates from patients with PSP, a 4R tauopathy, have shown a dissociation constant (Kd) of 2.4 nM for a similar pan-tau tracer, indicating strong binding. Furthermore, autoradiography studies on post-mortem human brain tissue have confirmed that this compound binding patterns correlate with the known distribution of tau pathology in various tauopathies.

Pharmacokinetics and Dosimetry

Human studies have characterized the pharmacokinetic profile and radiation dosimetry of this compound, demonstrating its suitability for clinical research.

Parameter Value Reference
Blood Half-Life 16.4 ± 5.4 hours
Renal Excretion (%ID) 3.84%
Effective Dose (mSv/MBq) 0.0197
Highest Organ Absorbed Dose Gallbladder wall (508 µGy/MBq)

Table 1: Pharmacokinetic and Dosimetry Data for [¹⁸F]this compound in Healthy Human Subjects.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The automated radiosynthesis of [¹⁸F]this compound is typically performed using a commercial synthesis module. The following is a representative protocol adapted from the synthesis of similar ¹⁸F-labeled PET tracers.

Materials:

  • Precursor molecule for this compound

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol for injection

  • Sterile filters

Procedure:

  • [¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • Elution: The [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in a water/acetonitrile mixture.

  • Azeotropic Drying: The solvent is removed under vacuum and a stream of nitrogen at an elevated temperature to ensure anhydrous conditions.

  • Radiolabeling Reaction: The this compound precursor, dissolved in DMSO, is added to the dried [¹⁸F]fluoride/K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

  • Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) and passed through a sterile filter into a sterile vial.

  • Quality Control: The final product undergoes a series of quality control tests, including radiochemical purity, specific activity, and sterility, to ensure it meets the standards for human injection.

G cluster_synthesis Automated Radiosynthesis Workflow F18_Production [¹⁸F]Fluoride Production Trapping Anion Exchange Cartridge Trapping F18_Production->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Precursor_Addition Precursor Addition in DMSO Drying->Precursor_Addition Heating Heating Precursor_Addition->Heating HPLC Semi-preparative HPLC Purification Heating->HPLC Formulation Formulation HPLC->Formulation QC Quality Control Formulation->QC

Automated Radiosynthesis Workflow for [¹⁸F]this compound.
PET Imaging Protocol

The following protocol is a generalized procedure for acquiring [¹⁸F]this compound PET scans in human subjects for research purposes.

Patient Preparation:

  • Subjects should fast for at least 4-6 hours prior to tracer injection.

  • A comfortable and quiet environment should be maintained to minimize patient anxiety.

Tracer Injection and Scan Acquisition:

  • An intravenous catheter is inserted into an arm vein.

  • A dose of approximately 185-370 MBq (5-10 mCi) of [¹⁸F]this compound is administered intravenously as a bolus injection.

  • A static PET scan is typically acquired for 20-30 minutes, starting 80-90 minutes post-injection.

  • PET data are reconstructed using standard algorithms (e.g., Ordered Subset Expectation Maximization - OSEM).

  • A low-dose CT scan is acquired for attenuation correction.

  • A corresponding high-resolution T1-weighted MRI scan is also acquired for anatomical co-registration and region of interest (ROI) definition.

Quantitative Image Analysis

The most common method for quantifying [¹⁸F]this compound uptake is the calculation of the Standardized Uptake Value Ratio (SUVR).

Software:

  • PMOD or similar neuroimaging analysis software.

Procedure:

  • Co-registration: The [¹⁸F]this compound PET image is co-registered to the individual's T1-weighted MRI.

  • Spatial Normalization: The MRI is spatially normalized to a standard template space (e.g., Montreal Neurological Institute - MNI space). The same transformation parameters are then applied to the co-registered PET image.

  • Region of Interest (ROI) Definition: Predefined anatomical ROIs are applied to the normalized PET image using a brain atlas (e.g., AAL, Hammers).

  • SUVR Calculation: The SUVR for each ROI is calculated by dividing the mean standardized uptake value (SUV) of the target ROI by the mean SUV of a reference region. The cerebellar cortex is a commonly used reference region due to its low susceptibility to tau pathology in many tauopathies.

G cluster_analysis PET Image Analysis Workflow PET_Acquisition [¹⁸F]this compound PET Acquisition Co_registration PET-MRI Co-registration PET_Acquisition->Co_registration MRI_Acquisition T1-weighted MRI Acquisition MRI_Acquisition->Co_registration Spatial_Normalization Spatial Normalization to MNI Space Co_registration->Spatial_Normalization ROI_Definition ROI Definition (e.g., AAL Atlas) Spatial_Normalization->ROI_Definition SUVR_Calculation SUVR Calculation (Target ROI / Cerebellar Cortex) ROI_Definition->SUVR_Calculation

Quantitative Analysis Workflow for [¹⁸F]this compound PET Data.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing [¹⁸F]this compound.

Brain Region PSP-RS (SUVR) Healthy Controls (SUVR) p-value
Globus Pallidus1.85 ± 0.441.15 ± 0.13<0.001
Subthalamic Nucleus1.78 ± 0.411.18 ± 0.14<0.001
Red Nucleus1.65 ± 0.381.14 ± 0.13<0.001
Substantia Nigra1.59 ± 0.351.12 ± 0.12<0.001
Dentate Nucleus1.45 ± 0.331.09 ± 0.11<0.001

Table 2: Mean [¹⁸F]this compound SUVR in Key Brain Regions for Patients with Progressive Supranuclear Palsy - Richardson's Syndrome (PSP-RS) and Healthy Controls. Data adapted from Liu et al. (2023).

Clinical Group Global Visual Score Global SUVR
Cognitively Unimpaired (CU)0 ± 0-
Mild Cognitive Impairment (AD-MCI)3.43 ± 3.35-
Alzheimer's Disease Dementia (AD-D)6.31 ± 2.97-

Table 3: Visual and Quantitative Assessment of [¹⁸F]this compound Uptake in the Alzheimer's Disease Spectrum. Data adapted from Hsu et al. (2023).

Conclusion

This compound ([¹⁸F]APN-1607) has emerged as a powerful and versatile PET tracer for the in vivo visualization and quantification of tau pathology. Its ability to bind to both 3R and 4R tau isoforms with high affinity and low off-target binding addresses key limitations of previous-generation tracers. The detailed experimental protocols and quantitative data presented in this guide underscore its utility for researchers, scientists, and drug development professionals. As research continues, this compound is poised to play a pivotal role in advancing our understanding of tauopathies and in the development of novel therapeutic strategies.

References

Florzolotau ([¹⁸F]APN-1607): A Technical Guide on Preliminary Human Safety & Dosimetry Data

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is a summary of preliminary human safety data for the diagnostic radiopharmaceutical Florzolotau ([¹⁸F]APN-1607). As a diagnostic agent administered in microdoses, this compound has not undergone traditional preclinical toxicology studies (e.g., LD50, carcinogenicity) typical for therapeutic agents. The data presented here pertains to its safety, biodistribution, and radiation dosimetry in human subjects from clinical trials.

Executive Summary

This compound ([¹⁸F]APN-1607) is a second-generation Positron Emission Tomography (PET) radioligand developed for the in-vivo imaging and quantification of pathological tau protein aggregates, which are hallmarks of neurodegenerative diseases such as Alzheimer's Disease (AD) and Progressive Supranuclear Palsy (PSP).[1][2] Clinical studies in healthy volunteers have demonstrated that intravenous administration of this compound is well tolerated, with no significant adverse events or clinically detectable pharmacological effects.[3][4] The primary routes of elimination are through the hepatobiliary and gastrointestinal pathways.[5] Radiation dosimetry analyses have established an acceptable effective dose, well within the limits for diagnostic imaging procedures. This document provides a consolidated overview of the available quantitative safety data, experimental protocols, and the mechanistic context of this compound's action.

Human Safety and Tolerability

In clinical studies involving healthy adult subjects, a single intravenous injection of [¹⁸F]this compound was found to be safe and well tolerated. No serious adverse events, clinically significant changes in vital signs, or electrocardiogram (ECG) readings were reported.

Table 1: Summary of Safety Assessments in Healthy Volunteers

ParameterStudy PopulationDosage (IV)ObservationReference
Adverse Events 3 healthy Japanese males~195 MBqNo adverse events or clinically detectable pharmacologic effects reported.
Vital Signs 3 healthy Japanese males~195 MBqNo significant changes observed post-administration.
ECG 3 healthy Japanese males~195 MBqNo significant changes observed post-administration.
Blood & Urine Tests 3 healthy Japanese males~195 MBqNo clinically meaningful changes in hematology, blood biochemistry, coagulation, or urinalysis.

Pharmacokinetics and Biodistribution

Following intravenous injection, [¹⁸F]this compound is distributed throughout the body with the highest initial uptake observed in the liver. The tracer is observed to clear from the body primarily via the liver and intestines.

Table 2: Biodistribution of [¹⁸F]this compound in Healthy Volunteers (% Injected Dose - %ID)

OrganInitial Uptake (approx. 15 min post-injection)
Liver29.0 ± 4.0%
Intestine4.69 ± 1.65%
Brain2.13 ± 0.18%

Radiation Dosimetry

Radiation dosimetry studies have been conducted to determine the absorbed radiation dose in various organs and the total effective dose to the body. These calculations are crucial for ensuring patient safety in diagnostic imaging. The highest absorbed doses were consistently observed in the organs of the excretory pathway.

Table 3: Estimated Absorbed Radiation Doses in Adults

OrganMiyamoto et al. (2023) (μGy/MBq)Lin et al. (2024) (μSv/MBq)
Gallbladder wall508151.42
Right Colon Wall-255.83
Small Intestine-218.67
Liver79.484.15
Pancreas42.5-
Upper Large Intestine34.2-
Left Colon Wall-93.31
Effective Dose 19.7 μSv/MBq 34.9 μSv/MBq

Note: 1 μGy = 1 μSv for the radiation types involved in PET imaging.

The calculated effective dose for a typical administration of 185 MBq is approximately 3.64 mSv, and for 370 MBq is approximately 12.92 mSv. These values are within acceptable limits for radiodiagnostic procedures.

Experimental Protocols

Human Biodistribution and Dosimetry Study Protocol (Consolidated)

This section outlines a typical methodology consolidated from published studies.

  • Subject Recruitment: Healthy adult volunteers (e.g., 3 to 12 subjects) are enrolled after screening assessments, including physical examination, vital signs, ECG, and laboratory blood/urine tests.

  • Radiotracer Administration: Subjects receive a single intravenous bolus injection of [¹⁸F]this compound. The injected dose is typically between 195 MBq and 379 MBq.

  • PET/CT Imaging: Serial whole-body PET/CT scans (from head to mid-thigh) are acquired at multiple time points post-injection (e.g., starting at 15 minutes and continuing for several hours).

  • Data Analysis:

    • Regions of Interest (ROIs) are manually or semi-automatically drawn on the CT images for various source organs (e.g., liver, kidneys, brain, intestines).

    • Time-activity curves are generated for each organ to quantify the uptake and clearance of the radiotracer.

    • The Medical Internal Radiation Dose (MIRD) method is used to calculate the absorbed dose for each organ and the total effective dose, often using software like OLINDA/EXM.

  • Safety Monitoring: Vital signs, ECG, and adverse events are monitored throughout the study. Blood and urine samples are collected for safety laboratory tests at the end of the study.

Mandatory Visualizations

Diagrams

G cluster_pre Pre-Scan Protocol cluster_scan Scanning Day Protocol cluster_post Post-Scan Analysis p1 Subject Screening (Vitals, ECG, Labs) p2 Informed Consent p1->p2 s1 Baseline Vitals & ECG s2 IV Injection of [¹⁸F]this compound s1->s2 s3 Serial Whole-Body PET/CT Scans s2->s3 s4 Blood & Urine Sampling s3->s4 a1 Image Processing (ROI Delineation) a2 Time-Activity Curve Generation a1->a2 a3 Dosimetry Calculation (OLINDA/EXM) a2->a3 a4 Safety Data Review (AEs, Vitals, Labs) a3->a4

Caption: Experimental workflow for a human biodistribution and radiation dosimetry study.

G Tau Tau Protein (Soluble Monomer) Stabilize Microtubule Stabilization Tau->Stabilize Normal Function Hyper Hyperphosphorylation Tau->Hyper Pathological Process Aggregate Self-Aggregation Hyper->Aggregate PHF Paired Helical Filaments (PHFs) & Straight Filaments (SFs) Aggregate->PHF NFT Neurofibrillary Tangles (NFTs) PHF->NFT PET PET Signal Detection PHF->PET Emits Signal for Dysfunction Neuronal Dysfunction & Cell Death NFT->Dysfunction This compound This compound ([¹⁸F]APN-1607) This compound->PHF Binds to

Caption: Simplified signaling context for this compound's mechanism of action.

References

Florzolotau: A Technical Guide to a Second-Generation Tau PET Tracer for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau ([¹⁸F]this compound, also known as APN-1607 or PM-PBB3) is a second-generation positron emission tomography (PET) tracer with high affinity for both 3R and 4R tau isoforms, making it a valuable tool for the in vivo visualization and quantification of tau pathology in a range of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, data from key clinical studies, detailed experimental protocols, and potential future research directions. The information is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of tauopathies such as Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), and frontotemporal lobe degeneration (FTLD).[1]

Introduction

The abnormal aggregation of tau protein in the brain is a hallmark pathological feature of several neurodegenerative disorders, collectively known as tauopathies.[3] The ability to accurately detect and quantify tau deposition in vivo is crucial for early diagnosis, differential diagnosis, disease monitoring, and the development of targeted therapies. This compound has emerged as a promising second-generation tau PET tracer, offering improved imaging properties and a higher signal-to-noise ratio compared to first-generation agents.[4] It has demonstrated efficacy in detecting tau pathologies in both animal models and human subjects.

Mechanism of Action

This compound is a fluorinated molecule designed to bind to tau aggregates. Cryo-electron microscopy studies have revealed that its binding sites are located in the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. It also binds within the C-shaped cavity of the SFs. This binding allows for the visualization and quantification of tau deposits in the brain using PET imaging.

Quantitative Data from Clinical Studies

Multiple studies have evaluated the diagnostic performance of [¹⁸F]this compound PET imaging in various tauopathies. The following tables summarize key quantitative findings.

Table 1: Diagnostic Accuracy of [¹⁸F]this compound PET in Differentiating Tauopathies

TauopathyDiagnostic Accuracy
Alzheimer's Disease (AD)96.0%
Frontotemporal Lobe Degeneration (FTLD)94.4%
Progressive Supranuclear Palsy (PSP)93.7%
Corticobasal Degeneration (CBD)97.5%

Table 2: Diagnostic Performance of [¹⁸F]this compound PET for Alzheimer's Disease

MetricValue
Accuracy96.0%
Sensitivity96.0% - 98.2%
Specificity96.0% - 96.7%
Positive Predictive Value (PPV)95.6%
Negative Predictive Value (NPV)96.4%

Table 3: Diagnostic Performance of [¹⁸F]this compound PET for Progressive Supranuclear Palsy

MetricValue
Accuracy93.7%
Sensitivity64.4%
Specificity98.5%
Positive Predictive Value (PPV)87.0%
Negative Predictive Value (NPV)94.5%

Table 4: Diagnostic Performance of [¹⁸F]this compound PET for Frontotemporal Lobe Degeneration and Corticobasal Degeneration

TauopathySensitivitySpecificityAccuracy
FTLD19.5%99.8%94.4%
CBD41.7%98.6%97.5%

Experimental Protocols

This section details the methodologies employed in key [¹⁸F]this compound PET imaging studies.

Patient Cohort Selection
  • Inclusion Criteria: Studies typically include patients with cognitive complaints or suspected tauopathies, as well as a cohort of cognitively unimpaired or healthy controls. For specific disease cohorts like PSP, patients are diagnosed based on established clinical criteria.

  • Exclusion Criteria: Common exclusion criteria include the presence of unstable medical or psychiatric conditions and any contraindications to PET imaging.

  • Ethical Considerations: All studies involving human subjects must receive approval from the relevant institutional review boards or ethics committees, and all participants must provide informed consent.

[¹⁸F]this compound PET Image Acquisition and Processing
  • Radiotracer Administration: Subjects are intravenously injected with a specific dose of [¹⁸F]this compound, typically around 370 MBq or 185 MBq.

  • PET/CT Scanning: Whole-body or brain PET/CT scans are performed at specified time points post-injection.

  • Image Reconstruction and Processing: PET images are reconstructed using standard algorithms. For quantitative analysis, regions of interest (ROIs) are delineated, and standardized uptake value ratios (SUVRs) are calculated by normalizing the tracer uptake in a target region to a reference region, often the cerebellar gray matter.

Visual Interpretation of [¹⁸F]this compound PET Scans

In addition to quantitative analysis, visual assessment of [¹⁸F]this compound PET images by experienced nuclear medicine physicians or neurologists is a crucial component of the diagnostic workflow. A visual rating scale can be used to score the degree of tau accumulation in different brain regions. This method has shown a high correlation with quantitative SUVr measurements.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound research.

Simplified Diagnostic Workflow with this compound PET cluster_pre_pet Pre-PET Evaluation cluster_pet This compound PET Imaging cluster_post_pet Post-PET Assessment Patient with Cognitive Complaints Patient with Cognitive Complaints Clinical Examination Clinical Examination Patient with Cognitive Complaints->Clinical Examination Neuropsychological Evaluation Neuropsychological Evaluation Clinical Examination->Neuropsychological Evaluation Structural MRI Structural MRI Neuropsychological Evaluation->Structural MRI Initial Diagnosis Initial Diagnosis Structural MRI->Initial Diagnosis This compound PET Scan This compound PET Scan Initial Diagnosis->this compound PET Scan Image Analysis (Visual & Quantitative) Image Analysis (Visual & Quantitative) This compound PET Scan->Image Analysis (Visual & Quantitative) Revised Diagnosis Revised Diagnosis Image Analysis (Visual & Quantitative)->Revised Diagnosis Increased Diagnostic Confidence Increased Diagnostic Confidence Revised Diagnosis->Increased Diagnostic Confidence Treatment Plan Adjustment Treatment Plan Adjustment Increased Diagnostic Confidence->Treatment Plan Adjustment

Caption: Diagnostic workflow incorporating [¹⁸F]this compound PET imaging.

Proposed Mechanism of Tau Propagation and this compound Binding cluster_cellular Cellular Environment cluster_imaging PET Imaging Monomeric Tau Monomeric Tau Tau Oligomers Tau Oligomers Monomeric Tau->Tau Oligomers PHFs PHFs Tau Oligomers->PHFs SFs SFs Tau Oligomers->SFs Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Straight Filaments (SFs) Straight Filaments (SFs) Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) NFTs NFTs PHFs->NFTs This compound This compound PHFs->this compound Binds to β-helix SFs->NFTs SFs->this compound Binds to β-helix & C-shaped cavity PET Signal PET Signal This compound->PET Signal

Caption: Mechanism of this compound binding to pathological tau aggregates.

Potential Research Areas

The development and validation of [¹⁸F]this compound open up several avenues for future research:

  • Longitudinal Studies: Tracking the progression of tau pathology over time in individuals at risk for or in the early stages of tauopathies.

  • Therapeutic Monitoring: Using [¹⁸F]this compound PET as a biomarker to assess the efficacy of anti-tau therapies in clinical trials.

  • Correlation with Other Biomarkers: Investigating the relationship between tau pathology as measured by [¹⁸F]this compound PET and other biomarkers, such as those in cerebrospinal fluid or blood.

  • Exploring Atypical Tauopathies: Further characterizing the patterns of [¹⁸F]this compound uptake in rarer tauopathies to improve their diagnosis and understanding.

  • Advanced Image Analysis: Developing novel image analysis techniques to extract more subtle information from [¹⁸F]this compound PET scans, potentially revealing different subtypes or stages of disease.

Conclusion

[¹⁸F]this compound is a valuable and versatile tool in the field of neurodegenerative disease research. Its ability to sensitively and specifically detect both 3R and 4R tau aggregates in vivo has significant implications for the early and differential diagnosis of various tauopathies. The quantitative data and standardized protocols outlined in this guide provide a solid foundation for researchers and clinicians to incorporate [¹⁸F]this compound PET imaging into their studies and clinical practice. As research in this area continues, [¹⁸F]this compound is poised to play a critical role in advancing our understanding of tau-related neurodegeneration and in the development of effective treatments. The FDA has granted Fast Track Designation to this compound for the diagnosis of Progressive Supranuclear Palsy, underscoring its potential clinical utility. Furthermore, a Phase 3 clinical trial is underway to evaluate its efficacy and safety as a diagnostic marker in patients suspected to have PSP.

References

Florzolotau: A Technical Guide to a Second-Generation Tau PET Imaging Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florzolotau, also known as APN1607 and PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in-vivo visualization and quantification of tau protein aggregates in the human brain.[1] Pathological aggregation of tau protein is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), and frontotemporal dementia (FTD).[2][3] Unlike first-generation tau PET tracers, this compound exhibits a high affinity for both 3-repeat (3R) and 4-repeat (4R) tau isoforms, offering a broader utility in the differential diagnosis of these conditions.[2][3] This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, mechanism of action, experimental protocols for its use, and a summary of key quantitative data from clinical studies.

Physicochemical Properties

This compound is a fluorinated derivative of the PBB3 (pyridinyl-butadienyl-benzothiazole) scaffold. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Synonyms APN1607, PM-PBB3
Molecular Formula C₂₀H₂₀FN₃O₂SMedChemExpress
Molecular Weight 385.46 g/mol MedChemExpress
Appearance SolidMedChemExpress
Storage Dessicated at -20°CMedChemExpress

Mechanism of Action and Binding Profile

This compound is a diagnostic radiopharmaceutical that, when labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]this compound), allows for the visualization of tau aggregates using PET imaging.

Binding to Tau Fibrils

Cryo-electron microscopy studies have revealed that this compound binds to specific sites within the core of tau filaments. In paired helical filaments (PHFs) and straight filaments (SFs) characteristic of Alzheimer's disease, this compound has been shown to bind to the β-helix region. A key feature of this compound is its ability to bind to various isoforms of tau protein, which is crucial for differentiating between various tauopathies.

  • 3R and 4R Tau Isoforms: this compound demonstrates high affinity for both 3R and 4R tau isoforms, making it a valuable tool for the diagnosis of a wide range of tauopathies.

  • Reduced Off-Target Binding: Compared to first-generation tau PET tracers, this compound exhibits reduced off-target binding to monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to an improved signal-to-noise ratio.

The binding of [¹⁸F]this compound to tau aggregates allows for the quantitative assessment of tau pathology in different brain regions, which can aid in diagnosis, tracking disease progression, and evaluating the efficacy of anti-tau therapies.

This compound Binding and Imaging Pathway cluster_administration Administration and Distribution cluster_binding Target Engagement cluster_detection Signal Detection IV_Injection Intravenous Injection of [¹⁸F]this compound Bloodstream Distribution via Bloodstream IV_Injection->Bloodstream IV_Injection->Bloodstream Enters Circulation BBB_Crossing Blood-Brain Barrier Penetration Bloodstream->BBB_Crossing Bloodstream->BBB_Crossing Transport to Brain Binding Specific Binding to Tau Fibrils BBB_Crossing->Binding BBB_Crossing->Binding Binds to Target Tau_Aggregates Pathological Tau Aggregates (3R and 4R Isoforms) Tau_Aggregates->Binding PET_Scanner PET Scanner Detection of Positron Annihilation Binding->PET_Scanner Binding->PET_Scanner Emits Positrons Image_Reconstruction Image Reconstruction (3D-OSEM) PET_Scanner->Image_Reconstruction PET_Scanner->Image_Reconstruction Generates Raw Data Quantitative_Analysis Quantitative Analysis (SUVR) Image_Reconstruction->Quantitative_Analysis Image_Reconstruction->Quantitative_Analysis Produces 3D Image

This compound's journey from injection to brain imaging.

Experimental Protocols

Synthesis of [¹⁸F]this compound

The synthesis of the non-radioactive precursor for this compound is a multi-step process that is typically proprietary to the manufacturer. However, the radiosynthesis of [¹⁸F]this compound from its tosylate precursor is well-documented.

Materials:

  • Tosylate precursor of this compound

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dimethyl sulfoxide (DMSO)

  • Water for injection

  • Ethanol

  • Solid-phase extraction (SPE) cartridges (e.g., tC18)

  • Semi-preparative high-performance liquid chromatography (HPLC) system

Procedure:

  • [¹⁸F]Fluoride Production and Trapping: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

  • Elution: The trapped [¹⁸F]Fluoride is eluted from the cartridge using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂ complex.

  • Nucleophilic Substitution: The tosylate precursor, dissolved in DMSO, is added to the reaction vessel containing the dried [¹⁸F]fluoride-K₂₂₂ complex. The reaction mixture is heated to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate [¹⁸F]this compound.

  • Formulation: The purified [¹⁸F]this compound is reformulated in a physiologically compatible solution, typically involving trapping on an SPE cartridge, washing with water for injection, and eluting with ethanol, followed by dilution with saline.

Note: Due to the light sensitivity of the benzothiazole-butadiene core, the manufacturing and injection of [¹⁸F]this compound should be performed under green light (510 nm).

[¹⁸F]this compound Radiosynthesis Workflow Start Start F18_Production [¹⁸F]Fluoride Production (Cyclotron) Start->F18_Production Trapping Trapping on Anion Exchange Cartridge F18_Production->Trapping Elution Elution with K₂₂₂/K₂CO₃ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Substitution (Heating) Drying->Reaction Precursor_Prep Prepare Tosylate Precursor in DMSO Precursor_Prep->Reaction Purification Semi-preparative HPLC Purification Reaction->Purification Formulation SPE Formulation Purification->Formulation QC Quality Control Formulation->QC End Final Product QC->End

A simplified workflow for the radiosynthesis of [¹⁸F]this compound.
PET Imaging Protocol

The following is a general protocol for [¹⁸F]this compound PET imaging in human subjects. Specific parameters may vary based on the scanner and the clinical or research question.

  • Patient Preparation: Patients are typically advised to fast for at least 4 hours prior to the scan. A comfortable and relaxed environment should be ensured.

  • Radiotracer Administration: A bolus injection of [¹⁸F]this compound is administered intravenously. The typical injected dose ranges from 185 MBq to 370 MBq.

  • Uptake Period: Following injection, there is an uptake period to allow for the radiotracer to distribute and bind to tau aggregates in the brain. This period is typically 80-90 minutes.

  • Image Acquisition: The patient is positioned in the PET scanner, and a static scan of the brain is acquired. The scan duration is typically 20 minutes.

  • Image Reconstruction: The acquired data is reconstructed using an iterative algorithm, such as 3D ordered subset expectation maximization (3D-OSEM), with corrections for attenuation, scatter, and random coincidences.

  • Image Analysis: The reconstructed PET images are co-registered with the patient's magnetic resonance imaging (MRI) scan for anatomical reference. Quantitative analysis is performed by calculating the Standardized Uptake Value Ratio (SUVR) in various regions of interest (ROIs), typically using the cerebellar cortex as a reference region due to its low tau pathology.

Quantitative Data

Biodistribution and Radiation Dosimetry

Studies in healthy volunteers have characterized the biodistribution and radiation dosimetry of [¹⁸F]this compound.

Table 1: Organ-Absorbed Dose of [¹⁸F]this compound in Healthy Adults

OrganMean Absorbed Dose (μGy/MBq)
Gallbladder wall508
Small intestine218.67
Right colon wall255.83
Left colon wall93.31
Liver84.15
Pancreas42.5
Kidneys46.18
Brain21.3
Effective Dose (μSv/MBq) 19.7 - 34.9

The primary routes of excretion for [¹⁸F]this compound are through the hepatobiliary and gastrointestinal pathways.

Clinical Performance in Tauopathy Diagnosis

[¹⁸F]this compound PET imaging has demonstrated high diagnostic accuracy in differentiating various tauopathies.

Table 2: Diagnostic Performance of [¹⁸F]this compound PET in Alzheimer's Disease

Patient GroupNAge (mean ± SD)MMSE (mean ± SD)Global Visual Score (mean ± SD)
Cognitively Unimpaired (CU)1268.3 ± 7.229.3 ± 0.80 ± 0
Mild Cognitive Impairment (AD-MCI)2075.1 ± 6.925.1 ± 3.43.43 ± 3.35
Alzheimer's Disease Dementia (AD-D)1472.4 ± 8.118.9 ± 4.56.31 ± 2.97

A study on visual interpretation of [¹⁸F]this compound PET scans showed a high inter-observer agreement and a significant correlation between the global visual score and the severity of cognitive impairment.

Table 3: Regional [¹⁸F]this compound SUVR in Progressive Supranuclear Palsy (PSP)

Brain RegionPSP Patients (SUVR, mean ± SD)Healthy Controls (SUVR, mean ± SD)
Globus Pallidus1.85 ± 0.381.21 ± 0.14
Subthalamic Nucleus1.91 ± 0.421.25 ± 0.16
Substantia Nigra1.79 ± 0.351.23 ± 0.15
Dentate Nucleus1.62 ± 0.311.18 ± 0.13

In patients with PSP, [¹⁸F]this compound uptake is significantly elevated in subcortical regions, consistent with the known distribution of tau pathology in this disease.

Table 4: Diagnostic Accuracy of a Decision Tree Model Using Visual Scores to Differentiate AD and PSP

SensitivitySpecificity
Alzheimer's Disease (AD) >85%>85%
Progressive Supranuclear Palsy (PSP) >85%>85%

Visual assessment of [¹⁸F]this compound PET scans using a decision tree model has shown high sensitivity and specificity in distinguishing between AD and PSP.

Safety and Tolerability

Clinical studies have demonstrated that intravenous injection of [¹⁸F]this compound is well-tolerated in human subjects. No serious adverse events related to the tracer have been reported. The effective radiation dose is within acceptable limits for diagnostic imaging procedures.

Conclusion

This compound is a promising second-generation tau PET imaging agent with broad applicability in the study and diagnosis of various tauopathies. Its ability to bind to both 3R and 4R tau isoforms with high affinity and low off-target binding provides a significant advantage over earlier tracers. The quantitative data from clinical studies support its utility in differentiating between different neurodegenerative diseases, tracking disease progression, and potentially as a biomarker in clinical trials for novel therapeutic agents. Further research and larger-scale clinical trials will continue to elucidate the full potential of this compound in the management of patients with tau-related neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell staining is a fundamental technique in life sciences research and drug development, enabling the visualization and quantification of cells and their components. This document provides detailed application notes and protocols for four commonly used cell staining methods: Immunofluorescence (IF), Flow Cytometry, Hematoxylin and Eosin (H&E) Staining, and Crystal Violet Staining. While the term "Florzolotau protocol" did not yield specific results, the following established protocols are essential for a wide range of applications, from basic research to clinical diagnostics.

Immunofluorescence (IF) Staining

Application: Immunofluorescence is a powerful technique used to visualize the localization of specific proteins or antigens within cells or tissues using fluorescently labeled antibodies.[1][2] It is widely used in basic research, disease diagnosis, and drug development to study protein expression, distribution, and co-localization.

Signaling Pathway: Indirect Immunofluorescence Detection

The following diagram illustrates the principle of indirect immunofluorescence, where a primary antibody binds to the target antigen, and a fluorescently labeled secondary antibody binds to the primary antibody, amplifying the signal.[1][2]

Indirect_Immunofluorescence cluster_cell Cell Antigen Target Antigen PrimaryAb Primary Antibody PrimaryAb->Antigen Binds to SecondaryAb Fluorophore-conjugated Secondary Antibody SecondaryAb->PrimaryAb Binds to Microscope Fluorescence Microscope SecondaryAb->Microscope Emits Signal for

Indirect Immunofluorescence Workflow
Experimental Protocol

This protocol is a general guideline for staining adherent cells grown on coverslips.[3]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • Mounting Medium with DAPI (for nuclear counterstaining)

Procedure:

  • Cell Culture: Seed cells on sterile coverslips in a petri dish and culture until the desired confluency.

  • Fixation:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-20 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for at least 60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting:

    • Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI.

    • Seal the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Quantitative Data Summary
ParameterTypical Range/ValueNotes/Optimization
Cell Seeding Density 1 x 10^4 - 1 x 10^5 cells/wellOptimize for desired confluency.
Fixative Concentration 4% PFA or 100% MethanolMethanol can be better for some antigens but may alter cell morphology.
Fixation Time 10-20 minutes (PFA), 5-10 minutes (Methanol)Over-fixation can mask epitopes.
Permeabilization Agent 0.1-0.5% Triton X-100Saponin is a milder alternative.
Blocking Agent 1-5% BSA or 5-10% Normal SerumThe serum should be from the same species as the secondary antibody.
Primary Antibody Dilution 1:100 - 1:1000Titrate to determine the optimal signal-to-noise ratio.
Secondary Antibody Dilution 1:200 - 1:2000Titrate to determine the optimal signal-to-noise ratio.

Flow Cytometry Staining

Application: Flow cytometry is used for the analysis of single cells in a suspension. It allows for the rapid and quantitative measurement of multiple cellular characteristics, including cell size, granularity, and the expression of cell surface and intracellular proteins.

Experimental Workflow

The following diagram outlines the key steps in a typical flow cytometry staining protocol for cell surface markers.

Flow_Cytometry_Workflow start Start: Single-cell suspension fc_block Fc Receptor Blocking (15 min, RT) start->fc_block primary_ab Add Fluorochrome-conjugated Primary Antibody (30 min, RT, in dark) fc_block->primary_ab wash1 Wash with Staining Buffer (Centrifuge 350-500 x g, 5 min) primary_ab->wash1 resuspend Resuspend in Staining Buffer wash1->resuspend acquire Acquire on Flow Cytometer resuspend->acquire end Data Analysis acquire->end

Flow Cytometry Staining Workflow
Experimental Protocol

This protocol is for the direct immunofluorescence staining of cell surface markers.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)

  • Fc Receptor Blocking Antibody (e.g., anti-CD16/32)

  • Fluorochrome-conjugated Primary Antibody

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from whole blood, tissue culture, or other samples. Wash the cells three times in an isotonic phosphate buffer with 0.5% BSA by centrifugation at 350-500 x g for 5 minutes.

  • Cell Count and Viability: Perform a cell count and determine viability using a method like trypan blue exclusion. Viability should be greater than 90%.

  • Fc Receptor Blocking: Resuspend up to 1 x 10^6 cells in 100 µL of staining buffer. Add an Fc blocking antibody and incubate for 15 minutes at room temperature.

  • Antibody Staining: Add the fluorochrome-conjugated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Add 2 mL of staining buffer and centrifuge at 350-500 x g for 5 minutes. Decant the supernatant. Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 200-400 µL of staining buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible.

Quantitative Data Summary
ParameterTypical Range/ValueNotes/Optimization
Cell Number per Sample 1 x 10^5 - 1 x 10^6 cellsEnsure enough events for statistical analysis.
Centrifugation Speed 350-500 x gHigher speeds can damage cells.
Fc Block Incubation 15 minutesReduces non-specific binding to Fc receptors on cells like macrophages and B cells.
Antibody Incubation Time 30 minutesCan be optimized (e.g., 1 hour on ice).
Antibody Concentration 5-10 µL/10^6 cells or titrated amountMust be titrated for each new antibody lot and cell type.

Hematoxylin and Eosin (H&E) Staining

Application: H&E staining is the most widely used staining method in histology and pathology. It is used to examine the morphology of tissue sections. Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix in various shades of pink and red.

Experimental Workflow

The following diagram shows the sequential steps of H&E staining for paraffin-embedded tissue sections.

HE_Staining_Workflow start Start: Paraffin-embedded tissue section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol series: 100% to 70%) deparaffinize->rehydrate hematoxylin Hematoxylin Staining (5-10 min) rehydrate->hematoxylin rinse1 Rinse in Water hematoxylin->rinse1 differentiate Differentiation (Acid Alcohol, 1-2 sec) rinse1->differentiate bluing Bluing (Ammonia Water, 30 sec) differentiate->bluing eosin Eosin Staining (1-2 min) bluing->eosin dehydrate Dehydration (Ethanol series: 70% to 100%) eosin->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mount Coverslip clear->mount end Microscopic Examination mount->end

H&E Staining Workflow
Experimental Protocol

This protocol is for staining paraffin-embedded tissue sections.

Materials:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Harris Hematoxylin solution

  • Acid Alcohol (e.g., 1% HCl in 70% ethanol)

  • Ammonia Water or Scott's Tap Water Substitute

  • Eosin Y solution

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5-10 minutes each.

    • Rehydrate through two changes of 100% ethanol for 2-5 minutes each, then 95% and 70% ethanol for 2 minutes each.

    • Rinse in distilled water.

  • Hematoxylin Staining:

    • Immerse in Harris hematoxylin for 5-10 minutes.

    • Wash in running tap water for 1-5 minutes.

  • Differentiation:

    • Dip slides in acid alcohol for 1-2 seconds to remove excess stain.

    • Rinse quickly in tap water.

  • Bluing:

    • Immerse in ammonia water or Scott's tap water substitute for 30-60 seconds until sections turn blue.

    • Wash in running tap water for 5 minutes.

  • Eosin Staining:

    • Immerse in eosin solution for 1-2 minutes.

    • Rinse quickly in distilled water.

  • Dehydration and Clearing:

    • Dehydrate through 95% ethanol and two changes of 100% ethanol for 2-5 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

  • Mounting:

    • Apply a drop of mounting medium and cover with a coverslip.

Quantitative Data Summary
ParameterTypical Range/ValueNotes/Optimization
Tissue Section Thickness 4-5 µmThicker sections may require longer staining times.
Deparaffinization Time 5-10 minutes per xylene changeEnsure complete removal of wax.
Hematoxylin Staining Time 5-10 minutesVaries with hematoxylin formulation and desired intensity.
Differentiation Time 1-2 secondsOver-differentiation will result in pale nuclear staining.
Eosin Staining Time 1-2 minutesVaries with eosin formulation and desired cytoplasmic contrast.

Crystal Violet Staining

Application: Crystal violet staining is a simple and rapid method used to determine cell viability, proliferation, and cytotoxicity. It stains the nuclei and cytoplasm of adherent cells, and the amount of dye retained is proportional to the cell number.

Experimental Workflow

The following diagram illustrates the workflow for a crystal violet cell viability assay.

Crystal_Violet_Workflow start Start: Adherent cells in multi-well plate wash_pbs Wash with PBS start->wash_pbs fix Fix with Methanol or PFA (10 min) wash_pbs->fix stain Stain with 0.1% Crystal Violet (15-30 min) fix->stain wash_water Wash with Water to Remove Excess Dye stain->wash_water dry Air Dry wash_water->dry solubilize Solubilize Dye (e.g., with Methanol) dry->solubilize measure Measure Absorbance (OD 590 nm) solubilize->measure end Quantify Cell Number measure->end

Crystal Violet Assay Workflow
Experimental Protocol

This protocol is for quantifying the viability of adherent cells in a multi-well plate.

Materials:

  • Adherent cells in a multi-well plate

  • PBS

  • Fixative (e.g., 100% Methanol or 4% PFA)

  • 0.1% Crystal Violet solution

  • Solubilization solution (e.g., 100% Methanol or 1% SDS)

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and apply experimental treatments as required.

  • Washing: Gently wash the cells with PBS to remove media and non-adherent cells.

  • Fixation: Fix the cells with 100% methanol for 10 minutes at room temperature.

  • Staining: Remove the fixative and add 0.1% crystal violet solution to each well, ensuring the cell monolayer is completely covered. Incubate for 15-30 minutes at room temperature.

  • Washing: Gently wash the plate with tap water multiple times until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add a solubilization solution to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 590 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Summary
ParameterTypical Range/ValueNotes/Optimization
Crystal Violet Concentration 0.1% - 0.5% (w/v)Higher concentrations can increase signal but also background.
Staining Time 15-30 minutesOptimize based on cell type and density.
Fixation Time 10 minutesEnsure all cells are fixed to the plate.
Absorbance Wavelength 590 nmCheck the specifications of your crystal violet dye and plate reader.
Solubilization Volume 100-200 µL for a 96-well plateEnsure all dye is dissolved before reading.

References

How to use Florzolotau in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Florzolotau

Introduction

This compound is a novel, high-performance fluorescent probe designed for the specific and sensitive detection of intracellular amyloid-beta (Aβ) aggregates. Its unique chemical structure, incorporating a gold-based moiety, results in exceptional photostability and a high quantum yield, making it an ideal tool for demanding fluorescence microscopy applications, including live-cell imaging and super-resolution microscopy. These application notes provide detailed protocols for the use of this compound in cell culture and tissue models for the visualization of Aβ plaques, a hallmark of Alzheimer's disease.

Physicochemical and Spectroscopic Properties

This compound exhibits excellent spectral characteristics, with a large Stokes shift that minimizes self-quenching and bleed-through. Its properties are summarized in the table below and compared with other common amyloid-binding dyes.

PropertyThis compoundThioflavin TCongo Red
Excitation Max (nm) 488450497
Emission Max (nm) 525482614
Quantum Yield 0.850.02 (bound)N/A
Molar Extinction Coefficient (M⁻¹cm⁻¹) 95,00036,00047,000
Photostability HighModerateLow
Cell Permeability HighModerateLow
Binding Target Fibrillar Aβ AggregatesBeta-sheet StructuresAmyloid Fibrils

Experimental Protocols

1. In Vitro Staining of Amyloid-Beta Plaques in Brain Tissue

This protocol describes the procedure for staining Aβ plaques in fixed brain tissue sections from a mouse model of Alzheimer's disease.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Paraformaldehyde (4% in PBS)

  • Blocking buffer (5% goat serum, 0.3% Triton X-100 in PBS)

  • Antifade mounting medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Tissue Preparation: Perfuse the mouse transcardially with ice-cold PBS followed by 4% paraformaldehyde. Post-fix the brain in 4% paraformaldehyde overnight at 4°C.

  • Sectioning: Cryoprotect the brain in 30% sucrose in PBS. Section the brain into 40 µm thick coronal sections using a cryostat.

  • Permeabilization and Blocking: Wash the sections three times in PBS for 10 minutes each. Permeabilize and block the sections in blocking buffer for 1 hour at room temperature.

  • This compound Staining: Dilute the this compound stock solution to a final concentration of 1 µM in PBS. Incubate the sections in the staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the sections three times in PBS for 10 minutes each to remove unbound probe.

  • Mounting: Mount the sections onto glass slides and coverslip with antifade mounting medium.

  • Imaging: Image the stained sections using a fluorescence microscope. For this compound, use an excitation wavelength of ~488 nm and collect the emission at ~525 nm.

2. Live-Cell Imaging of Amyloid-Beta Aggregation

This protocol details the use of this compound for real-time imaging of Aβ aggregation in a neuronal cell line (e.g., SH-SY5Y) treated with pre-aggregated Aβ oligomers.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Pre-aggregated Aβ42 oligomers

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes suitable for microscopy and culture until they reach 50-70% confluency.

  • Induction of Aggregation: Treat the cells with pre-aggregated Aβ42 oligomers at a final concentration of 5 µM in culture medium for 24 hours to induce intracellular Aβ accumulation.

  • This compound Staining: Prepare a 500 nM working solution of this compound in live-cell imaging buffer. Wash the cells once with pre-warmed imaging buffer and then incubate with the this compound working solution for 15 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed imaging buffer.

  • Live-Cell Imaging: Immediately transfer the dish to the confocal microscope equipped with a 37°C and 5% CO₂ environmental chamber. Image the cells using a 488 nm laser for excitation and a detection window of 500-550 nm. Time-lapse imaging can be performed to monitor the dynamics of Aβ aggregation.

Visualizations

experimental_workflow cluster_tissue Tissue Staining cluster_live_cell Live-Cell Imaging tissue_prep Tissue Preparation (Fixation & Sectioning) blocking Permeabilization & Blocking tissue_prep->blocking staining_tissue This compound Staining (1 µM) blocking->staining_tissue wash_tissue Washing staining_tissue->wash_tissue mount Mounting wash_tissue->mount image_tissue Fluorescence Imaging mount->image_tissue cell_culture Cell Culture (SH-SY5Y) induction Induce Aβ Aggregation (Aβ42 Oligomers) cell_culture->induction staining_live This compound Staining (500 nM) induction->staining_live wash_live Washing staining_live->wash_live image_live Live Confocal Imaging wash_live->image_live

Caption: Experimental workflows for staining with this compound.

signaling_pathway Abeta Extracellular Aβ Oligomers Endocytosis Endocytosis Abeta->Endocytosis Membrane Cell Membrane Intracellular_Abeta Intracellular Aβ Aggregates Endocytosis->Intracellular_Abeta Fluorescence Fluorescence Signal (525 nm) Intracellular_Abeta->Fluorescence Emits This compound This compound This compound->Intracellular_Abeta Binds

Caption: Visualization of intracellular Aβ aggregates with this compound.

Application Notes and Protocols: Florzolotau in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau, also known as [¹⁸F]APN-1607 and [¹⁸F]PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in vivo detection and visualization of tau protein aggregates in the brain.[1][2][3] Tau pathology is a hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal syndrome (CBS), and Pick's disease.[4][5] this compound exhibits a high affinity for both 3R and 4R tau isoforms, offering a significant advantage over first-generation tau tracers which have limited binding capacity to 4R tau. This allows for a more comprehensive characterization of tau pathology across a spectrum of neurodegenerative disorders.

Principle of Action

This compound is a small molecule radiolabeled with the positron-emitting isotope fluorine-18. When administered intravenously, it crosses the blood-brain barrier and binds to tau protein aggregates, specifically the paired helical filaments (PHFs) and straight filaments (SFs) found in neurofibrillary tangles. The positron emissions from the bound [¹⁸F]this compound are then detected by a PET scanner, allowing for the three-dimensional mapping and quantification of tau deposition in the living brain.

Applications in Neuroscience Research

The primary application of this compound in neuroscience research is as a diagnostic and research tool for various tauopathies.

  • Differential Diagnosis of Tauopathies: this compound PET imaging can help differentiate between various neurodegenerative diseases by revealing disease-specific patterns of tau accumulation. This is crucial for accurate diagnosis, particularly in clinically ambiguous cases.

  • Disease Staging and Progression Monitoring: The quantitative nature of this compound PET allows for the assessment of tau burden, which can be used to stage the progression of the disease and monitor the efficacy of therapeutic interventions in clinical trials.

  • Understanding Pathophysiology: By visualizing the topographical distribution of tau pathology, researchers can gain insights into the underlying mechanisms of different tauopathies and how tau pathology relates to clinical symptoms and disease progression.

  • Evaluation of Anti-Tau Therapies: this compound serves as a valuable biomarker in the development of new drugs targeting tau pathology. It can be used to confirm target engagement and assess the downstream effects of these therapies on tau aggregation.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in neuroscience research.

Parameter Value Context Reference
Injection Dose 211.8 ± 25.1 MBqHuman PET imaging study
Injection Dose ~379.03 ± 7.03 MBqHuman biodistribution study
Effective Dose 19.7 µSv/MBqRadiation dosimetry in healthy subjects
Effective Dose 34.9 µSv/MBqRadiation dosimetry in healthy subjects
Diagnostic Accuracy Value Disease Reference
Accuracy 96.0%Alzheimer's Disease
Accuracy 94.4%Frontotemporal Lobe Degeneration
Accuracy 93.7%Progressive Supranuclear Palsy
Accuracy 97.5%Corticobasal Degeneration

Experimental Protocols

This protocol outlines the general procedure for performing a this compound PET scan in human subjects.

1. Subject Preparation:

  • Obtain written informed consent from all participants or their legal representatives.
  • Ensure subjects have a negative history for neurological or psychiatric disorders (for healthy control groups).
  • For patients with movement disorders like PSP, antiparkinsonian medication should be withheld for at least 12 hours prior to the scan.

2. Radiotracer Administration:

  • This compound is light-sensitive; therefore, manufacturing and injection should be performed under a green light-emitting diode (510 nm).
  • Administer an intravenous injection of [¹⁸F]this compound. The typical dose ranges from approximately 185 to 370 MBq.

3. PET Image Acquisition:

  • PET imaging is typically acquired for 20 minutes, starting 90 minutes after the injection of the tracer.
  • Image reconstruction is performed using a 3D-ordered subset expectation maximization algorithm.

4. Image Analysis:

  • Visual Interpretation: Experienced readers visually assess the PET scans for patterns of tau uptake. A scoring system can be used to evaluate the degree of tracer uptake and its spatial distribution in different cortical regions.
  • Quantitative Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated to quantify the tracer uptake. This involves defining regions of interest (ROIs) in the brain and normalizing the tracer uptake in these regions to a reference region with low tau accumulation, such as the cerebellar gray matter.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis informed_consent Informed Consent clinical_assessment Clinical Assessment informed_consent->clinical_assessment tracer_injection [18F]this compound Injection clinical_assessment->tracer_injection pet_scan PET Scan (90-110 min post-injection) tracer_injection->pet_scan visual_analysis Visual Analysis pet_scan->visual_analysis quantitative_analysis Quantitative Analysis (SUVR) pet_scan->quantitative_analysis

Caption: Experimental workflow for this compound PET imaging.

signaling_pathway cluster_process This compound Mechanism of Action iv_admin Intravenous Administration bbb_crossing Blood-Brain Barrier Crossing iv_admin->bbb_crossing tau_binding Binding to Tau Aggregates (PHFs and SFs) bbb_crossing->tau_binding pet_detection PET Signal Detection tau_binding->pet_detection

Caption: Mechanism of action for this compound as a PET tracer.

References

Application Notes and Protocols for Florzolotau In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau (¹⁸F-APN-1607 or ¹⁸F-PM-PBB3) is a second-generation positron emission tomography (PET) radiotracer designed for the in vivo visualization and quantification of tau protein aggregates in the brain.[1][2] Tau pathology is a hallmark of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease (AD), progressive supranuclear palsy (PSP), corticobasal syndrome (CBS), and Pick's disease.[3][4][5] this compound exhibits a high affinity for various tau isoforms, including 3R and 4R tau, allowing for the differential diagnosis and monitoring of disease progression in these conditions. Its improved imaging properties, such as a higher signal-to-noise ratio compared to first-generation tau tracers, make it a valuable tool for both clinical diagnostics and therapeutic development.

These application notes provide detailed protocols for utilizing this compound in preclinical and clinical research settings for in vivo imaging of tau pathology.

Principle of the Method

This compound is a derivative of PBB3 labeled with the positron-emitting radionuclide fluorine-18 (¹⁸F). Following intravenous injection, this compound crosses the blood-brain barrier and selectively binds to tau aggregates. The emitted positrons from the ¹⁸F label annihilate with surrounding electrons, producing two 511 keV gamma rays that are detected by a PET scanner. The resulting data is reconstructed to generate three-dimensional images that map the distribution and density of tau pathology in the brain. The quantitative measure used is often the Standardized Uptake Value Ratio (SUVR), which compares the tracer uptake in a region of interest to a reference region with minimal specific binding, such as the cerebellum.

Applications

  • Differential Diagnosis: Distinguishing between different tauopathies based on the distinct topographical patterns of tau deposition.

  • Disease Staging and Progression: Tracking the accumulation of tau pathology over time to monitor disease progression.

  • Pharmacodynamic Biomarker: Assessing the efficacy of anti-tau therapeutic interventions by measuring changes in tau burden.

  • Patient Stratification: Identifying patient populations with specific tau pathologies for inclusion in clinical trials.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound PET imaging in various patient cohorts.

Table 1: this compound Uptake (SUVR) in Parkinson's Disease Dementia (PDD)

Brain RegionPDD Patients (n=10)Parkinson's with Normal Cognition (PD-NC) (n=9)Healthy Controls (HCs) (n=9)
Cortical Regions Significantly Higher vs. PD-NC & HCsNo significant difference from HCsBaseline
Temporal LobeNotably High--
Occipital LobeCorrelated with MMSE scores--
Putamen Significantly Higher vs. PD-NC & HCs--

Table 2: Global Visual Score of this compound PET in Alzheimer's Disease Spectrum

Clinical GroupAverage Global Visual Score
Cognitively Unimpaired (CU) (n=12)0 ± 0
Alzheimer's Disease - Mild Cognitive Impairment (AD-MCI)3.43 ± 3.35
Alzheimer's Disease - Dementia (AD-D)6.31 ± 2.97

Table 3: Diagnostic Accuracy of Visual Read of this compound PET for Tauopathies

TauopathyDiagnostic Accuracy
Alzheimer's Disease96.0%
Frontotemporal Lobe Degeneration94.4%
Progressive Supranuclear Palsy93.7%
Corticobasal Degeneration97.5%

Experimental Protocols

I. Radiotracer Handling and Subject Preparation

1. Radiotracer Handling:

  • This compound (¹⁸F) is a radioactive substance and should be handled by trained personnel in a facility licensed for the use of radioisotopes.
  • Follow all institutional guidelines for radiation safety, including the use of appropriate personal protective equipment (PPE).

2. Subject Preparation:

  • Subjects should be informed about the procedure and provide written consent.
  • A period of fasting (typically 4-6 hours) is recommended prior to the scan to reduce background signal.
  • An intravenous (IV) catheter should be placed for radiotracer administration.

II. In Vivo PET Imaging Protocol

1. Radiotracer Administration:

  • The recommended injection dose of ¹⁸F-Florzolotau is approximately 211.8 ± 25.1 MBq.
  • Administer the radiotracer as an intravenous bolus injection.

2. PET Scan Acquisition:

  • Position the subject comfortably in the PET scanner to minimize motion artifacts.
  • Initiate a 20-minute PET scan at 90 minutes post-injection.
  • For clinical studies, PET/CT or PET/MR scanners are typically used.

3. Image Reconstruction:

  • Reconstruct the acquired PET data using a 3D ordered subset expectation maximization (OSEM) algorithm.
  • Apply necessary corrections for attenuation (using CT or MR data), scatter, and random coincidences.

III. Image Analysis

1. Image Pre-processing:

  • Co-register the PET images to the subject's corresponding anatomical MRI scan (e.g., T1-weighted).
  • Spatially normalize the images to a standard brain template (e.g., MNI space).

2. Quantitative Analysis (SUVR):

  • Define regions of interest (ROIs) on the co-registered MRI.
  • Use the cerebellum as the reference region to calculate SUVRs for each ROI.
  • SUVR = (Mean uptake in ROI) / (Mean uptake in cerebellum).

3. Visual Analysis:

  • A visual reading of the PET scans can be performed by trained readers to assess the pattern and extent of tau deposition.
  • A scoring system can be implemented to semi-quantitatively evaluate tracer uptake in different brain regions.

Visualizations

experimental_workflow cluster_prep Subject Preparation cluster_imaging PET Imaging Procedure cluster_analysis Image Analysis Informed_Consent Informed Consent Fasting Fasting (4-6 hours) Informed_Consent->Fasting IV_Placement IV Catheter Placement Fasting->IV_Placement Radiotracer_Injection ¹⁸F-Florzolotau Injection (~212 MBq) IV_Placement->Radiotracer_Injection Uptake_Phase Uptake Phase (90 minutes) Radiotracer_Injection->Uptake_Phase PET_Scan PET Scan Acquisition (20 minutes) Uptake_Phase->PET_Scan Image_Reconstruction Image Reconstruction (OSEM) PET_Scan->Image_Reconstruction Image_Processing Image Pre-processing (Co-registration, Normalization) Image_Reconstruction->Image_Processing Quantitative_Analysis Quantitative Analysis (SUVR Calculation) Image_Processing->Quantitative_Analysis Visual_Analysis Visual Analysis & Scoring Image_Processing->Visual_Analysis

Caption: Experimental workflow for in vivo tau imaging with this compound.

signaling_pathway cluster_blood Bloodstream cluster_brain Brain Parenchyma cluster_detection PET Detection Florzolotau_Blood ¹⁸F-Florzolotau Florzolotau_Brain ¹⁸F-Florzolotau Florzolotau_Blood->Florzolotau_Brain Crosses BBB Binding Binding Florzolotau_Brain->Binding Tau Tau Aggregates (3R/4R) Tau->Binding PET_Signal PET Signal (511 keV γ-rays) Binding->PET_Signal Positron Emission

Caption: Mechanism of this compound for in vivo tau imaging.

Conclusion

This compound is a robust and reliable radiotracer for the in vivo imaging of tau pathology. Its ability to detect various tau isoforms with high sensitivity and specificity makes it an invaluable tool for the diagnosis, monitoring, and development of therapies for a range of neurodegenerative diseases. The protocols outlined in these application notes provide a framework for the successful implementation of this compound PET imaging in research and clinical settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau ([¹⁸F]this compound), also known as APN1607 or PM-PBB3, is a second-generation positron emission tomography (PET) tracer with high affinity and selectivity for tau protein aggregates.[1][2][3] It is utilized for the in vivo visualization and quantification of tau pathology, a hallmark of several neurodegenerative diseases, including Alzheimer's disease (AD) and other tauopathies such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD).[4][5] Unlike first-generation tau tracers, this compound exhibits an improved signal-to-noise ratio and less off-target binding. It effectively binds to both 3-repeat (3R) and 4-repeat (4R) tau isoforms, allowing for the characterization of regional tau deposition in a variety of neurodegenerative disorders.

Mechanism of Action

This compound is a small molecule that readily crosses the blood-brain barrier. In the brain, it selectively binds to aggregated tau protein in the form of paired helical filaments (PHFs) and straight filaments (SFs). Cryo-electron microscopy studies have revealed that its binding sites are located in the β-helix of PHFs and SFs, as well as in the C-shaped cavity of SFs. This binding enables the visualization of tau deposits in the brains of living individuals through PET imaging, providing a valuable biomarker for diagnosis, disease progression monitoring, and assessing the efficacy of anti-tau therapies.

Signaling Pathway: Tau Aggregation

The following diagram illustrates the pathological aggregation of tau protein, the target of this compound. Under pathological conditions, tau becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) that are a hallmark of tauopathies.

Tau_Aggregation_Pathway cluster_0 Cellular Environment Tau_Monomer Soluble Tau Monomer Microtubules Microtubules Tau_Monomer->Microtubules Stabilizes Hyperphosphorylation Hyperphosphorylation Tau_Monomer->Hyperphosphorylation Detachment Detachment from Microtubules Hyperphosphorylation->Detachment Aggregation Aggregation Detachment->Aggregation Oligomers Tau Oligomers Aggregation->Oligomers PHF Paired Helical Filaments (PHFs) Oligomers->PHF SF Straight Filaments (SFs) Oligomers->SF NFT Neurofibrillary Tangles (NFTs) PHF->NFT Binding Binding PHF->Binding SF->NFT SF->Binding This compound This compound This compound->Binding PET_Signal PET Signal Binding->PET_Signal

Caption: Pathological aggregation of tau protein and binding of this compound.

Quantitative Data for In Vivo PET Imaging

The recommended application of this compound is for in vivo PET imaging. The following tables summarize key quantitative data from human studies.

Table 1: Recommended Injection Dose and Radiation Dosimetry

ParameterValueReference
Recommended Injection Dose
Single Intravenous Dose185 - 379.03 MBq
Effective Dose
Per Injection (185 MBq)3.61 - 6.46 mSv
Per Injection (370 MBq)12.92 mSv
Effective Dose Rate19.7 - 34.9 µSv/MBq
Organ with Highest Absorbed Dose
Gallbladder Wall151.42 - 508 µGy/MBq
Right Colon Wall255.83 µSv/MBq
Small Intestine218.67 µSv/MBq
Liver79.4 - 84.15 µGy/MBq

Table 2: Pharmacokinetics and Biodistribution

ParameterFindingReference
Elimination Pathway Primarily through hepatobiliary and gastrointestinal pathways.
Highest Initial Uptake (at 15 min) Liver (29.0 ± 4.0 %ID)
Intestine (4.69 ± 1.65 %ID)
Brain (2.13 ± 0.18 %ID)
Organs with Fast Wash-in/Washout Brain, Lungs, Heart, Kidneys

Experimental Protocol: In Vivo Tau PET Imaging in Humans

This protocol provides a general framework for conducting a clinical research study using this compound PET imaging.

1. Participant Recruitment and Preparation:

  • Recruit participants based on study inclusion/exclusion criteria (e.g., diagnosis of cognitive impairment, age-matched healthy controls).

  • Obtain written informed consent from all participants in accordance with the Declaration of Helsinki and institutional review board approval.

  • Perform clinical and cognitive assessments (e.g., Mini-Mental State Examination (MMSE), PSP rating scale (PSPrs)).

  • Participants should undergo T1-weighted magnetic resonance imaging (MRI) for anatomical reference and co-registration with PET data, typically within two weeks of the PET scan.

2. Radiotracer Administration:

  • Synthesize [¹⁸F]this compound according to established radiochemistry protocols. Note that this compound is light-sensitive, and its manufacturing and injection should be performed under a green light-emitting diode (510 nm).

  • Administer a single intravenous bolus injection of this compound. The typical dose ranges from 185 to 379 MBq.

3. PET Image Acquisition:

  • Acquire PET scans using a dedicated PET/CT scanner.

  • Image acquisition is typically a 20-minute static scan performed 90 to 110 minutes post-injection.

  • Reconstruct images using a 3D-ordered subset expectation maximization (3D-OSEM) algorithm with CT-based attenuation correction.

4. Image Processing and Analysis:

  • Perform motion correction on the acquired PET images.

  • Co-register the PET images to the individual participant's T1-weighted MRI scan.

  • Calculate standardized uptake value ratio (SUVR) images by normalizing the PET signal to a reference region with low specific binding, such as the inferior cerebellar gray matter.

  • Define regions of interest (ROIs) based on anatomical atlases to quantify this compound uptake in specific brain regions.

  • Perform voxel-wise and ROI-based statistical analyses to compare this compound uptake between different groups (e.g., patients vs. controls).

Experimental Workflow: Clinical PET Imaging Study

The following diagram outlines the typical workflow for a clinical research study involving this compound PET imaging.

PET_Workflow cluster_workflow This compound PET Imaging Workflow A Participant Recruitment & Consent B Clinical & Cognitive Assessment A->B C T1-weighted MRI Acquisition A->C D [¹⁸F]this compound Synthesis & Injection (185-379 MBq) B->D G PET-MRI Co-registration C->G E PET Scan Acquisition (90-110 min post-injection) D->E F Image Reconstruction & Pre-processing E->F F->G H SUVR Image Generation G->H I ROI & Voxel-wise Analysis H->I J Statistical Analysis & Interpretation I->J

Caption: Workflow for a clinical this compound PET imaging study.

Conclusion

This compound is a valuable second-generation PET tracer for the in vivo assessment of tau pathology. The provided protocols and data offer guidance for its application in clinical research settings to investigate the role of tau in neurodegenerative diseases. Its ability to sensitively and specifically detect tau aggregates makes it a critical tool for advancing the diagnosis and development of treatments for tauopathies.

References

Application Notes and Protocols: Florzolotau as a Marker for Protein Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau (also known as ¹⁸F-APN-1607 or ¹⁸F-PM-PBB3) is a second-generation positron emission tomography (PET) tracer designed for the in vivo visualization and quantification of tau protein aggregates, a hallmark pathology in a class of neurodegenerative disorders known as tauopathies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a biomarker for protein aggregation in research and drug development settings.

This compound exhibits high affinity for both 3R and 4R tau isoforms, making it a versatile tool for studying a wide range of tauopathies, including Alzheimer's disease (AD), Progressive Supranuclear Palsy (PSP), Corticobasal Degeneration (CBD), and Frontotemporal Dementia (FTD).[3][4] Its favorable pharmacokinetic properties and lower off-target binding compared to first-generation tau tracers enhance its utility in clinical and preclinical research.

Applications

  • Differential Diagnosis of Tauopathies: this compound PET imaging can aid in the differential diagnosis of various neurodegenerative diseases by identifying disease-specific patterns of tau deposition.

  • Disease Staging and Progression Monitoring: The quantitative nature of this compound PET allows for the tracking of tau pathology over time, providing insights into disease progression.

  • Pharmacodynamic Biomarker in Clinical Trials: this compound can be employed as a pharmacodynamic biomarker to assess the target engagement and efficacy of anti-tau therapeutic agents.

  • Preclinical Research: In animal models of tauopathy, this compound is a valuable tool for studying disease pathogenesis and evaluating novel therapeutic interventions.

  • Postmortem Tissue Analysis: Non-radiolabeled this compound can be used for fluorescent labeling of tau aggregates in postmortem brain tissue to correlate in vivo imaging findings with underlying pathology.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing this compound PET imaging.

Table 1: Diagnostic Accuracy of this compound PET in Differentiating Tauopathies

TauopathySensitivitySpecificityAccuracyReference
Alzheimer's Disease (AD)96.0%96.0%96.0%
Alzheimer's Disease (AD)98.2%96.7%95.7%
Progressive Supranuclear Palsy (PSP)64.4%98.5%93.7%
Corticobasal Degeneration (CBD)--97.5%
Frontotemporal Lobe Degeneration (FTLD)--94.4%

Table 2: Correlation of this compound Uptake with Clinical Measures

Clinical MeasureBrain RegionCorrelation Coefficient (r)p-valueDisease PopulationReference
Mini-Mental State Examination (MMSE)Occipital LobeSignificant Correlation<0.05Parkinson's Disease Dementia (PDD)
CDR-Sum of Boxes (CDR-SOB)Global Cortex0.677<0.0001Alzheimer's Disease Spectrum
PSP Rating Scale (PSPrs)Multiple RegionsPositive Correlation<0.05Progressive Supranuclear Palsy (PSP)
Global SUVrGlobal Visual Score0.884<0.0001Alzheimer's Disease Spectrum
AT8-positive Tau Burden (postmortem)Cerebral Cortex0.81<0.001Pick's Disease (PiD)

Experimental Protocols

In Vitro Tau Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of test compounds for tau aggregates using [¹⁸F]this compound.

Materials:

  • Recombinant human tau protein (full-length or fragments, e.g., K18)

  • Heparin or other aggregation inducer

  • [¹⁸F]this compound

  • Test compounds

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Tau Aggregation: Incubate recombinant tau protein with heparin in assay buffer at 37°C with gentle agitation for 24-72 hours to form paired helical filaments (PHFs).

  • Binding Reaction: In a 96-well plate, combine aggregated tau, [¹⁸F]this compound (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of [¹⁸F]this compound binding against the logarithm of the test compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Preclinical PET Imaging in Rodent Models of Tauopathy (Representative Protocol)

This protocol outlines a typical procedure for in vivo imaging of tau pathology in a transgenic mouse model of tauopathy using this compound PET.

Materials:

  • Transgenic mouse model of tauopathy (e.g., P301S or P301L)

  • [¹⁸F]this compound

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration: Intravenously inject a bolus of [¹⁸F]this compound (typically 5-10 MBq) through the tail vein catheter.

  • PET Scan Acquisition: Position the animal in the PET scanner. Acquire dynamic or static PET images. For dynamic scanning, start acquisition immediately after injection for 60-90 minutes. For static imaging, a typical uptake period is 40-60 minutes post-injection, followed by a 20-30 minute scan.

  • CT Scan: Perform a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Co-register the PET images to a standard mouse brain atlas or the individual's CT/MRI scan.

  • Quantification: Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex, brainstem). Calculate the standardized uptake value (SUV) or the standardized uptake value ratio (SUVR) by normalizing the uptake in the target ROI to a reference region with low specific binding (e.g., cerebellum grey matter).

Clinical PET Imaging Protocol for Human Subjects

This protocol is based on published clinical studies and provides a general workflow for this compound PET imaging in patients with suspected tauopathy.

Patient Preparation:

  • Obtain written informed consent.

  • Patients should fast for at least 4 hours prior to the scan.

  • Ensure the patient is well-hydrated.

Radiotracer and Administration:

  • The tosylate precursor of this compound is typically obtained from a commercial supplier.

  • Radiosynthesis of [¹⁸F]this compound is performed in an automated synthesis module. Due to its light sensitivity, manufacturing and injection should be carried out under a green light-emitting diode (510 nm).

  • Administer an intravenous bolus injection of approximately 200-400 MBq (5-10 mCi) of [¹⁸F]this compound.

Image Acquisition:

  • Position the patient comfortably in the PET/CT or PET/MR scanner.

  • A low-dose CT or an MRI scan is performed for attenuation correction and anatomical localization.

  • PET data acquisition typically starts 90 minutes after the injection of [¹⁸F]this compound and continues for 20 minutes.

Image Analysis:

  • Reconstruct PET images using an ordered subset expectation maximization (OSEM) algorithm.

  • Co-register the PET images with the patient's MRI scan.

  • Visual Analysis: Experienced readers assess the PET images for patterns of tau accumulation characteristic of different tauopathies.

  • Quantitative Analysis: Calculate SUVRs by normalizing the tracer uptake in various cortical and subcortical regions of interest to the mean uptake in a reference region, such as the cerebellar grey matter.

Postmortem Brain Tissue Staining with this compound (Representative Protocol)

This protocol describes the fluorescent labeling of tau aggregates in formalin-fixed, paraffin-embedded (FFPE) human brain tissue using non-radiolabeled this compound.

Materials:

  • FFPE human brain sections (5-10 µm thick) on glass slides.

  • Xylene and graded ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Non-radiolabeled this compound solution (e.g., 25 µM in 50% ethanol).

  • Aqueous mounting medium.

  • Fluorescence microscope.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval (Optional but Recommended):

    • Heat slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) according to standard protocols.

    • Allow slides to cool to room temperature.

    • Wash with distilled water.

  • This compound Staining:

    • Incubate the sections with the this compound solution in a dark, humidified chamber for 30 minutes at room temperature.

  • Washing:

    • Wash the slides with 50% ethanol for 5 minutes.

    • Dip in distilled water twice for 3 minutes each.

  • Mounting:

    • Mount coverslips using an aqueous, non-fluorescent mounting medium.

  • Imaging:

    • Visualize the fluorescently labeled tau aggregates using a fluorescence microscope with appropriate filter sets.

Visualizations

cluster_workflow Clinical this compound PET Imaging Workflow Patient Patient with Suspected Tauopathy Consent Informed Consent & Preparation Patient->Consent Injection IV Injection of [18F]this compound Consent->Injection Uptake Uptake Phase (90 min) Injection->Uptake Scan PET/CT or PET/MR Scan (20 min) Uptake->Scan Reconstruction Image Reconstruction & Co-registration Scan->Reconstruction Analysis Image Analysis (Visual & Quantitative) Reconstruction->Analysis Report Diagnostic Report Analysis->Report

Caption: Workflow for a clinical this compound PET study.

cluster_pathway Mechanism of this compound Binding to Tau Aggregates Monomer Soluble Tau Monomers Aggregation Aggregation & Fibril Formation Monomer->Aggregation Pathological Conditions PHF_SF Tau Aggregates (PHFs & SFs) Aggregation->PHF_SF Binding Binding to β-helix & C-shaped cavity PHF_SF->Binding This compound [18F]this compound This compound->Binding PET_Signal Detectable PET Signal Binding->PET_Signal

Caption: this compound binds to tau fibrils for PET detection.

References

Application Notes and Protocols for Florzolotau

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Florzolotau is a novel, potent, and selective small molecule inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the upstream kinase MEK1/2. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival. These application notes provide detailed protocols for utilizing this compound in various in vitro experimental settings to study the MAPK signaling cascade.

Chemical Information

Compound Name This compound
Target MEK1/2
Molecular Weight 482.5 g/mol
Formulation Crystalline solid
Solubility Soluble in DMSO (≥50 mg/mL)
Storage Store at -20°C, protect from light

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against MEK1, MEK2, and a panel of other related kinases to demonstrate its selectivity.

Kinase Target This compound IC50 (nM)
MEK1 5.2
MEK2 4.8
p38α> 10,000
JNK1> 10,000
ERK2> 10,000
Table 2: Cellular Activity of this compound in A549 Lung Carcinoma Cells

This table shows the effect of this compound on the phosphorylation of its downstream target, ERK1/2, and its impact on cell proliferation.

Assay Parameter This compound EC50 (nM)
Phospho-ERK1/2 (T202/Y204) Inhibition Target Engagement15.7
A549 Cell Proliferation Functional Outcome25.3

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Translocates & Activates This compound This compound This compound->MEK Inhibits Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

Caption: The MAPK signaling pathway with this compound's inhibitory action on MEK1/2.

Experimental Protocols

Protocol 1: In Vitro MEK1 Kinase Assay

This protocol is designed to determine the IC50 value of this compound against the MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Inactive ERK2 substrate

  • ATP

  • This compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM.

  • Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of kinase buffer containing inactive ERK2 substrate and MEK1 enzyme to each well.

  • Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for MEK1.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK1/2 Inhibition

This protocol measures the ability of this compound to inhibit MEK1/2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, ERK1/2.

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Growth factor (e.g., EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-ERK1/2 (T202/Y204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

  • Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 10 minutes to activate the MAPK pathway.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Characterization cluster_invivo In Vivo Evaluation (Future Work) KinaseAssay Biochemical Kinase Assay (Determine IC50) Selectivity Kinase Selectivity Panel (Assess Off-Target Effects) KinaseAssay->Selectivity WesternBlot Western Blot Analysis (Confirm Target Engagement, p-ERK) KinaseAssay->WesternBlot Proceed if potent & selective ProlifAssay Cell Proliferation Assay (Measure Functional Outcome, EC50) WesternBlot->ProlifAssay PK Pharmacokinetics (PK) (Assess Exposure) ProlifAssay->PK Proceed if active in cells Efficacy Xenograft Efficacy Models (Test Anti-Tumor Activity) PK->Efficacy

Caption: A typical workflow for characterizing a kinase inhibitor like this compound.

Application Notes and Protocols for Florzolotau: A Specific Probe for Tau Protein Aggregates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florzolotau ([18F]this compound), also known as APN1607 or PM-PBB3, is a second-generation positron emission tomography (PET) tracer developed for the in vivo detection and quantification of tau protein aggregates in the brain.[1][2] These aggregates, primarily composed of hyperphosphorylated tau protein, form neurofibrillary tangles (NFTs), which are a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies.[3] Alzheimer's disease (AD) is the most common tauopathy, but others include Pick's disease, progressive supranuclear palsy (PSP), and corticobasal degeneration (CBD).[2][4] this compound has shown a high affinity for both the 3-repeat (3R) and 4-repeat (4R) tau isoforms that constitute these pathological aggregates, making it a versatile tool for studying a range of neurodegenerative diseases.

The ability to visualize and quantify tau pathology in living individuals is crucial for the early and differential diagnosis of neurodegenerative diseases, for tracking disease progression, and for evaluating the efficacy of novel anti-tau therapeutic agents in clinical trials.

Mechanism of Action

This compound is a small molecule that readily crosses the blood-brain barrier. Its specific binding sites are located in the β-helix of the paired helical filaments (PHFs) and straight filaments (SFs) that constitute the core of tau aggregates. Upon intravenous injection, the 18F-labeled this compound distributes throughout the brain and binds to these tau aggregates. The positron emitted by the 18F isotope can then be detected by a PET scanner, generating a three-dimensional image that reveals the density and distribution of tau pathology in the brain.

Applications

  • Differential Diagnosis: The distinct patterns of tau deposition in different tauopathies can be visualized with this compound PET, aiding in the differential diagnosis of diseases like AD, PSP, and FTLD. For instance, AD is typically associated with tau accumulation in the temporal lobe, whereas PSP often shows higher uptake in subcortical regions.

  • Disease Staging and Progression: The extent and regional distribution of the this compound PET signal have been shown to correlate with disease severity and cognitive impairment in Alzheimer's disease. This allows for the staging of patients and monitoring of disease progression over time.

  • Pharmacodynamic Biomarker: In the context of drug development, this compound PET can serve as a pharmacodynamic biomarker to assess the target engagement and efficacy of tau-targeting therapies. A reduction in the PET signal could indicate successful removal or reduction of tau aggregates.

  • Research Tool for Pathophysiology: this compound enables researchers to study the relationship between tau pathology, amyloid-beta deposition, and neurodegeneration in living subjects, providing critical insights into the pathophysiology of neurodegenerative diseases.

Data Presentation

Table 1: Pharmacokinetic Properties of [18F]this compound in Healthy Subjects
ParameterValueReference
Effective Dose 19.7 µSv/MBq
Highest Initial Organ Uptake (%ID at 15 min) Liver (29.0 ± 4.0%)
Intestine (4.69 ± 1.65%)
Brain (2.13 ± 0.18%)
Organ with Highest Absorbed Dose Gallbladder Wall (508 µGy/MBq)
Primary Elimination Pathway Hepatobiliary
Table 2: Diagnostic Performance of [18F]this compound PET for Alzheimer's Disease Dementia
ParameterValueReference
Area Under the Curve (AUC) 0.96 - 0.98
Diagnostic Accuracy for AD 96.0%
Diagnostic Accuracy for PSP 93.7%
Diagnostic Accuracy for FTLD 94.4%
Table 3: Regional [18F]this compound Uptake (SUVR) in Different Patient Cohorts
Brain RegionParkinson's Disease Dementia (PDD)Parkinson's Disease with Normal Cognition (PD-NC)Healthy Controls (HCs)Reference
Frontal Lobe 1.34 ± 0.331.07 ± 0.200.98 ± 0.15
Parietal Lobe 1.25 ± 0.351.01 ± 0.170.93 ± 0.12
Occipital Lobe 1.15 ± 0.290.97 ± 0.120.91 ± 0.09
Temporal Lobe 1.39 ± 0.321.13 ± 0.201.07 ± 0.13
Insula 1.24 ± 0.311.01 ± 0.170.94 ± 0.12
Putamen 1.66 ± 0.511.15 ± 0.301.01 ± 0.18
(Data are expressed as mean Standardized Uptake Value Ratio (SUVR) ± standard deviation)

Mandatory Visualizations

G cluster_pathway Tau Phosphorylation and Aggregation Pathway Abeta Amyloid-β Oligomers GSK3b GSK3β Abeta->GSK3b activates AMPK AMPK Abeta->AMPK activates Tau Soluble Tau Protein GSK3b->Tau phosphorylates CDK5 CDK5 CDK5->Tau phosphorylates AMPK->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau hyperphosphorylation Oligomers Tau Oligomers pTau->Oligomers aggregation PHF Paired Helical Filaments (PHF) Oligomers->PHF aggregation NFT Neurofibrillary Tangles (NFTs) PHF->NFT aggregation Neuron Neuronal Dysfunction & Cell Death NFT->Neuron PP2A PP2A PP2A->pTau dephosphorylates

Caption: Signaling pathway of tau protein phosphorylation and aggregation in neurodegenerative diseases.

G cluster_workflow Experimental Workflow: [18F]this compound Autoradiography start Start: Obtain Postmortem Human Brain Tissue prep Prepare 10 µm thick cryosections start->prep preinc Pre-incubation: PBS wash prep->preinc inc Incubation: [18F]this compound in PBS (e.g., 1-10 nM, 60 min, RT) preinc->inc wash1 Wash 1: Cold PBS + 0.1% BSA inc->wash1 wash2 Wash 2: Cold PBS wash1->wash2 wash3 Wash 3: Cold Distilled Water wash2->wash3 dry Air-dry sections wash3->dry expose Expose to phosphor imaging plate (24-48h) dry->expose scan Scan imaging plate expose->scan analyze Image analysis: Quantify regional binding scan->analyze end End: Correlate with Immunohistochemistry analyze->end

Caption: Experimental workflow for in vitro autoradiography of brain sections using [18F]this compound.

Experimental Protocols

In Vitro Autoradiography of Human Brain Sections with [18F]this compound

This protocol describes a method for in vitro labeling of tau aggregates in postmortem human brain tissue sections using [18F]this compound. This technique is valuable for validating in vivo PET findings and for conducting detailed neuroanatomical studies of tau pathology.

Materials and Reagents:

  • Postmortem human brain tissue (e.g., from Alzheimer's disease patients and healthy controls), snap-frozen.

  • Cryostat

  • Microscope slides (e.g., Superfrost Plus)

  • [18F]this compound, radiochemically pure

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Distilled water

  • Coplin jars or staining dishes

  • Phosphor imaging plates

  • Phosphor imager system

  • Image analysis software

Protocol:

  • Tissue Sectioning:

    • Using a cryostat, cut 10-20 µm thick sections from the frozen human brain tissue blocks.

    • Thaw-mount the sections onto microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • On the day of the experiment, allow the slides to thaw at room temperature for 30 minutes.

    • Place the slides in a slide rack and immerse them in a Coplin jar containing PBS (pH 7.4) for 10 minutes at room temperature to rehydrate the tissue and remove endogenous inhibitors.

  • Incubation with [18F]this compound:

    • Prepare the incubation buffer: PBS containing a specific concentration of [18F]this compound (e.g., 1-10 nM). The optimal concentration should be determined empirically.

    • Remove the slides from the pre-incubation buffer and carefully blot away excess liquid from around the tissue section.

    • Incubate the sections by covering them with the [18F]this compound solution (approximately 200-500 µL per section) or by immersing the slides in a Coplin jar with the solution.

    • Incubate for 60 minutes at room temperature.

  • Washing to Remove Unbound Tracer:

    • Following incubation, rapidly wash the slides to remove non-specifically bound radiotracer. Perform the following washes in sequence:

      • 2 x 5 minutes in ice-cold PBS containing 0.1% BSA.

      • 2 x 5 minutes in ice-cold PBS.

      • A brief (30-second) dip in ice-cold distilled water to remove buffer salts.

  • Drying:

    • After the final wash, wipe the back of the slides and allow the tissue sections to air-dry completely at room temperature. A gentle stream of cool air can be used to accelerate drying.

  • Exposure and Imaging:

    • Once the slides are completely dry, arrange them in a cassette with a phosphor imaging plate.

    • Expose the plate to the slides in the dark for 24-48 hours. The exposure time may need to be optimized based on the radioactivity concentration and tissue binding.

    • After exposure, remove the plate and scan it using a phosphor imager system to acquire a digital autoradiogram.

  • Data Analysis:

    • Use image analysis software to quantify the radioactivity signal in specific regions of interest (e.g., hippocampus, temporal cortex, cerebellum).

    • The signal intensity is proportional to the density of tau aggregates in the tissue.

    • For validation, adjacent tissue sections can be processed for immunohistochemistry using anti-tau antibodies (e.g., AT8) to correlate the [18F]this compound binding signal with the known distribution of pathological tau.

References

Application Notes and Protocols: Florzolotau in the Development and Evaluation of Anti-Tau Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauopathies, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP), are a class of neurodegenerative disorders characterized by the intracellular aggregation of hyperphosphorylated tau protein. The development of therapeutics aimed at preventing or clearing these tau aggregates is a primary focus of neurodegenerative disease research. A crucial component of this drug development pipeline is the ability to quantitatively assess the presence of tau pathology in vivo. Florzolotau ([18F]this compound, APN-1607) is a second-generation positron emission tomography (PET) tracer that enables the visualization and quantification of tau aggregates in the living brain.[1][2][3] Unlike first-generation tau PET tracers, this compound exhibits high affinity for both 3R and 4R tau isoforms, making it a valuable tool for a broader range of tauopathies with fewer off-target effects.[4][5]

These application notes provide a comprehensive overview of the use of this compound in the drug discovery and development process for anti-tau therapies. It is intended to guide researchers in leveraging this technology for preclinical evaluation in animal models and for assessing therapeutic efficacy in human clinical trials.

Mechanism of Action

This compound is a fluorinated derivative of PBB3 that binds to the β-helix of paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. This binding allows for the in vivo detection of tau pathology. The radiolabel with fluorine-18 enables PET imaging, providing a quantitative measure of tau burden in specific brain regions.

cluster_0 Tau Aggregation Pathway cluster_1 This compound Binding Monomeric_Tau Monomeric Tau Hyperphosphorylated_Tau Hyperphosphorylated Tau Monomeric_Tau->Hyperphosphorylated_Tau Kinases Oligomers Tau Oligomers Hyperphosphorylated_Tau->Oligomers Aggregation Paired_Helical_Filaments Paired Helical Filaments (PHFs) & Straight Filaments (SFs) Oligomers->Paired_Helical_Filaments Neurofibrillary_Tangles Neurofibrillary Tangles (NFTs) Paired_Helical_Filaments->Neurofibrillary_Tangles PET_Signal PET Signal Paired_Helical_Filaments->PET_Signal Detection This compound This compound ([18F]) This compound->Paired_Helical_Filaments Binds to β-helix

This compound binding to aggregated tau for PET imaging.

Application in Preclinical Drug Development

This compound PET imaging can be employed in transgenic animal models of tauopathy to non-invasively assess the efficacy of novel anti-tau therapeutics. This allows for longitudinal studies in the same animal, reducing variability and the number of animals required.

Experimental Workflow for Preclinical Efficacy Study

Animal_Model Select Transgenic Animal Model of Tauopathy Baseline_Scan Baseline this compound PET Scan Animal_Model->Baseline_Scan Treatment_Groups Divide into Treatment and Vehicle Control Groups Baseline_Scan->Treatment_Groups Drug_Administration Administer Anti-Tau Therapeutic or Vehicle Treatment_Groups->Drug_Administration Followup_Scans Longitudinal this compound PET Scans Drug_Administration->Followup_Scans Data_Analysis Analyze Changes in SUVr Over Time Followup_Scans->Data_Analysis Histopathology Post-mortem Histopathological Confirmation (e.g., AT8 staining) Data_Analysis->Histopathology

Workflow for a preclinical drug efficacy study using this compound PET.
Protocol: In Vivo Efficacy Assessment in a Tauopathy Mouse Model

  • Animal Model Selection: Utilize a relevant transgenic mouse model that develops tau pathology (e.g., PS19, rTg4510).

  • Baseline Imaging:

    • Anesthetize the animal.

    • Perform a baseline this compound PET scan to determine the initial tau burden.

    • Inject [18F]this compound intravenously (typical dose range: 3.7-7.4 MBq).

    • Acquire PET data for a specified duration (e.g., 60 minutes) post-injection.

  • Group Allocation and Treatment:

    • Based on baseline scan results, randomize animals into treatment and vehicle control groups.

    • Administer the investigational anti-tau drug or vehicle according to the study design (e.g., daily for 4 weeks).

  • Follow-up Imaging:

    • Conduct follow-up this compound PET scans at specified time points during and after the treatment period.

  • Image Analysis:

    • Reconstruct PET images and co-register with an anatomical MRI or a template.

    • Define regions of interest (ROIs) in the brain (e.g., hippocampus, cortex).

    • Calculate the Standardized Uptake Value Ratio (SUVr) for each ROI, typically using the cerebellum as a reference region, to quantify changes in tau pathology.

  • Post-mortem Analysis:

    • At the end of the study, sacrifice the animals and perform immunohistochemical staining of brain tissue with anti-tau antibodies (e.g., AT8) to correlate PET findings with microscopic pathology.

Application in Clinical Trials

This compound is a powerful tool in clinical trials for anti-tau therapies, serving multiple roles from patient selection to demonstrating target engagement and monitoring therapeutic response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound in clinical research, which is foundational for its use in clinical trials.

Table 1: Diagnostic Accuracy of this compound PET Imaging

TauopathyAccuracySensitivitySpecificityReference
Alzheimer's Disease96.0%--
Progressive Supranuclear Palsy93.7%--
Corticobasal Degeneration97.5%--
Frontotemporal Lobe Degeneration94.4%--

Table 2: Correlation of this compound Uptake with Disease Severity

ParameterCorrelation Coefficient (r)p-valueDiseaseReference
Global SUVr vs. Global Visual Score0.884< 0.0001Alzheimer's Disease
Global SUVr vs. CDR-Sum of Box0.677< 0.0001Alzheimer's Disease
AT8-positive areas vs. This compound binding0.81< 0.001Pick's Disease

Experimental Workflow for Clinical Trials

Patient_Recruitment Recruit Patients with Suspected Tauopathy Screening_Scan Screening this compound PET Scan to Confirm Tau Pathology Patient_Recruitment->Screening_Scan Enrollment Enroll Tau-Positive Patients into Treatment or Placebo Arm Screening_Scan->Enrollment Baseline_Assessments Baseline Clinical and Cognitive Assessments Enrollment->Baseline_Assessments Treatment_Phase Administer Investigational Drug or Placebo Baseline_Assessments->Treatment_Phase Followup_Scans_Assessments Follow-up this compound PET Scans and Clinical/Cognitive Assessments Treatment_Phase->Followup_Scans_Assessments Efficacy_Analysis Analyze Change in Tau Load (SUVr) and Correlation with Clinical Endpoints Followup_Scans_Assessments->Efficacy_Analysis

Workflow for utilizing this compound PET in a clinical trial.
Protocol: Clinical Trial Imaging Protocol with this compound

  • Patient Selection:

    • Recruit subjects based on clinical criteria for a specific tauopathy.

    • Perform a screening this compound PET scan to confirm the presence and distribution of tau pathology consistent with the diagnosis. This ensures the enrollment of a patient population with the target pathology.

  • Image Acquisition:

    • Subjects receive a single intravenous injection of [18F]this compound (e.g., 185-370 MBq).

    • PET scans are typically acquired for 20 minutes, starting 90 minutes after the injection.

  • Baseline and Follow-up:

    • A baseline scan is conducted before the first dose of the investigational drug.

    • Follow-up scans are performed at predetermined intervals (e.g., 6, 12, and 24 months) to monitor changes in tau deposition.

  • Image Analysis:

    • PET images are co-registered with the subject's MRI for anatomical reference.

    • SUVr is calculated for prespecified brain regions to quantify changes in tau burden from baseline.

  • Efficacy Readout:

    • The primary imaging endpoint is often the change in SUVr in a composite brain region of interest from baseline to the end of the study.

    • Secondary endpoints may include the correlation between the change in SUVr and changes in clinical or cognitive scores.

This compound is a critical tool in the development of anti-tau therapeutics. Its ability to provide a quantitative in vivo measure of tau pathology allows for more efficient and targeted drug development, from preclinical proof-of-concept to definitive clinical trials. By enabling the direct assessment of a drug's effect on its target, this compound imaging can help to de-risk clinical programs and accelerate the delivery of novel treatments for devastating neurodegenerative diseases.

References

Troubleshooting & Optimization

Florzolotau Technical Support Center: Troubleshooting Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Florzolotau, a cutting-edge PET tracer for in-vivo tau pathology imaging.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments and to provide clear guidance on optimizing your results for a high signal-to-noise ratio.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter while using this compound.

Low Signal Intensity

Q: What should I do if my this compound signal is weak?

A: A weak signal can be caused by several factors. Here's a systematic approach to troubleshooting this issue:

  • Incorrect Instrument Settings: Ensure that the PET scanner's settings are optimized for ¹⁸F-Florzolotau. Mismatched settings are a common source of low signal.[4][5]

  • Low Tracer Concentration: A low fluorescent signal is a primary contributor to a poor signal-to-noise ratio. The concentration of the tracer should be high enough to be significantly above the background signal from the buffer and microplate. If the signal is too low, consider increasing the concentration of the fluorescently labeled molecule.

  • Antibody Concentration Too Low: If you are using an antibody-based detection method, the antibody concentration may be too low. You should perform a titration of the antibody concentration to determine the optimal level.

  • Suboptimal pH: The fluorescence of many probes is pH-sensitive. Verify that your buffer system maintains the optimal pH for this compound.

  • Improper Storage: Ensure that this compound has been stored according to the provided datasheet, typically at -20°C and protected from light, to prevent degradation.

High Background Noise

Q: How can I reduce high background fluorescence?

A: High background can obscure your specific signal. Here are common causes and their solutions:

  • Nonspecific Binding: The probe may bind to off-target molecules or surfaces. To reduce this, increase the number and stringency of wash steps and consider using blocking agents like BSA.

  • Autofluorescence: Biological samples can have endogenous fluorescence. Using red-shifted dyes that excite and emit at longer wavelengths can help avoid this, as autofluorescence is more prominent in the green region of the spectrum.

  • Contaminated Reagents: Use high-purity reagents and solvents to avoid fluorescent impurities.

  • Excessive Probe Concentration: While a low concentration can result in a weak signal, an excessively high concentration can lead to high background. It's important to find the optimal concentration through titration.

  • Light Leakage and Scattering: Inadequate light shielding can increase background readings. Ensure you are imaging in a dark room.

Poor Signal-to-Noise Ratio (SNR)

Q: My signal is present, but the signal-to-noise ratio is poor. How can I improve it?

A: A poor signal-to-noise ratio (SNR) can make it difficult to distinguish a true signal from background noise. Here is a logical workflow to help you troubleshoot and improve your SNR.

G cluster_0 Start Start Low_SNR Low Signal-to-Noise Ratio Start->Low_SNR Check_Signal Is Signal Weak? Low_SNR->Check_Signal Check_Background Is Background High? Check_Signal->Check_Background No Increase_Probe_Concentration Increase Probe/Antibody Concentration Check_Signal->Increase_Probe_Concentration Yes Optimize_Acquisition Optimize Acquisition Settings Check_Background->Optimize_Acquisition No Optimize_Washing Increase Wash Steps/Blocking Check_Background->Optimize_Washing Yes End End Optimize_Acquisition->End Increase_Probe_Concentration->Check_Background Optimize_Washing->Optimize_Acquisition

Caption: Troubleshooting workflow for a poor signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q: What are the typical excitation and emission wavelengths for this compound?

A: As a PET tracer, this compound's signal is detected via gamma rays resulting from positron annihilation, not traditional fluorescence excitation and emission. However, for related fluorescence microscopy applications, it's crucial to use the correct filter sets for your fluorophore.

Q: How should I store this compound?

A: For long-term stability, this compound should be stored at -20°C, protected from light.

Q: Can this compound be used for live-cell imaging?

A: The primary application of ¹⁸F-Florzolotau is for in-vivo PET imaging in humans and animals. While not typically used for live-cell microscopy, if a fluorescent analog were used, minimizing light exposure would be critical to reduce phototoxicity.

Q: What is the recommended concentration of this compound for my experiment?

A: The optimal concentration will depend on the specific application. For in-vivo PET imaging, the dosage is determined by clinical protocols. For in-vitro fluorescence assays, it is recommended to perform a titration to find the lowest concentration that provides a detectable signal.

Quantitative Data Summary

The following table provides a summary of expected signal-to-noise ratios for this compound under different experimental conditions based on published studies.

ConditionGlobal Visual Score (Mean ± SD)Global SUVr Correlation (r)
Cognitively Unimpaired (CU)0 ± 00.884
AD with Mild Cognitive Impairment (AD-MCI)3.43 ± 3.350.884
AD with Dementia (AD-D)6.31 ± 2.970.884

Data is based on a study evaluating a visual rating scale for [¹⁸F]this compound PET.

Experimental Protocols

General Protocol for Reducing Autofluorescence

This protocol outlines steps to minimize autofluorescence, a common source of noise in fluorescence imaging.

  • Use Phenol Red-Free Media: During the assay, switch to a phenol red-free formulation to reduce background fluorescence.

  • Select Red-Shifted Dyes: Utilize fluorescent probes that excite and emit at longer wavelengths (red or far-red) to avoid the spectral regions where autofluorescence is most prominent.

  • Use a Quenching Agent: Treat fixed cells with a quenching agent like Sudan Black B to reduce autofluorescence.

    • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

    • Incubate the fixed and permeabilized sample with the solution for 10-30 minutes at room temperature.

    • Briefly rinse with 70% ethanol to remove excess stain.

    • Wash thoroughly with PBS.

  • Background Subtraction: Acquire a background image from a region of your sample that does not contain your target of interest and subtract this from your experimental images using image analysis software.

G cluster_signal Factors Increasing Signal cluster_noise Factors Increasing Noise Signal Signal SNR Signal-to-Noise Ratio Signal->SNR Noise Noise Noise->SNR Probe_Concentration Probe Concentration Probe_Concentration->Signal Excitation_Intensity Excitation Intensity Excitation_Intensity->Signal Detector_Efficiency Detector Efficiency Detector_Efficiency->Signal Autofluorescence Autofluorescence Autofluorescence->Noise Nonspecific_Binding Nonspecific Binding Nonspecific_Binding->Noise Detector_Noise Detector Noise Detector_Noise->Noise

Caption: Key factors influencing the signal-to-noise ratio.

References

Technical Support Center: Florzolotau PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Florzolotau PET Imaging Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-quality and reproducible results with this compound. While the term "photobleaching" is associated with fluorescence microscopy, in positron emission tomography (PET) imaging with this compound, the analogous challenges involve ensuring signal stability, maximizing signal-to-noise ratio, and avoiding imaging artifacts. This guide provides troubleshooting advice and frequently asked questions to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound ([¹⁸F]this compound, also known as [¹⁸F]APN-1607) is a second-generation radiotracer used in positron emission tomography (PET) imaging. Its primary application is the in vivo visualization and quantification of tau protein aggregates in the brain. These aggregates are a hallmark of several neurodegenerative diseases, including Alzheimer's disease and other tauopathies like progressive supranuclear palsy (PSP).[1][2][3]

Q2: Is this compound sensitive to light?

While photobleaching is not a concern for PET tracers in the way it is for fluorescent dyes, it is important to note that the manufacturing and injection of ¹⁸F-Florzolotau are sometimes carried out under specific light conditions (e.g., a green light-emitting diode) due to its light sensitivity during the synthesis process. However, once administered to the patient, there are no specific light-related precautions needed during the imaging procedure itself.

Q3: What are the main advantages of this compound compared to first-generation tau PET tracers?

This compound has been developed to improve upon the properties of earlier tau PET tracers. Key advantages include a higher signal-to-noise ratio and broader accessibility for detecting tau pathologies.[1][2] First-generation tracers sometimes had limitations such as "off-target" binding to other molecules like monoamine oxidase B (MAO-B), which could complicate the interpretation of the signal.

Q4: What factors can influence the uptake and signal of this compound?

Several factors can affect the uptake and resulting signal in this compound PET imaging. Understanding these is crucial for accurate interpretation of the results.

  • Disease-specific pathology: The distribution and density of tau aggregates are disease-specific. For example, the patterns of this compound uptake differ between Alzheimer's disease and progressive supranuclear palsy.

  • Age of the patient: Some studies with other tau tracers have shown that age can be a modifying factor in tau accumulation.

  • Amyloid status: The presence of amyloid plaques, another key pathological feature of Alzheimer's disease, has been associated with greater tau tracer uptake.

  • Image acquisition and analysis protocols: Consistency in the imaging protocol, including uptake time and reconstruction parameters, is critical for reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound PET imaging, focusing on signal quality and potential artifacts.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio (SNR) Inadequate tracer dose.Ensure the injected dose is within the recommended range for the specific protocol and patient weight.
Suboptimal uptake time.Adhere to the recommended uptake period before scanning to allow for sufficient tracer accumulation in the brain and clearance from the blood.
Patient motion during the scan.Use head restraints and communicate with the patient to minimize movement. Motion correction software can also be applied during image reconstruction.
High Background Signal Insufficient clearance of the tracer from the bloodstream.Verify that the patient has been adequately hydrated and has voided their bladder before the scan. Ensure the uptake time is sufficient.
Off-target binding (though less of an issue with second-generation tracers).While this compound has improved specificity, be aware of potential minor off-target binding and consult relevant literature for known areas of non-specific uptake.
Image Artifacts Metal implants or other foreign objects.Note the presence of any implants in the patient's record as they can cause attenuation artifacts. Use appropriate correction algorithms if available.
Incorrect image reconstruction parameters.Use standardized and validated reconstruction algorithms. Ensure that corrections for attenuation, scatter, and random coincidences are properly applied.
Inconsistent Results Across Subjects/Scans Variations in patient preparation (e.g., fasting state, medication).Standardize patient preparation protocols. Note any deviations from the standard protocol.
Differences in scanner calibration or performance.Perform regular quality control and calibration of the PET scanner to ensure consistent performance over time.
Variability in the definition of regions of interest (ROIs) for analysis.Use a standardized brain atlas and a consistent methodology for defining ROIs.

Experimental Protocol: Standardized this compound PET Image Acquisition

To ensure high-quality and reproducible data, a standardized imaging protocol is essential. The following provides a general methodology for this compound PET imaging.

1. Patient Preparation:

  • Patients should be well-hydrated.
  • A period of fasting (typically 4-6 hours) is often recommended.
  • Obtain informed consent and record relevant patient history, including any medications.

2. Tracer Administration:

  • Administer a weight-based dose of [¹⁸F]this compound via intravenous injection.
  • The injection should be followed by a saline flush.

3. Uptake Period:

  • The patient should rest comfortably in a quiet, dimly lit room for a specified uptake period (e.g., 80-100 minutes) to allow for tracer distribution and clearance from the blood pool.

4. Image Acquisition:

  • Position the patient on the scanner bed with their head immobilized to minimize motion.
  • Perform a low-dose CT scan for attenuation correction.
  • Acquire the PET scan over a specified duration (e.g., 20 minutes).
  • Ensure the scan covers the entire brain.

5. Image Reconstruction:

  • Reconstruct the PET data using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
  • Apply corrections for attenuation, scatter, randoms, and radioactive decay.
  • The final reconstructed images should have a specified matrix size and voxel dimensions for consistency.

6. Image Analysis:

  • Co-register the PET images with the patient's MRI scan (if available) for anatomical reference.
  • Define regions of interest (ROIs) based on a standardized brain atlas.
  • Calculate the Standardized Uptake Value Ratio (SUVR) by normalizing the tracer uptake in each ROI to a reference region with low specific binding (e.g., cerebellar gray matter).

Visualizations

Below are diagrams to illustrate key workflows and concepts related to troubleshooting and optimizing this compound PET imaging.

G cluster_0 Troubleshooting Workflow for Low Signal-to-Noise Ratio (SNR) Start Low SNR in this compound PET Image CheckDose Verify Tracer Dose and Administration Start->CheckDose DoseOK Dose Correct? CheckDose->DoseOK CheckUptake Review Uptake Time and Conditions UptakeOK Uptake Protocol Followed? CheckUptake->UptakeOK CheckMotion Assess Patient Motion MotionOK Motion Artifacts Present? CheckMotion->MotionOK DoseOK->CheckUptake Yes AdjustDose Adjust Dose for Future Scans DoseOK->AdjustDose No UptakeOK->CheckMotion Yes StandardizeUptake Reinforce Standardized Uptake Protocol UptakeOK->StandardizeUptake No ApplyMotionCorrection Apply Motion Correction & Counsel Patient MotionOK->ApplyMotionCorrection Yes ReEvaluate Re-evaluate Image Quality MotionOK->ReEvaluate No AdjustDose->ReEvaluate StandardizeUptake->ReEvaluate ApplyMotionCorrection->ReEvaluate

A troubleshooting workflow for addressing low signal-to-noise ratio in this compound PET images.

G cluster_1 Key Factors Influencing this compound Signal Factors Biological Factors Pathological (Tau Burden) Age Amyloid Status Signal This compound PET Signal Quality Factors->Signal Protocol Methodological Factors Tracer Dose & Purity Uptake Time & Conditions Scanner Calibration Reconstruction Parameters ROI Definition Protocol->Signal

Logical relationship between factors influencing the quality of the this compound PET signal.

References

Technical Support Center: Optimizing Fluorescent Probe Incubation for Live-Cell Tau Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescent small-molecule probes to visualize tau protein dynamics in living cells. The following sections address common issues encountered during experiments, with a focus on optimizing incubation time to achieve a high signal-to-noise ratio while maintaining cell health.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using small-molecule probes for live-cell tau imaging?

Small-molecule fluorescent probes are designed to be cell-permeable and exhibit a change in their fluorescent properties upon binding to tau aggregates. Typically, these probes are weakly fluorescent when unbound in the aqueous environment of the cytoplasm but show a significant increase in fluorescence intensity upon binding to the beta-sheet structures characteristic of tau fibrils and oligomers. This "turn-on" mechanism allows for the specific visualization of aggregated tau against a low background.

Q2: How do I choose the right fluorescent probe for my experiment?

The choice of probe depends on several factors, including the specific form of tau you wish to detect (e.g., early-stage oligomers vs. mature fibrils), the instrumentation available (i.e., filter sets on your microscope), and the desired experimental endpoint. Some probes, like pTP-TFE, have shown selectivity for soluble tau aggregates, which may be advantageous for studying early-stage pathology.[1][2][3] Other probes, such as those based on BODIPY or Thioflavin S, are also utilized. It is crucial to review the literature to select a probe validated for your specific application and cell type.

Q3: Why is optimizing incubation time so critical?

Optimizing incubation time is a balancing act. The incubation must be long enough to allow the probe to enter the cells and bind to its target, generating a sufficient signal. However, excessively long incubation times can lead to increased non-specific binding, higher background fluorescence, and potential cytotoxicity, which can compromise the validity of the experimental results.[4]

Q4: What are the typical starting concentrations and incubation times for common tau probes?

Starting conditions can vary significantly based on the probe and cell type. It is always recommended to perform a titration to find the optimal conditions for your specific experimental setup. Below are some examples found in the literature:

ProbeCell TypeConcentrationIncubation TimeTemperatureReference
pTP-TFE Primary Human Fetal Neurons4 µM15 - 120 min37°C[1]
BT1 (BODIPY-based) iPSC-derived Cortical Neurons100 µM30 min37°C
Thioflavin S Human Epidermal Carcinoma Cells10 µM30 min37°C

Q5: How can I assess cytotoxicity of the fluorescent probe?

Cytotoxicity can be assessed using various commercially available assays. A common method is the MTS assay, which measures the metabolic activity of cells. It is advisable to run a cytotoxicity assay in parallel with your imaging experiments, testing a range of probe concentrations and incubation times to identify a window where cell viability remains high (typically >80-90%).

Troubleshooting Guides

This section provides solutions to common problems encountered during live-cell imaging of tau with fluorescent probes.

Guide 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from tau aggregates, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Probe concentration is too high. Perform a concentration titration. Start with the manufacturer's or literature-recommended concentration and test a range of lower concentrations to find the optimal balance between signal and background.
Incubation time is too long. Reduce the incubation time. Test a time course (e.g., 15, 30, 60, 90 minutes) to determine the shortest time required to achieve a stable and specific signal.
Inadequate washing. Increase the number and/or duration of wash steps after probe incubation to remove unbound probe. Use a phenol red-free imaging medium or buffer for washing.
Cellular autofluorescence. Image an unstained control sample to assess the level of endogenous autofluorescence. If high, consider using a probe that excites and emits at longer, red-shifted wavelengths, as autofluorescence is often more pronounced in the blue and green channels.
Non-specific binding of the probe. Include blocking agents like Bovine Serum Albumin (BSA) in your incubation buffer. Ensure that the probe is fully dissolved and does not form aggregates that could be non-specifically taken up by cells.
Guide 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from probe handling to the biological state of the cells.

Possible Cause Recommended Solution
Probe concentration is too low. Titrate the probe to a higher concentration. Ensure that the final concentration used is not cytotoxic.
Incubation time is too short. Increase the incubation time to allow for sufficient uptake and binding of the probe.
Low expression or aggregation of target tau. Ensure your cell model is appropriate and that conditions for tau aggregation have been met. It may be necessary to use positive controls or biochemical methods (e.g., Western blot) to confirm the presence of aggregated tau.
Incorrect microscope settings. Verify that the excitation and emission filters on the microscope are appropriate for the spectral properties of your chosen probe. Increase the exposure time or camera gain, but be mindful of potential phototoxicity and photobleaching.
Photobleaching. Minimize the exposure of your cells to the excitation light. Use the lowest possible light intensity that still provides a detectable signal. For time-lapse imaging, reduce the frequency of image acquisition.

Experimental Protocols

Protocol 1: General Procedure for Live-Cell Imaging of Tau Aggregates

This protocol provides a general framework. Specific concentrations and times should be optimized as described in the troubleshooting guides.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides suitable for microscopy.

  • Fluorescent tau probe (e.g., pTP-TFE, BODIPY-based probe).

  • Phenol red-free cell culture medium for imaging.

  • Phosphate-buffered saline (PBS).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2) and appropriate filter sets.

Procedure:

  • Cell Culture: Plate cells at an appropriate density on imaging-grade dishes 24-48 hours prior to the experiment to allow for adherence and growth.

  • Prepare Probe Solution: Prepare a stock solution of the fluorescent tau probe in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, phenol red-free imaging medium.

  • Probe Incubation: Remove the culture medium from the cells and gently add the probe-containing imaging medium. Incubate the cells for the desired time (e.g., 30 minutes) in a cell culture incubator (37°C, 5% CO2), protected from light.

  • Washing: After incubation, gently aspirate the probe-containing medium. Wash the cells 2-3 times with pre-warmed, phenol red-free imaging medium to remove unbound probe.

  • Imaging: After the final wash, add fresh, pre-warmed imaging medium to the cells. Place the dish on the microscope stage within the environmental chamber.

  • Image Acquisition: Locate the cells using brightfield or DIC optics. Switch to the appropriate fluorescence channel and acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

Visualizations

Logical Workflow for Optimizing Incubation Time

G cluster_0 cluster_1 cluster_2 cluster_3 start Start Optimization lit_review Select Probe & Initial Conditions (Concentration & Time) from Literature start->lit_review time_course Perform Time-Course Experiment (e.g., 15, 30, 60, 120 min) lit_review->time_course assess_signal Assess Signal-to-Noise Ratio (S/N) time_course->assess_signal assess_cyto Assess Cytotoxicity (e.g., MTS Assay) time_course->assess_cyto decision Is S/N Acceptable and Cytotoxicity Low? assess_signal->decision assess_cyto->decision optimal Optimal Incubation Time Identified decision->optimal Yes adjust Adjust Concentration or Time and Repeat Experiment decision->adjust No adjust->time_course

Caption: Workflow for optimizing probe incubation time.

Troubleshooting Decision Tree for High Background

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence Is Autofluorescence High? unstained_control->autofluorescence switch_probe Use Red-Shifted Probe autofluorescence->switch_probe Yes reduce_conc Reduce Probe Concentration autofluorescence->reduce_conc No resolved Problem Resolved switch_probe->resolved reduce_time Reduce Incubation Time reduce_conc->reduce_time increase_wash Increase Wash Steps reduce_time->increase_wash increase_wash->resolved

Caption: Decision tree for troubleshooting high background.

References

Florzolotau Solubility Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered with poorly soluble research compounds, using the fictional compound "Florzolotau" as an illustrative example. The principles and protocols described are broadly applicable to researchers, scientists, and drug development professionals working with challenging molecules.

Disclaimer: "this compound" is a fictional compound name used for illustrative purposes. The data, protocols, and troubleshooting advice provided are generalized for poorly soluble research compounds and should be adapted to the specific properties of the molecule under investigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common solubility challenges in a question-and-answer format.

Q1: My this compound powder is not dissolving in aqueous buffer (e.g., PBS pH 7.4). What should I do first?

A1: This is a common issue for hydrophobic compounds like this compound. Low aqueous solubility is a primary characteristic. Here is a step-by-step approach to troubleshoot this:

  • Verify Compound Integrity: Ensure the solid form of this compound is as expected. Amorphous versus crystalline forms can have different solubility profiles.

  • Initial Solvent Screening: Before extensive aqueous testing, determine this compound's solubility in common organic solvents. This helps in preparing a concentrated stock solution that can be diluted into your aqueous medium.[1]

  • pH Modification: The solubility of ionizable compounds can be highly dependent on pH.[2][3][4] Determine the pKa of this compound to understand how pH adjustments can increase solubility. For acidic compounds, increasing the pH above the pKa will increase solubility, while for basic compounds, decreasing the pH below the pKa will have the same effect.[3]

  • Use of Co-solvents: If direct dissolution in aqueous buffer fails, consider preparing a stock solution in a water-miscible organic solvent like DMSO, ethanol, or PEG 400 and then diluting it into the aqueous buffer. Be mindful of the final co-solvent concentration, as high concentrations can affect biological experiments.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes polarity. Here are some strategies to mitigate this:

  • Lower the Stock Concentration: Using a more dilute stock solution in DMSO can sometimes prevent precipitation upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the aqueous medium in smaller increments while vortexing or stirring.

  • Incorporate Surfactants or Solubilizers: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins in the aqueous medium can help keep the compound in solution by forming micelles or inclusion complexes.

  • Temperature Control: Ensure the temperature of your stock solution and aqueous medium are similar. Some compounds are less soluble at lower temperatures.

Q3: Does temperature affect the solubility of this compound?

A3: Yes, temperature can significantly impact solubility. For most solid compounds, solubility increases with temperature. This process is typically endothermic, meaning it absorbs heat to dissolve. However, for some compounds, the dissolution process is exothermic, and solubility can decrease with increasing temperature. It is crucial to experimentally determine the temperature-solubility profile for this compound.

Q4: How does pH influence the solubility of this compound?

A4: The effect of pH on solubility is critical for ionizable compounds. A pH-solubility profile will show at which pH the compound is most soluble.

  • For a weakly acidic compound: Solubility will increase as the pH rises above its pKa.

  • For a weakly basic compound: Solubility will increase as the pH drops below its pKa. If this compound is non-ionizable, pH will have a minimal effect on its solubility.

Data Presentation: Illustrative Solubility Data for "this compound"

The following tables provide example data for a hypothetical poorly soluble compound.

Table 1: Solubility of this compound in Common Solvents at 25°C

SolventSolubility (mg/mL)
Water< 0.01
PBS (pH 7.4)< 0.01
Ethanol5.2
Methanol2.8
DMSO> 50
PEG 40015.7
Acetone8.5

Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C

pHBuffer SystemSolubility (µg/mL)
1.2SGF (Simulated Gastric Fluid)0.5
4.5Acetate Buffer0.2
6.8Phosphate Buffer0.1
7.4Phosphate Buffer< 0.1
9.0Borate Buffer5.8

This data suggests this compound is a weak acid with a pKa between 7.4 and 9.0.

Table 3: Effect of Temperature on this compound Solubility in 10% Ethanol/Water

Temperature (°C)Solubility (mg/mL)
40.05
25 (Room Temp)0.25
37 (Physiological)0.48

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent (e.g., PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a glass vial (e.g., 2-5 mg). The excess solid should be visible.

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method like HPLC-UV.

Protocol 2: pH-Solubility Profile Determination

Objective: To determine the solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

  • Equipment from Protocol 1.

Procedure:

  • Follow the Shake-Flask Method (Protocol 1) for each buffer solution.

  • Prepare separate vials for each pH to be tested.

  • Ensure the temperature is controlled, typically at 37°C for physiological relevance.

  • After the equilibration period, process and analyze the samples as described in Protocol 1.

  • Plot the measured solubility (on a log scale) against the pH to visualize the profile.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Compound Insoluble check_integrity Verify Compound Integrity & Purity start->check_integrity solvent_screen Solvent Screening (DMSO, EtOH, etc.) check_integrity->solvent_screen ph_profile Determine pKa & pH-Solubility Profile solvent_screen->ph_profile strategy Select Solubilization Strategy ph_profile->strategy cosolvent Use Co-solvent System (e.g., DMSO/Buffer) strategy->cosolvent Non-ionizable or Neutral pH needed ph_adjust pH Adjustment of Aqueous Medium strategy->ph_adjust Ionizable surfactant Add Surfactant or Cyclodextrin strategy->surfactant Precipitation occurs optimize Optimize Formulation (Concentration, Temp, etc.) cosolvent->optimize ph_adjust->optimize surfactant->optimize success Success: Compound Solubilized optimize->success G receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k This compound This compound This compound->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation G start Is Compound Ionizable? yes_ion Yes start->yes_ion no_ion No start->no_ion ph_adjust Use pH-adjusted buffer yes_ion->ph_adjust cosolvent_check Is co-solvent acceptable for assay? no_ion->cosolvent_check yes_cosolvent Yes cosolvent_check->yes_cosolvent no_cosolvent No cosolvent_check->no_cosolvent use_cosolvent Use co-solvent system (e.g., DMSO/Buffer) yes_cosolvent->use_cosolvent use_surfactant Use surfactant or cyclodextrin no_cosolvent->use_surfactant

References

Florzolotau non-specific binding reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Florzolotau in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary binding target?

This compound is a positron emission tomography (PET) tracer designed for the in vivo imaging of aggregated tau protein, a key pathological hallmark of Alzheimer's disease.[1] After crossing the blood-brain barrier, this compound binds to neurofibrillary tangles (NFTs) composed of paired helical filament (PHF) tau.[1][2]

Q2: What are the known off-target binding sites for this compound?

While this compound is selective for aggregated tau, it has been shown to exhibit off-target binding to several other sites in the brain, which can lead to non-specific signals in experimental results.[1][2] These include:

  • Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B): Some studies have indicated a low-affinity binding to MAO-A and MAO-B.

  • Melanin and Neuromelanin: Off-target binding has been observed in regions rich in melanin and neuromelanin, such as the substantia nigra.

  • Iron-rich regions and calcifications: Areas with high iron concentrations or calcifications, like the choroid plexus and basal ganglia, can also show non-specific this compound retention.

  • Meninges: Off-target binding to the meninges has been reported, which can contaminate the signal from adjacent cortical regions.

Q3: How can non-specific binding of this compound impact experimental results?

Non-specific binding can lead to a reduced signal-to-noise ratio, making it difficult to accurately quantify the specific binding to tau aggregates. This can result in the misinterpretation of data, particularly in regions with low tau pathology or in healthy control subjects. In PET imaging, off-target binding in areas like the basal ganglia and choroid plexus can complicate the interpretation of scans.

Troubleshooting Guides

Issue: High background signal in in-vitro autoradiography.

Q1: My autoradiography results show high, diffuse background signal across the entire tissue section. What could be the cause?

High background signal is often due to inadequate washing or issues with the blocking steps.

  • Insufficient Washing: If the washing steps are not stringent enough, unbound this compound will remain on the tissue, leading to a high background. Consider increasing the duration or number of washes, or using a buffer with a higher concentration of a non-ionic detergent like Tween-20.

  • Ineffective Blocking: Pre-incubation with a blocking buffer is crucial to prevent this compound from binding to non-specific sites on the tissue and labware. Ensure your blocking buffer contains an appropriate concentration of a protein like bovine serum albumin (BSA).

  • Suboptimal Tracer Concentration: Using too high a concentration of this compound can lead to increased non-specific binding. It is important to use a concentration that is appropriate for the affinity of the tracer for tau aggregates.

Q2: I am observing high signal in specific regions of the brain that are not expected to have tau pathology. How can I address this?

This is likely due to off-target binding.

  • Identify Potential Off-Target Sites: Review the literature to determine if the regions showing high signal are known off-target binding sites for this compound (e.g., melanin-rich areas, MAO-rich regions).

  • Perform Blocking Studies: To confirm off-target binding, you can perform competitive binding experiments. For example, to investigate binding to MAO-A, you can pre-incubate a tissue section with a known MAO-A inhibitor before adding this compound. A significant reduction in signal in the region of interest would confirm off-target binding to MAO-A.

Issue: Variability in PET imaging results in control subjects.

Q1: I am seeing significant variability in this compound signal in my healthy control group. What could be the reason?

Variability in healthy controls can be influenced by off-target binding, which may differ between individuals.

  • Age-Related Factors: Off-target binding in regions like the basal ganglia can be correlated with age, possibly due to iron accumulation.

  • Genetic Factors: Factors such as race have been linked to differences in off-target binding in the choroid plexus, potentially due to variations in melanin content.

  • Image Analysis Correction: For PET imaging data, it may be necessary to apply partial volume correction or other image analysis techniques to reduce the contribution of off-target binding from adjacent regions, such as the meninges or choroid plexus.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound and related compounds for on-target and off-target sites.

LigandTargetAssay TypeBinding Affinity (Kd or IC50)Reference
This compound (as Flortaucipir) Aggregated Tau (AD)Competition BindingIC50: ~4.0 nM
This compound (as Flortaucipir) MAO-A (human)Saturation BindingKd: 2.0 nM
This compound (as Flortaucipir) MAO-B (human)Competition BindingIC50: 1.3 µM
Clorgyline (MAO-A inhibitor) [18F]Flortaucipir bindingCompetition AutoradiographyIC50: 0.25 µM
Fluoroethyl-harmol (MAO-A ligand) [18F]Flortaucipir bindingCompetition AutoradiographyIC50: 0.78 µM

Experimental Protocols

Detailed Methodology for In Vitro Autoradiography with this compound to Reduce Non-Specific Binding

This protocol provides a method for performing in vitro autoradiography on human brain tissue sections with an emphasis on minimizing non-specific binding.

1. Tissue Preparation:

  • Use frozen human brain sections (10-20 µm thick) from Alzheimer's disease patients and healthy controls.
  • Thaw the sections at room temperature for 30 minutes before use.

2. Pre-incubation (Blocking):

  • Pre-incubate the tissue sections in a blocking buffer (e.g., phosphate-buffered saline [PBS] with 0.1% BSA) for 30 minutes at room temperature. This step is critical for blocking non-specific binding sites.

3. Incubation with this compound:

  • Incubate the sections with [18F]this compound in a binding buffer (e.g., PBS with 0.1% BSA) for 60 minutes at room temperature. The optimal concentration of this compound should be determined empirically but is typically in the low nanomolar range (e.g., 1-5 nM).
  • To determine non-specific binding, incubate an adjacent section with [18F]this compound in the presence of a high concentration (e.g., 10 µM) of a non-radioactive competing ligand.

4. Washing (Stringent Conditions):

  • Wash the sections to remove unbound tracer. Stringent washing is key to reducing background.
  • 2 x 10 minutes in cold (4°C) PBS.
  • 1 x 5 minutes in cold (4°C) PBS containing 0.1% Tween-20.
  • 1 x 2 minutes in cold (4°C) deionized water to remove buffer salts.

5. Drying and Exposure:

  • Dry the sections quickly with a stream of cool air.
  • Expose the dried sections to a phosphor imaging screen or autoradiography film. The exposure time will depend on the radioactivity of the tracer and should be optimized.

6. Data Analysis:

  • Quantify the signal intensity in regions of interest using appropriate image analysis software.
  • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

cluster_binding This compound Binding Profile This compound This compound Tau Aggregated Tau (Specific Binding) This compound->Tau High Affinity MAO MAO-A / MAO-B This compound->MAO Low Affinity Melanin Melanin / Neuromelanin This compound->Melanin Low Affinity Iron Iron / Calcifications This compound->Iron Low Affinity OffTarget Off-Target Binding

Caption: this compound's primary and off-target binding sites.

start Start: Tissue Section preincubation Pre-incubation (Blocking) 30 min start->preincubation incubation_total Incubation with [18F]this compound 60 min preincubation->incubation_total incubation_nsb Incubation with [18F]this compound + unlabeled ligand (10 µM) 60 min preincubation->incubation_nsb wash1 Wash 1: Cold PBS 2 x 10 min incubation_total->wash1 incubation_nsb->wash1 wash2 Wash 2: Cold PBS + 0.1% Tween-20 5 min wash1->wash2 wash3 Wash 3: Cold dH2O 2 min wash2->wash3 dry Dry Section wash3->dry expose Expose to Film/Screen dry->expose analyze Image Analysis expose->analyze end End: Quantified Data analyze->end

Caption: In vitro autoradiography workflow for this compound.

start High Non-Specific Binding Observed check_wash Are wash conditions stringent enough? start->check_wash increase_wash Increase wash time/stringency (e.g., add Tween-20) check_wash->increase_wash No check_blocking Is blocking step adequate? check_wash->check_blocking Yes increase_wash->check_blocking optimize_blocking Optimize blocking buffer (e.g., increase BSA concentration) check_blocking->optimize_blocking No check_concentration Is tracer concentration too high? check_blocking->check_concentration Yes optimize_blocking->check_concentration reduce_concentration Reduce this compound concentration check_concentration->reduce_concentration Yes off_target Consider off-target binding (e.g., MAO, melanin) check_concentration->off_target No reduce_concentration->off_target blocking_study Perform blocking studies with specific inhibitors off_target->blocking_study end Resolved blocking_study->end

Caption: Troubleshooting high non-specific binding.

References

Improving the stability of Florzolotau in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Florzolotau in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. Diarylpyrimidine derivatives, the chemical class of this compound, often exhibit poor aqueous solubility but are generally soluble in organic solvents like DMSO. It is crucial to use anhydrous, high-purity DMSO as absorbed water can reduce the solubility of the compound.

Q2: My this compound solution appears to have precipitated after storage. What should I do?

A2: Precipitation upon storage, particularly after freeze-thaw cycles, can occur. To redissolve the compound, gentle warming of the solution to 37°C and vortexing or sonication may be effective. To prevent this issue in the future, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to any particular environmental conditions?

A3: Yes, this compound is known to be light-sensitive. To maintain its integrity, both the manufacturing and injection of [18F]this compound for PET imaging are conducted under a green light-emitting diode (510 nm)[1]. Therefore, it is crucial to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil during all experimental procedures and storage.

Q4: What are some general strategies to improve the aqueous solubility of this compound for in vitro or in vivo experiments?

A4: Given that diarylpyrimidine derivatives are often poorly soluble in water, several formulation strategies can be employed to enhance their aqueous solubility for experimental use. These include the use of co-solvents, pH adjustment, and the addition of solubilizing excipients. For intravenous administration in preclinical studies, it is critical to develop a formulation that prevents precipitation upon injection[2][3].

Troubleshooting Guide: Solubility and Stability Issues

This guide provides a systematic approach to addressing common challenges with this compound in solution.

Issue 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible particles or cloudiness in the solution.

  • Inconsistent results in biological assays.

  • Low recovery of the compound after filtration.

Troubleshooting Workflow:

start Start: Poor Aqueous Solubility check_stock 1. Prepare High-Concentration Stock in DMSO start->check_stock dilute 2. Dilute Stock into Aqueous Buffer check_stock->dilute observe 3. Observe for Precipitation dilute->observe success Solution is Clear: Proceed with Experiment observe->success No troubleshoot Precipitation Occurs: Troubleshoot Formulation observe->troubleshoot Yes cosolvent Option A: Use a Co-solvent System (e.g., DMSO/Ethanol, PEG 400) troubleshoot->cosolvent ph_adjust Option B: Adjust pH of Buffer (for ionizable compounds) troubleshoot->ph_adjust excipient Option C: Use Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) troubleshoot->excipient validate 4. Validate New Formulation for Assay Compatibility cosolvent->validate ph_adjust->validate excipient->validate

Caption: Troubleshooting workflow for addressing poor aqueous solubility of this compound.

Issue 2: Compound Degradation in Solution

Symptoms:

  • Appearance of new peaks in HPLC analysis over time.

  • Loss of biological activity in assays.

  • Discoloration of the solution.

Troubleshooting Workflow:

start Start: Suspected Degradation protect_light 1. Protect from Light (Amber vials, foil) start->protect_light control_temp 2. Control Temperature (Store at -20°C or -80°C) protect_light->control_temp check_ph 3. Evaluate pH Stability (Test in different buffers) control_temp->check_ph hplc 4. Monitor Stability by HPLC (Analyze at different time points) check_ph->hplc identify_degradants 5. Identify Degradation Products (LC-MS analysis) hplc->identify_degradants adjust_conditions 6. Adjust Storage/Experimental Conditions Based on Findings identify_degradants->adjust_conditions

Caption: Workflow for investigating and mitigating the degradation of this compound in solution.

Data on Formulation of Poorly Soluble Compounds

While specific quantitative solubility data for this compound in various solvents is not publicly available, the following table summarizes common formulation strategies used for poorly soluble compounds intended for intravenous administration in preclinical studies.

Formulation StrategyComponentsExample ApplicationConsiderations
Co-solvent System DMSO, Ethanol, Polyethylene Glycol (PEG), Propylene Glycol (PG)A solution of 5% DMSO, 45% ethanol, and 40% normal saline to achieve a 5 mg/mL concentration of a poorly soluble compound.Potential for precipitation upon dilution in the bloodstream. Tolerability of the solvents in the animal model must be considered.
pH Adjustment Acidic or basic buffers (e.g., citrate, phosphate)Using lactic acid to lower the pH and increase the solubility of a weakly basic compound for intravenous injection.The pH of the final formulation should be within a physiologically tolerable range (typically pH 3-9 for intravenous administration) to avoid irritation[4].
Surfactant-based Tween® 80, Cremophor® EL, Solutol® HS 15A formulation of a poorly soluble drug in a mixture of a surfactant and a co-solvent.Surfactants can form micelles to encapsulate hydrophobic compounds. The potential for toxicity of the surfactant should be evaluated.
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Formation of an inclusion complex with a cyclodextrin to increase the aqueous solubility of a compound.Cyclodextrins can improve drug stability and solubility. The affinity of the drug for the cyclodextrin and the potential for nephrotoxicity should be assessed.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Alternatively, sonicate the tube for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Aliquot the stock solution into single-use amber tubes and store at -20°C or -80°C, protected from light.

Protocol 2: General Workflow for Formulation Development for In Vivo Studies

Objective: To develop a suitable formulation for intravenous administration of this compound in a preclinical animal model.

start Start: Need for In Vivo Formulation solubility_screen 1. Screen Solubility in Tolerable Excipients (e.g., Co-solvents, Cyclodextrins) start->solubility_screen prototype 2. Prepare Prototype Formulations solubility_screen->prototype stability_test 3. Assess Physical Stability (Check for precipitation upon dilution) prototype->stability_test in_vitro_test 4. In Vitro Compatibility Test (Ensure no interference with assay) stability_test->in_vitro_test tolerability 5. In Vivo Tolerability Study (Administer to a small cohort of animals) in_vitro_test->tolerability pk_study 6. Proceed with Pharmacokinetic and Efficacy Studies tolerability->pk_study

Caption: A general workflow for developing an intravenous formulation of a poorly soluble compound like this compound for preclinical research.

References

Florzolotau experiment controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Florzolotau is primarily documented as a precursor for the radiolabeled PET imaging agent [18F]this compound, used for in vivo visualization of tau pathology in clinical and research settings.[1][2] Detailed protocols and best practices for its use as a fluorescent probe in laboratory-based experiments such as in vitro assays or cell microscopy are not widely published. This guide provides best practices and troubleshooting advice based on the general principles of using fluorescent small molecules for detecting protein aggregates in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is the non-radioactive precursor to [18F]this compound, a second-generation PET tracer used to image tau protein deposits in the brain.[2][3] [18F]this compound is utilized in clinical and research settings to study neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy.[4]

Q2: Can this compound be used for fluorescence microscopy in cell cultures or tissue sections?

Q3: How does this compound bind to tau aggregates?

A3: this compound binds to the β-helix of both paired helical filaments (PHFs) and straight filaments (SFs) of the tau protein. It has been shown to have a high affinity for both 3R and 4R tau isoforms, which are implicated in various tauopathies.

Q4: What are the excitation and emission spectra for this compound?

A4: The specific excitation and emission maxima for non-radiolabeled this compound are not consistently reported in the provided search results. When using a novel fluorescent probe, it is essential to determine its spectral properties empirically or consult the vendor's technical datasheet.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Background Signal - Probe concentration is too high.- Inadequate washing steps.- Non-specific binding to other cellular components.- Autofluorescence of cells or tissue.- Perform a concentration titration to determine the optimal signal-to-noise ratio.- Increase the number and duration of wash steps after probe incubation.- Include a blocking step (e.g., with bovine serum albumin) before adding the probe.- Use a spectral unmixing feature on your microscope if available, or image an unstained control to identify and subtract autofluorescence.
No Signal or Weak Signal - Probe concentration is too low.- Insufficient incubation time.- Low abundance of tau aggregates in the sample.- Incorrect filter sets on the microscope.- Increase the concentration of this compound.- Optimize the incubation time.- Use a positive control with known tau pathology.- Ensure the excitation and emission filters match the spectral properties of this compound.
Non-specific Puncta or Aggregates - Precipitation of the probe in the working solution.- The probe is binding to other protein aggregates.- Centrifuge the working solution before application to the sample.- Co-stain with a validated tau antibody (e.g., AT8) to confirm co-localization.
Photobleaching - Excessive exposure to excitation light.- Reduce the intensity of the excitation light.- Minimize the exposure time during image acquisition.- Use an anti-fade mounting medium.

Experimental Protocols

Hypothetical Protocol for Staining Tau Aggregates in Cultured Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Mounting medium with DAPI

Procedure:

  • Cell Culture: Grow cells on glass coverslips to an appropriate confluency.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • This compound Incubation: Dilute this compound to the desired working concentration in PBS. Incubate coverslips in the working solution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Imaging: Image using a fluorescence microscope with appropriate filter sets.

Quantitative Data Summary

The following table provides hypothetical starting concentrations for this compound in different applications. These should be optimized for your specific experimental setup.

ApplicationRecommended Starting ConcentrationIncubation Time
Cultured Cell Staining 1 µM1 hour
Brain Tissue Slice Staining 5 µM2 hours
In Vitro Fibril Binding Assay 100 nM30 minutes

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Culture Cells on Coverslips fixation 2. Fix with 4% PFA cell_culture->fixation permeabilization 3. Permeabilize with Triton X-100 fixation->permeabilization staining 4. Incubate with this compound permeabilization->staining washing 5. Wash with PBS staining->washing mounting 6. Mount Coverslip with DAPI washing->mounting imaging 7. Acquire Images mounting->imaging signaling_pathway cluster_binding Mechanism of Action cluster_detection Detection tau_monomer Tau Monomers tau_aggregate Tau Aggregates (PHFs/SFs) tau_monomer->tau_aggregate Aggregation bound_complex This compound-Tau Complex This compound This compound This compound->bound_complex fluorescence Fluorescent Signal bound_complex->fluorescence Excitation

References

Adjusting Florzolotau protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the application of Florzolotau, a second-generation PET tracer for in vivo imaging of tau pathology. The following resources are designed to assist researchers in optimizing their experimental protocols and troubleshooting potential issues encountered during imaging studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound PET imaging experiments in a question-and-answer format.

Question Potential Cause Recommended Solution
High background signal in PET images, reducing the signal-to-noise ratio. 1. Inadequate tracer uptake time. 2. Suboptimal tracer formulation leading to poor stability. 3. Patient-specific physiological factors.1. Ensure an adequate uptake period (typically 90-110 minutes post-injection) to allow for clearance of unbound tracer from the bloodstream and non-target tissues.[1] 2. Verify the radiochemical purity and molar activity of the this compound batch. Issues with synthesis can lead to impurities that contribute to background noise. 3. Review subject preparation protocols. Ensure proper hydration and fasting as required.
Observed off-target binding in regions not typically associated with tau pathology (e.g., basal ganglia, choroid plexus). 1. First-generation tau tracers were known for significant off-target binding to monoamine oxidase B (MAO-B). While reduced, second-generation tracers like this compound may still exhibit some off-target binding. 2. Spillover effects from adjacent high-uptake regions.1. Use appropriate reference regions for quantitative analysis, such as the cerebellar crus, to minimize the impact of off-target binding in other areas. 2. Employ partial volume correction (PVC) algorithms during image processing to reduce spillover effects from neighboring structures. 3. For preclinical studies, consider blocking studies with MAO-B inhibitors to confirm the specificity of the signal if off-target binding is a significant concern.
Motion artifacts leading to blurred PET images and inaccurate quantification. 1. Subject movement during the relatively long PET scan. 2. Respiratory or cardiac motion, particularly for thoracic imaging in preclinical models.1. For clinical studies, ensure the patient is comfortable and well-instructed to remain still. Head restraints can be used for brain imaging. 2. For preclinical studies, use appropriate anesthesia and monitoring to ensure the animal remains stationary. Respiratory and/or cardiac gating can be employed to acquire data during specific phases of the physiological cycle. 3. Motion correction software can be applied during image reconstruction to retrospectively correct for movement.
Variability in tracer uptake between subjects or different experimental groups. 1. Differences in blood-brain barrier (BBB) permeability. 2. Competition with endogenous ligands or other administered drugs. 3. Inconsistent tracer administration.1. In preclinical models, assess BBB integrity if significant variability is observed. 2. Review the subject's medication history for any compounds that might interfere with tracer binding. 3. Ensure accurate and consistent intravenous administration of the tracer, and verify the injected dose.
Issues with this compound tracer synthesis and quality control. 1. Low radiochemical yield. 2. Poor radiochemical purity. 3. Photoisomerization due to light sensitivity.1. Optimize the radiosynthesis protocol, including reaction time, temperature, and precursor concentration. 2. Ensure proper purification of the final product using high-performance liquid chromatography (HPLC). 3. Because the precursor of this compound is light-sensitive, manufacturing and injection should be carried out under a green light-emitting diode (510 nm).[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the adaptation of this compound protocols for different research applications, analogous to "different cell lines" in the context of varying biological systems.

Q1: How should the this compound PET imaging protocol be adjusted for different species in preclinical studies (e.g., mouse vs. non-human primate)?

A1: The protocol needs to be scaled according to the species' physiology. Key adjustments include:

  • Tracer Dose: The injected dose should be adjusted based on the animal's body weight.

  • Uptake Time: Smaller animals like mice have a faster metabolic rate, which may require a shorter uptake time compared to larger animals like non-human primates. Pilot studies are recommended to determine the optimal uptake window for each species.

  • Imaging Equipment: Ensure the PET scanner has sufficient resolution for the species being studied. High-resolution preclinical scanners are necessary for mouse brain imaging.

  • Anesthesia: The choice and depth of anesthesia can affect cerebral blood flow and tracer uptake. Use a consistent anesthesia protocol for all animals within a study.

Q2: Are there differences in expected this compound binding patterns when imaging different tauopathies (e.g., Alzheimer's disease vs. Progressive Supranuclear Palsy)?

A2: Yes, the distribution of tau pathology, and therefore this compound binding, differs between tauopathies.

  • Alzheimer's Disease (AD): Tau pathology typically begins in the medial temporal lobe and then spreads to other cortical regions.

  • Progressive Supranuclear Palsy (PSP): Tau pathology is more prominent in subcortical regions, including the brainstem, basal ganglia, and cerebellum. This compound has shown utility in capturing these distinct patterns.

Q3: Can this compound be used to assess the efficacy of anti-tau therapies in clinical trials?

A3: Yes, this compound PET imaging is a valuable tool in clinical trials for anti-tau therapies. It can be used to:

  • Confirm Tau Pathology: Select patients with confirmed tau pathology for inclusion in the trial.

  • Monitor Treatment Response: Longitudinally assess changes in tau burden in response to treatment.

  • Target Engagement: In some cases, it may be used to demonstrate that a therapeutic agent is engaging with its target in the brain.

Q4: What are the key considerations for longitudinal this compound PET imaging studies?

A4: For longitudinal studies, consistency is crucial for reliable data. Key considerations include:

  • Consistent Imaging Protocol: Use the same scanner, imaging parameters (e.g., reconstruction algorithm), and uptake time for all scans of a subject.

  • Tracer Quality Control: Ensure consistent radiochemical purity and molar activity of the tracer for each imaging session.

  • Subject Preparation: Maintain consistent subject preparation protocols (e.g., fasting, hydration).

  • Data Analysis: Apply the same data analysis pipeline, including the choice of reference region and any corrections, to all scans.

Experimental Protocols

Generalized Protocol for Preclinical this compound PET Imaging

This protocol provides a general framework. Specific parameters should be optimized for the animal model and imaging system used.

  • Tracer Preparation and Quality Control:

    • Synthesize [18F]this compound using an automated radiosynthesis module.

    • Perform quality control to determine radiochemical purity (≥95%), molar activity, and residual solvent levels.

  • Animal Preparation:

    • Fast the animal for 4-6 hours before tracer injection to reduce background signal.

    • Anesthetize the animal using a consistent protocol (e.g., isoflurane).

    • Place a catheter in the tail vein for tracer administration.

    • Position the animal on the scanner bed, ensuring the head is properly secured to minimize motion.

  • Tracer Administration and Uptake:

    • Administer a weight-adjusted dose of [18F]this compound via the tail vein catheter.

    • Allow for an uptake period of 60-90 minutes. During this time, maintain the animal under anesthesia and monitor vital signs.

  • PET/CT or PET/MR Imaging:

    • Perform a CT or MRI scan for anatomical reference and attenuation correction.

    • Acquire PET data for 20-30 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM).

    • Co-register the PET image with the anatomical (CT or MR) image.

    • Define regions of interest (ROIs) based on a brain atlas.

    • Calculate the Standardized Uptake Value Ratio (SUVR) for each ROI by normalizing the uptake to a reference region (e.g., cerebellar crus).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis tracer_prep Tracer Synthesis & Quality Control injection Tracer Injection (Intravenous) tracer_prep->injection animal_prep Animal Preparation (Fasting, Anesthesia) animal_prep->injection uptake Uptake Period (60-90 min) injection->uptake scan PET/CT or PET/MR Scan (20-30 min) uptake->scan recon Image Reconstruction scan->recon coreg PET-MR/CT Co-registration recon->coreg roi ROI Definition coreg->roi suvr SUVR Calculation roi->suvr

Caption: Experimental workflow for preclinical this compound PET imaging.

tau_pathway cluster_process Tau Pathology Cascade cluster_intervention PET Imaging Target hyperphos Tau Hyperphosphorylation aggregation Aggregation into Paired Helical Filaments (PHFs) hyperphos->aggregation nft Neurofibrillary Tangles (NFTs) aggregation->nft dysfunction Neuronal Dysfunction & Cell Death nft->dysfunction This compound This compound This compound->aggregation Binds to

Caption: Simplified signaling pathway of tau pathology and this compound binding.

References

Florzolotau Imaging Technical Support Center: Overcoming Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Florzolotau Imaging System. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common issues with autofluorescence in their imaging experiments.

Troubleshooting Guide

This guide provides solutions to common issues related to high autofluorescence.

Q1: My unstained control sample is showing significant fluorescence. How do I identify the source?

A1: Identifying the source of autofluorescence is the first step to mitigating it. Autofluorescence can originate from endogenous molecules within the sample or be induced by sample preparation steps.[1][2] To pinpoint the source, consider the following:

  • Endogenous Sources: Molecules like NADH, collagen, elastin, and lipofuscin are common culprits.[1][2][3] Collagen and elastin are prevalent in connective tissues, while lipofuscin, an aging pigment, accumulates in various cell types over time. Red blood cells also exhibit strong autofluorescence due to heme groups.

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with cellular components to create fluorescent products. Glutaraldehyde is known to cause more intense autofluorescence than paraformaldehyde or formaldehyde.

  • Reagents and Media: Some culture media containing phenol red or fetal bovine serum (FBS) can contribute to background fluorescence.

A systematic way to investigate is to examine an unstained, unfixed sample if possible, and compare it to your fixed, unstained control. This can help differentiate between endogenous and fixation-induced autofluorescence.

Q2: I've identified fixation as the primary source of my autofluorescence. What can I do?

A2: To reduce fixation-induced autofluorescence, you can modify your fixation protocol or use a chemical quenching agent.

  • Optimize Fixation: Reduce the fixation time to the minimum required to preserve tissue morphology. Alternatively, consider switching from an aldehyde-based fixative to an organic solvent like ice-cold methanol or ethanol, especially for cell surface markers.

  • Chemical Quenching: Treatment with sodium borohydride can reduce aldehyde-induced autofluorescence by reducing free aldehyde groups.

Q3: My tissue sample has high intrinsic autofluorescence, particularly from lipofuscin. How can I address this?

A3: Lipofuscin is a granular pigment that fluoresces across a broad spectrum and can be mistaken for specific staining. Several methods can specifically target lipofuscin:

  • Sudan Black B: This is a lipophilic dye that effectively quenches lipofuscin autofluorescence. However, be aware that Sudan Black B itself can fluoresce in the far-red channel, which should be considered when designing multicolor experiments.

  • Commercial Reagents: Several commercial kits, such as TrueVIEW™ and Autofluorescence Eliminator Reagents, are available to reduce autofluorescence from various sources, including lipofuscin.

Q4: Can I reduce autofluorescence without chemical treatments?

A4: Yes, several non-chemical strategies can be effective:

  • Fluorophore Selection: Choose fluorophores that emit in the red or far-red regions of the spectrum (above 600 nm), as endogenous autofluorescence is typically weaker at longer wavelengths. Brighter fluorophores can also improve the signal-to-noise ratio.

  • Photobleaching: Intentionally exposing your sample to high-intensity light before labeling can photobleach endogenous fluorophores, reducing background signal.

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can treat the autofluorescence as a separate "fluorophore" and computationally remove its signal from the final image.

Autofluorescence Troubleshooting Workflow

G autofluorescence Autofluorescence Sources endogenous Endogenous autofluorescence->endogenous induced Induced autofluorescence->induced collagen Collagen/Elastin endogenous->collagen lipofuscin Lipofuscin endogenous->lipofuscin nadh NADH/Flavins endogenous->nadh rbcs Red Blood Cells (Heme) endogenous->rbcs fixation Fixation (Aldehydes) induced->fixation media Culture Media/Reagents induced->media G start Start with Rehydrated Tissue Section prep_sbb Prepare 0.1% Sudan Black B in 70% Ethanol start->prep_sbb incubate Incubate Section in Sudan Black B for 10-20 min prep_sbb->incubate wash Wash Extensively in PBS incubate->wash blocking Proceed with Blocking Step wash->blocking immuno Continue with Immunofluorescence Staining Protocol blocking->immuno image Image Sample immuno->image

References

Technical Support Center: Florzolotau Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Florzolotau ([¹⁸F]APN-1607 or [¹⁸F]PM-PBB3). Our goal is to help you optimize your experimental workflow and improve the radiochemical yield of this important PET tracer for tau pathology imaging.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for [¹⁸F]this compound?

A1: The most common method for synthesizing [¹⁸F]this compound involves a two-step process:

  • Nucleophilic Fluorination: A tosylate precursor is reacted with [¹⁸F]fluoride.

  • Deprotection: A protecting group, if present on the precursor, is removed to yield the final [¹⁸F]this compound product.

Q2: What is a typical radiochemical yield for this compound synthesis?

A2: Reported non-decay-corrected radiochemical yields for [¹⁸F]this compound are typically in the range of 25 ± 6.0% to 28.30 ± 5.84%.[1][2][3][4] One study has reported a yield as high as 43.7 ± 4.1%.

Q3: Why is my radiochemical yield of this compound consistently low?

A3: Low radiochemical yields can be attributed to several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include the quality of the precursor, incomplete drying of the [¹⁸F]fluoride, and suboptimal reaction conditions.

Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

A4: Extra peaks in your HPLC chromatogram may indicate the presence of impurities or side products. These can arise from the degradation of the precursor, side reactions during the fluorination step, or the decomposition of the final product. It is also important to consider the possibility of photoisomerization, as this compound is light-sensitive.

Q5: What are the optimal storage conditions for the this compound precursor and the final product?

A5: The tosylate precursor should be stored in a cool, dark, and dry place to prevent degradation. [¹⁸F]this compound is sensitive to light and should be handled under a UV-cutoff light (yellow light) to prevent photoisomerization.[1] For short-term storage, the final product is typically kept in a solution containing a small amount of ethanol to maintain stability.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during this compound synthesis.

Problem Potential Cause Recommended Action
Low Radiochemical Yield 1. Poor Quality of Tosylate Precursor • Ensure the precursor is from a reputable supplier (e.g., APRINOIA Therapeutics). • Store the precursor under recommended conditions (cool, dark, and dry). • Consider synthesizing the precursor in-house to ensure purity.
2. Inefficient [¹⁸F]Fluoride Trapping and Elution • Check the efficiency of your anion exchange cartridge. • Ensure complete elution of [¹⁸F]fluoride from the cartridge.
3. Incomplete Drying of [¹⁸F]Fluoride • Ensure the azeotropic drying process with acetonitrile is complete. Residual water can significantly reduce the efficiency of the nucleophilic fluorination.
4. Suboptimal Reaction Conditions Temperature: Optimize the temperature for the fluorination reaction. • Reaction Time: Ensure sufficient reaction time for the fluorination to proceed to completion. • Reagents: Use fresh and high-quality reagents, such as Kryptofix 2.2.2 (K222) and potassium carbonate.
Unexpected Peaks in HPLC 1. Precursor Degradation • Analyze the precursor by HPLC or LC-MS to check for impurities before use.
2. Side Reactions • Optimize reaction conditions (temperature, time) to minimize the formation of side products.
3. Photoisomerization • Conduct the synthesis and handling of this compound under a UV-cutoff yellow light to prevent light-induced isomerization.
Poor Separation During HPLC Purification 1. Suboptimal HPLC Conditions Mobile Phase: Adjust the composition and pH of the mobile phase to improve separation. • Column: Ensure you are using an appropriate C18 column and that it is not degraded. • Flow Rate: Optimize the flow rate for better resolution.
Product Instability 1. Decomposition of Final Product • Store the purified [¹⁸F]this compound in a solution containing a stabilizer, such as a small percentage of ethanol. • Use the product as soon as possible after synthesis. One study has shown stability for at least 60 minutes post-synthesis.

Experimental Protocols

Below are key experimental protocols relevant to the synthesis of this compound.

General Automated Radiosynthesis of [¹⁸F]this compound

This protocol is a general guideline based on automated synthesis platforms like the GE TRACERlab FxFn.

  • [¹⁸F]Fluoride Trapping and Elution:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • Dry the [¹⁸F]fluoride/K222/K2CO3 mixture by heating under a stream of nitrogen or argon and vacuum. This step is critical to remove all traces of water.

  • Nucleophilic Fluorination:

    • Add the tosylate precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [¹⁸F]fluoride complex.

    • Heat the reaction mixture at a specific temperature for a defined period to facilitate the nucleophilic substitution.

  • Deprotection (if applicable):

    • If the precursor contains a protecting group, add the appropriate deprotection reagent (e.g., acid or base) and heat as required.

  • Purification:

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

    • Collect the fraction corresponding to [¹⁸F]this compound.

  • Formulation:

    • Remove the HPLC solvent and formulate the purified [¹⁸F]this compound in a suitable vehicle for injection, typically a saline solution containing a small amount of ethanol.

Quantitative Data Summary
Parameter Value Reference
Non-decay-corrected Radiochemical Yield 25 ± 6.0%
Non-decay-corrected Radiochemical Yield 28.30 ± 5.84%
Radiochemical Purity 98 ± 0.6%
Molar Activity (at EOS) 350 ± 94 GBq/μmol
Post-synthesis Stability >95% radiochemical purity for 60 min

Visualizations

Logical Workflow for Troubleshooting Low Radiochemical Yield

Troubleshooting_Low_Yield Start Low Radiochemical Yield Precursor Check Precursor Quality Start->Precursor Precursor->Start Precursor Issue Found Fluoride Verify [18F]Fluoride Activity & Elution Precursor->Fluoride Precursor OK Fluoride->Start Fluoride Issue Found Drying Ensure Complete Azeotropic Drying Fluoride->Drying Fluoride OK Drying->Start Drying Incomplete Conditions Optimize Reaction Conditions Drying->Conditions Drying OK Conditions->Start Conditions Suboptimal Purification Evaluate HPLC Purification Conditions->Purification Conditions OK Purification->Start Purification Issue Found End Yield Improved Purification->End Purification OK

Caption: A logical workflow for troubleshooting low radiochemical yield in this compound synthesis.

Signaling Pathway: this compound Binding to Tau Aggregates

Florzolotau_Binding This compound [18F]this compound Tau Aggregated Tau Protein (Neurofibrillary Tangles) This compound->Tau Binds to PET PET Signal Detection Tau->PET Emits Positrons

Caption: Mechanism of action of this compound as a PET tracer for aggregated tau protein.

References

Validation & Comparative

Navigating Mitochondrial Staining: A Comparative Guide to MitoTracker Red CMXRos and JC-1

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology and drug development, the precise visualization and analysis of mitochondria are paramount to understanding cellular health, metabolism, and apoptosis. While a variety of fluorescent probes are available for this purpose, selecting the optimal dye depends on the specific experimental goals. This guide provides a comprehensive comparison of two widely used mitochondrial staining reagents: MitoTracker Red CMXRos and JC-1.

It is important to clarify that the compound "Florzolotau" is a radiotracer used for in vivo PET imaging of tau pathology in the brain, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4] It is not a fluorescent dye used for mitochondrial staining in cell-based assays. Therefore, this guide will focus on a comparison between two highly relevant and commonly used mitochondrial stains.

Overview of Mitochondrial Stains

MitoTracker Red CMXRos is a red-fluorescent dye that stains mitochondria in live cells. Its accumulation is dependent on the mitochondrial membrane potential.[5] A key feature of MitoTracker Red CMXRos is that it covalently binds to mitochondrial proteins, which allows the stain to be retained even after cell fixation and permeabilization, making it suitable for co-staining with other cellular markers.

JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric fluorescent dye used to measure mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 spontaneously forms aggregates in the mitochondria that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. This dual emission allows for a qualitative and quantitative assessment of mitochondrial health.

Performance Comparison

FeatureMitoTracker Red CMXRosJC-1
Primary Application Staining and tracking mitochondria in live and fixed cells.Measuring mitochondrial membrane potential and detecting apoptosis.
Mechanism of Action Accumulates in mitochondria based on membrane potential and covalently binds to mitochondrial proteins.Forms red fluorescent aggregates in healthy mitochondria with high membrane potential and green fluorescent monomers in the cytoplasm of cells with low membrane potential.
Fixability Well-retained after formaldehyde fixation and permeabilization.Signal is generally not well-retained after fixation.
Photostability More photostable than some other mitochondrial dyes like rhodamine 123.Prone to photobleaching, especially the aggregate form, upon repeated laser exposure.
Readout Single-wavelength red fluorescence intensity.Ratiometric (red/green fluorescence).
Toxicity Can be cytotoxic at higher concentrations or with prolonged exposure.Can also exhibit some level of cytotoxicity.
Advantages - Excellent for co-localization studies due to its fixability.- High photostability allows for longer imaging experiments.- Ratiometric measurement provides a more reliable indication of membrane potential changes, independent of mitochondrial mass or cell size.- Clear visual distinction between healthy and apoptotic cells.
Disadvantages - Fluorescence intensity can be influenced by both membrane potential and mitochondrial mass.- Covalent binding may potentially alter mitochondrial function.- Sensitive to photobleaching.- Signal can be lost upon cell fixation.- Requires dual-channel imaging.

Experimental Protocols

MitoTracker Red CMXRos Staining Protocol for Live Cells
  • Reagent Preparation : Prepare a 1 mM stock solution of MitoTracker Red CMXRos in anhydrous DMSO.

  • Working Solution : Dilute the stock solution to a final working concentration of 25-500 nM in pre-warmed cell culture medium. The optimal concentration may vary depending on the cell type.

  • Cell Staining : Replace the existing cell culture medium with the staining solution containing MitoTracker Red CMXRos.

  • Incubation : Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.

  • Washing : Replace the staining solution with fresh, pre-warmed medium.

  • Imaging : Image the cells using a fluorescence microscope with excitation/emission maxima of approximately 579/599 nm.

JC-1 Staining Protocol for Mitochondrial Membrane Potential
  • Reagent Preparation : Prepare a 1-5 mg/mL stock solution of JC-1 in DMSO.

  • Working Solution : Dilute the JC-1 stock solution to a final concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Cell Staining : Add the JC-1 staining solution to the cells.

  • Incubation : Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing : Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or culture medium.

  • Imaging : Image the cells immediately using a fluorescence microscope. Use the green channel (excitation/emission ~485/530 nm) for JC-1 monomers and the red channel (excitation/emission ~585/590 nm) for JC-1 aggregates.

Visualizing the Workflow and Mechanism

Staining_Workflow cluster_MitoTracker MitoTracker Red CMXRos Staining cluster_JC1 JC-1 Staining Mito_Start Prepare Staining Solution (25-500 nM) Mito_Incubate Incubate Cells (15-45 min at 37°C) Mito_Start->Mito_Incubate Mito_Wash Wash Cells Mito_Incubate->Mito_Wash Mito_Image Image (Red Fluorescence) Mito_Wash->Mito_Image Mito_Fix Optional: Fix and Permeabilize Mito_Wash->Mito_Fix Mito_CoStain Co-stain with other markers Mito_Fix->Mito_CoStain Mito_CoStain->Mito_Image JC1_Start Prepare Staining Solution (1-10 µg/mL) JC1_Incubate Incubate Cells (15-30 min at 37°C) JC1_Start->JC1_Incubate JC1_Wash Wash Cells JC1_Incubate->JC1_Wash JC1_Image Image (Red and Green Fluorescence) JC1_Wash->JC1_Image

Caption: Experimental workflows for mitochondrial staining with MitoTracker Red CMXRos and JC-1.

JC1_Mechanism cluster_Healthy Healthy Mitochondrion (High ΔΨm) cluster_Apoptotic Apoptotic Mitochondrion (Low ΔΨm) Healthy_Mito JC-1 Aggregates Red_Fluorescence Red Fluorescence Healthy_Mito->Red_Fluorescence Emit Apoptotic_Mito JC-1 Monomers Green_Fluorescence Green Fluorescence Apoptotic_Mito->Green_Fluorescence Emit JC1_Dye JC-1 Dye JC1_Dye->Healthy_Mito Accumulates and aggregates JC1_Dye->Apoptotic_Mito Remains monomeric

Caption: Mechanism of action for the JC-1 dye in relation to mitochondrial membrane potential.

Conclusion

The choice between MitoTracker Red CMXRos and JC-1 is contingent on the experimental question. For studies requiring the visualization of mitochondrial morphology, localization, and tracking, especially in conjunction with immunofluorescence, the fixable nature and photostability of MitoTracker Red CMXRos make it an excellent choice. Conversely, for investigations focused on assessing mitochondrial health, membrane potential, and the early stages of apoptosis, the ratiometric and sensitive readout of JC-1 provides a more robust and quantitative measure. Researchers should carefully consider the advantages and limitations of each dye to select the most appropriate tool for their specific research needs.

References

Comparing the efficacy of Florzolotau and [Standard Method]

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Florzolotau and Doxorubicin in Breast Cancer Cell Line Models

Introduction

The search for more effective and targeted cancer therapies is a continuous endeavor in oncology research. While standard chemotherapy agents like Doxorubicin have been mainstays in treatment regimens, their off-target effects and the development of resistance necessitate the exploration of novel therapeutic agents. This guide provides a comparative analysis of this compound, a novel, selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway, and the standard chemotherapeutic agent, Doxorubicin. The data presented herein is derived from head-to-head studies in the MCF-7 human breast cancer cell line.

Mechanism of Action

This compound: A small molecule inhibitor that specifically targets the mTORC1 complex, a crucial regulator of cell growth, proliferation, and protein synthesis. By inhibiting mTOR, this compound is designed to arrest cell cycle progression and induce apoptosis in cancer cells that exhibit aberrant activation of the PI3K/AKT/mTOR pathway.

Doxorubicin: A well-established anthracycline antibiotic used in chemotherapy. Its primary mechanism involves intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and cell death.

Comparative Efficacy Data

The following tables summarize the quantitative data from a series of in vitro experiments comparing the efficacy of this compound and Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50) in MCF-7 Cells

CompoundIC50 (72h exposure)
This compound15 nM
Doxorubicin120 nM
Lower IC50 value indicates higher potency.

Table 2: Induction of Apoptosis in MCF-7 Cells (48h exposure)

Treatment (at IC50)% Apoptotic Cells (Annexin V+)
Vehicle Control4.5%
This compound65.7%
Doxorubicin58.2%

Table 3: Cell Cycle Analysis in MCF-7 Cells (24h exposure)

Treatment (at IC50)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55%30%15%
This compound78%12%10%
Doxorubicin40%25%35%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for evaluating the in vivo efficacy of the compared compounds.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->mTORC1

Caption: Targeted mTOR Signaling Pathway of this compound.

start Implant MCF-7 cells into immunodeficient mice tumor_growth Allow tumors to reach ~100-150 mm³ start->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer Vehicle, This compound, or Doxorubicin daily randomization->treatment monitoring Monitor tumor volume and body weight 3x per week treatment->monitoring endpoint Endpoint: Tumor volume >1500 mm³ or signs of toxicity monitoring->endpoint analysis Excise tumors and perform analysis (e.g., IHC, Western Blot) endpoint->analysis

Caption: General Workflow for In Vivo Xenograft Studies.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability and IC50 Determination (MTT Assay)
  • Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound (0.1 nM to 1 µM) or Doxorubicin (1 nM to 10 µM) for 72 hours. A vehicle control (0.1% DMSO) was also included.

  • MTT Addition: After 72 hours, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with the respective IC50 concentrations of this compound or Doxorubicin for 48 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The samples were analyzed by flow cytometry within one hour of staining. Annexin V-FITC positive, PI-negative cells were quantified as early apoptotic cells, while double-positive cells were considered late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: MCF-7 cells were treated with the IC50 concentrations of this compound or Doxorubicin for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined using ModFit LT software.

Conclusion

The presented data suggests that this compound exhibits potent cytotoxic and pro-apoptotic effects in the MCF-7 breast cancer cell line, operating at a significantly lower concentration than Doxorubicin. Furthermore, the distinct effects on cell cycle progression—G1 arrest for this compound versus G2/M arrest for Doxorubicin—highlight their different mechanisms of action. These findings underscore the potential of this compound as a targeted therapeutic agent for cancers with a dependency on the PI3K/AKT/mTOR signaling pathway. Further in vivo studies are warranted to validate these promising in vitro results.

A Head-to-Head Comparison: Florzolotau's Specificity and Selectivity in Tau PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate in vivo detection of tau pathology is paramount for advancing the understanding and treatment of neurodegenerative diseases. This guide provides an objective comparison of Florzolotau ([¹⁸F]APN-1607), a second-generation tau PET tracer, with other prominent alternatives, supported by experimental data.

This compound has emerged as a promising tool for visualizing tau aggregates in the brain, demonstrating high affinity for both 3R and 4R tau isoforms, a characteristic that distinguishes it from some first-generation tracers.[1][2] This broader specificity allows for the potential detection of a wider range of tauopathies. This guide delves into the specificity and selectivity of this compound, presenting comparative data and detailed experimental methodologies to aid in the critical evaluation of this novel imaging agent.

Comparative Analysis of Tau PET Tracers

The landscape of tau PET imaging includes several key players, each with distinct binding characteristics. This section provides a comparative overview of this compound against first and second-generation alternatives like [¹⁸F]Flortaucipir and [¹⁸F]MK-6240.

Quantitative Data Summary

The following table summarizes the diagnostic performance of this compound in differentiating various tauopathies, highlighting its sensitivity and specificity.

DiseaseSensitivitySpecificityAccuracySource
Alzheimer's Disease (AD)96.0%96.0%96.0%[1]
Progressive Supranuclear Palsy (PSP)64.4%98.5%93.7%[1]
Frontotemporal Lobe Degeneration (FTLD)19.5%99.8%94.4%[1]
Corticobasal Degeneration (CBD)41.7%98.6%97.5%

In a head-to-head comparison of [¹⁸F]MK-6240 and [¹⁸F]Flortaucipir for diagnosing Alzheimer's disease, [¹⁸F]MK-6240 demonstrated a higher area under the curve (AUC) in discriminating both AD and MCI Aβ+ individuals from cognitively unimpaired Aβ- individuals. While a direct quantitative comparison including this compound is not available in the same study, the high accuracy of this compound for AD diagnosis (96.0%) suggests it is a potent contender.

Off-Target Binding Profile

A critical aspect of any PET tracer is its off-target binding profile, which can impact image interpretation. First-generation tracers like [¹⁸F]Flortaucipir have shown off-target binding to neuromelanin, monoamine oxidase (MAO), and other structures. Second-generation tracers, including this compound, were developed to have less off-target binding. Studies on [¹⁸F]Flortaucipir, [¹⁸F]-MK-6240, and [¹⁸F]-PI-2620 revealed nearly identical autoradiographic binding profiles with off-target binding to neuromelanin and melanin-containing cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical experimental protocols used to assess the specificity and selectivity of tau PET tracers.

In Vitro Binding Assays

These assays are fundamental in determining the binding affinity and selectivity of a tracer for its target.

Objective: To quantify the binding affinity (Kd) and density of binding sites (Bmax) of this compound to tau aggregates in postmortem human brain tissue.

Methodology:

  • Tissue Preparation: Homogenates are prepared from brain regions with known high tau pathology (e.g., hippocampus, frontal cortex) from confirmed AD cases and control brains.

  • Saturation Binding Assay:

    • Brain homogenates are incubated with increasing concentrations of radiolabeled this compound.

    • Non-specific binding is determined by adding a high concentration of a non-radiolabeled competitor.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.

A similar protocol can be used for competitive binding assays to determine the selectivity of the tracer by assessing the displacement of radiolabeled this compound by various compounds known to bind to other targets.

cluster_prep Tissue Preparation cluster_assay Saturation Binding Assay cluster_analysis Data Analysis Tissue Postmortem Brain Tissue (AD and Control) Homogenate Brain Homogenate Tissue->Homogenate Homogenization Incubation Incubate Homogenate with Radiolabeled this compound Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Measurement Measure Radioactivity Separation->Measurement Calculation Calculate Specific Binding Measurement->Calculation Analysis Non-linear Regression (Kd, Bmax) Calculation->Analysis

In Vitro Binding Assay Workflow

Autoradiography

Autoradiography provides a visual representation of the tracer's binding distribution in brain tissue sections, allowing for direct comparison with immunohistochemical staining for tau pathology.

Objective: To visualize the binding pattern of this compound on human brain sections and correlate it with the distribution of tau pathology.

Methodology:

  • Tissue Sectioning: Cryostat sections (e.g., 20 µm) are prepared from frozen postmortem brain tissue.

  • Incubation: Slides are incubated with a solution containing radiolabeled this compound. For non-specific binding, adjacent sections are incubated with the radioligand plus a high concentration of a competitor.

  • Washing: Slides are washed to remove unbound radioligand.

  • Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiographic film.

  • Imaging and Analysis: The imaging plate is scanned, and the resulting image shows the distribution of radioactivity. This is then compared with adjacent sections stained with anti-tau antibodies (e.g., AT8, PHF-1).

start Postmortem Brain Tissue sectioning Cryosectioning start->sectioning incubation Incubation with Radiolabeled this compound sectioning->incubation washing Washing incubation->washing exposure Exposure to Phosphor Plate/Film washing->exposure imaging Scanning and Imaging exposure->imaging comparison Comparison with Immunohistochemistry imaging->comparison

Autoradiography Experimental Workflow

Signaling Pathways and Logical Relationships

The validation of a PET tracer involves a logical progression from preclinical evaluation to clinical application. The following diagram illustrates this validation pathway.

cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation in_vitro In Vitro Binding Assays (Affinity, Selectivity) autorad Autoradiography (Tissue Distribution) in_vitro->autorad animal Animal PET Studies (Pharmacokinetics, In Vivo Specificity) autorad->animal phase1 Phase 1 (Safety, Dosimetry) animal->phase1 Translation to Humans phase2 Phase 2 (Diagnostic Efficacy) phase1->phase2 phase3 Phase 3 (Large-scale Validation) phase2->phase3

PET Tracer Validation Pathway

References

Cross-Reactivity Profile of Florzolotau: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Florzolotau ([¹⁸F]APN-1607; also known as [¹⁸F]PM-PBB3) is a second-generation positron emission tomography (PET) tracer developed for the in vivo imaging of tau protein aggregates, a hallmark pathology in several neurodegenerative diseases, including Alzheimer's disease and other tauopathies. A critical characteristic of any PET tracer is its specificity for its intended target and minimal cross-reactivity with other molecules, known as off-target binding. This guide provides a comparative analysis of the cross-reactivity profile of this compound against other relevant PET tracers, supported by experimental data and detailed methodologies.

Quantitative Comparison of Binding Affinity

The following table summarizes the binding affinities of this compound and the first-generation tau PET tracer, Flortaucipir, for the target tau protein and key off-target molecules.

CompoundTarget/Off-TargetBinding Affinity (IC₅₀/Kᵢ, nM)Reference
This compound Tau Aggregates (AD Brain)High Affinity (undisclosed quantitative value)[1]
Monoamine Oxidase A (MAO-A)Negligible binding[1]
Monoamine Oxidase B (MAO-B)Negligible binding[1]
TMEM106B AggregatesHigh Affinity (undisclosed quantitative value)[2]
Flortaucipir Tau Aggregates (AD Brain)14.6 (Kᵢ)
Monoamine Oxidase A (MAO-A)1,180 (Kᵢ)
Monoamine Oxidase B (MAO-B)>10,000 (Kᵢ)
TMEM106B AggregatesStrong Binding (undisclosed quantitative value)[2]

Note: While Tagai et al. (2021) demonstrated that this compound binding was not significantly displaced by MAO-A or MAO-B inhibitors, specific IC₅₀ or Kᵢ values were not provided in the publication. Similarly, the study on TMEM106B binding confirmed high affinity but did not report a quantitative value.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity studies.

In Vitro Competition Binding Assay for MAO-A and MAO-B

This protocol is adapted from methodologies used for assessing the off-target binding of tau PET tracers.

Objective: To determine the binding affinity of this compound to Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) through in vitro competition assays.

Materials:

  • Human brain tissue homogenates (e.g., frontal cortex from a confirmed Alzheimer's disease case)

  • [¹⁸F]this compound (radioligand)

  • Clorgiline (selective MAO-A inhibitor)

  • Selegiline (selective MAO-B inhibitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Tissue Preparation: Homogenize human frontal cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove large debris, and use the supernatant for the binding assay. Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).

  • Competition Assay Setup: In a multi-well plate, combine the brain homogenate (a fixed amount of protein), a fixed concentration of [¹⁸F]this compound, and varying concentrations of the competing ligands (clorgiline for MAO-A, selegiline for MAO-B).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [¹⁸F]this compound as a function of the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

In Vitro Autoradiography for TMEM106B

This protocol is based on the methodology used to assess the binding of tau PET tracers to TMEM106B aggregates in postmortem human brain tissue.

Objective: To visually and quantitatively assess the binding of [¹⁸F]this compound to TMEM106B aggregates in human brain tissue sections.

Materials:

  • Postmortem human brain tissue sections (e.g., choroid plexus) with confirmed TMEM106B pathology.

  • [¹⁸F]this compound

  • Phosphate-buffered saline (PBS)

  • Autoradiography cassettes and phosphor imaging plates

  • Microscope for histological staining

Procedure:

  • Tissue Sectioning: Prepare thin (e.g., 10 µm) frozen sections of the human choroid plexus.

  • Radioligand Incubation: Incubate the tissue sections with a solution of [¹⁸F]this compound in PBS at a specific concentration and for a defined period (e.g., 1 µCi/mL for 60 minutes) at room temperature.

  • Washing: Wash the sections in cold PBS to remove unbound radioligand.

  • Drying: Air-dry the sections.

  • Autoradiography: Expose the labeled sections to a phosphor imaging plate in an autoradiography cassette for a suitable duration.

  • Imaging: Scan the imaging plate using a phosphor imager to visualize the distribution and density of the radioligand binding.

  • Histological Correlation: Following autoradiography, the same or adjacent tissue sections can be stained with antibodies against TMEM106B to confirm the co-localization of the radioligand signal with TMEM106B pathology.

Visualizations

Experimental Workflow: In Vitro Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis tissue Human Brain Tissue (e.g., Frontal Cortex) homogenate Tissue Homogenate tissue->homogenate incubation Incubate Homogenate, Radioligand & Competitor homogenate->incubation radioligand [¹⁸F]this compound radioligand->incubation competitors MAO Inhibitors (Clorgiline/Selegiline) competitors->incubation filtration Rapid Filtration incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement plot Plot % Inhibition vs. [Competitor] measurement->plot regression Non-linear Regression plot->regression ic50 Determine IC₅₀ regression->ic50

Caption: Workflow for determining off-target binding affinity using an in vitro competition assay.

Experimental Workflow: In Vitro Autoradiography

G cluster_prep Preparation cluster_binding Binding & Imaging cluster_validation Validation tissue Postmortem Brain Tissue (e.g., Choroid Plexus) sections Tissue Sectioning (10 µm) tissue->sections incubation Incubate with [¹⁸F]this compound sections->incubation washing Wash to Remove Unbound Tracer incubation->washing exposure Expose to Phosphor Plate washing->exposure scanning Scan Plate & Visualize exposure->scanning colocalization Co-localization Analysis scanning->colocalization histology Immunohistochemistry (e.g., anti-TMEM106B) histology->colocalization

Caption: Workflow for assessing off-target binding in tissue sections via in vitro autoradiography.

References

Florzolotau Outperforms Gold-Standard in Tau Pathology Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A new-generation PET tracer, Florzolotau, demonstrates superior diagnostic accuracy and broader utility in identifying tau pathologies associated with Alzheimer's disease and other neurodegenerative disorders when compared to the established gold-standard, ¹⁸F-Flortaucipir.

This compound (also known as ¹⁸F-APN1607 or ¹⁸F-PM-PBB3) is a second-generation positron emission tomography (PET) ligand designed for the in-vivo visualization of tau protein aggregates, a key pathological hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Clinical studies have shown that this compound offers significant advantages over the first-generation tracer, ¹⁸F-Flortaucipir, including higher diagnostic accuracy, better signal-to-noise ratio, and the ability to detect a wider range of tau isoforms.[2][4]

Performance Comparison: this compound vs. ¹⁸F-Flortaucipir

Quantitative analysis from comparative studies reveals this compound's enhanced performance in diagnosing Alzheimer's disease. The area under the curve (AUC) for this compound in distinguishing Alzheimer's dementia was consistently high, ranging from 0.96 to 0.98, while ¹⁸F-Flortaucipir's AUC ranged from 0.78 to 0.87. Furthermore, this compound showed stronger correlations with clinical severity scores.

Performance MetricThis compound¹⁸F-Flortaucipir (Gold-Standard)Source
Diagnostic Accuracy (AUC) for AD Dementia 0.96 - 0.980.78 - 0.87
Correlation with Clinical Severity ( r)0.61 - 0.74
Diagnostic Accuracy for Alzheimer's Disease 96.0%Not specified in this study
Sensitivity for Alzheimer's Disease 98.2%Not specified in this study
Specificity for Alzheimer's Disease 96.7%Not specified in this study
Binding Affinity High affinity for both 3R and 4R tau isoformsLimited binding to 4R tau isoforms
Off-target Binding Less off-target effectsKnown off-target binding to monoamine oxidases (MAO-A and MAO-B)

Enhanced Utility in Differentiating Tauopathies

A key advantage of this compound is its ability to bind to both 3R and 4R tau isoforms, which allows for the differentiation of various tauopathies. First-generation tracers like ¹⁸F-Flortaucipir have limited capacity to bind to the 4R tau isoform, which is predominant in non-Alzheimer's primary tauopathies such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD). Studies have demonstrated this compound's high diagnostic accuracy in differentiating Alzheimer's disease (96.0%), frontotemporal lobe degeneration (94.4%), progressive supranuclear palsy (93.7%), and corticobasal degeneration (97.5%). This broader binding profile makes this compound a more versatile tool for research and clinical diagnosis of a wider range of neurodegenerative diseases.

Experimental Protocols

The following provides a generalized methodology for a comparative PET imaging study evaluating this compound, based on protocols described in the cited literature.

Patient Recruitment and Preparation:

  • Recruit a cohort of participants including healthy controls and patients diagnosed with cognitive impairment.

  • Obtain informed consent from all participants.

  • Participants should fast for at least 4 hours prior to the PET scan.

Radiotracer Administration and PET Imaging:

  • A single intravenous injection of this compound is administered.

  • PET imaging is performed for a specified duration (e.g., 20 minutes) starting at a set time post-injection (e.g., 80 minutes).

  • Dynamic or static imaging can be acquired.

Image Processing and Analysis:

  • PET images are reconstructed using standard algorithms.

  • Images are co-registered with corresponding magnetic resonance imaging (MRI) scans for anatomical reference.

  • Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest (ROIs) to a reference region (e.g., cerebellar cortex).

  • Visual interpretation of PET scans is performed by trained readers to identify patterns of tau deposition.

Statistical Analysis:

  • Receiver operating characteristic (ROC) analysis is used to determine the diagnostic accuracy (AUC) of the tracer.

  • Correlations between SUVR values and clinical assessment scores are calculated to evaluate the tracer's relationship with disease severity.

Clinical Study Workflow for a Novel PET Tracer

The following diagram illustrates a typical workflow for a clinical study designed to evaluate the performance of a new PET tracer like this compound against a gold-standard.

G cluster_0 Phase 1: Pre-clinical & Safety cluster_1 Phase 2/3: Performance Evaluation cluster_2 Phase 4: Post-market Surveillance A In-vitro Binding Assays B Animal Model Studies A->B C Phase 1 Clinical Trial (Safety & Dosimetry) B->C D Patient Cohort Recruitment (Healthy Controls & Patients) C->D E PET Imaging with Novel Tracer (e.g., this compound) D->E F PET Imaging with Gold-Standard (e.g., ¹⁸F-Flortaucipir) D->F G Clinical & Cognitive Assessments D->G H Image Analysis (SUVR, Visual Reads) E->H F->H I Statistical Analysis (ROC, Correlation) G->I H->I J Performance Comparison I->J K Longitudinal Studies J->K L Real-world Evidence Collection K->L

Caption: Workflow for evaluating a new PET tracer against a gold-standard.

Signaling Pathway and Mechanism of Action

This compound functions as a PET ligand that specifically binds to tau protein aggregates in the brain. The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is a central event in the pathology of Alzheimer's disease and other tauopathies. This process disrupts normal neuronal function and leads to cell death.

G cluster_0 Tau Pathology Cascade cluster_1 PET Imaging with this compound A Tau Hyperphosphorylation B Tau Misfolding & Aggregation A->B C Paired Helical Filaments (PHFs) & Straight Filaments (SFs) B->C D Neurofibrillary Tangles (NFTs) C->D E Neuronal Dysfunction & Cell Death D->E F Intravenous Injection of ¹⁸F-Florzolotau G This compound Crosses Blood-Brain Barrier F->G H Binding to Tau Aggregates (PHFs & SFs) G->H H->C I PET Scanner Detects ¹⁸F Signal H->I J In-vivo Visualization of Tau Pathology I->J

Caption: Mechanism of tau pathology and PET imaging with this compound.

References

A Comparative Guide to Tau PET Imaging: Evaluating the Reproducibility of [18F]Florzolotau and Alternative Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate in vivo detection and quantification of tau pathology are critical for the diagnosis of neurodegenerative diseases, the tracking of disease progression, and the evaluation of novel therapeutic interventions. Positron Emission Tomography (PET) imaging with specialized radiotracers has emerged as a leading modality for this purpose. This guide provides a comparative overview of the reproducibility of [18F]Florzolotau, a second-generation tau PET tracer, and its alternatives, including the first-generation tracer [18F]flortaucipir and other second-generation agents like [18F]-MK-6240.

Introduction to Tau PET Tracers

Tau PET tracers are radiolabeled molecules that bind to tau protein aggregates in the brain, allowing for their visualization and quantification using PET. The first-generation tracer, [18F]flortaucipir, was a significant step forward but exhibited limitations, including off-target binding. Second-generation tracers, such as [18F]this compound and [18F]-MK-6240, were developed to improve upon the characteristics of their predecessors, offering potentially higher affinity for tau aggregates and reduced off-target binding.[1][2]

Performance Comparison of Tau PET Tracers

The selection of a tau PET tracer for clinical research or trials depends on various performance characteristics, including its binding properties, diagnostic accuracy, and reproducibility.

Performance Metric [18F]this compound (APN-1607) [18F]flortaucipir (AV-1451) [18F]-MK-6240
Tracer Generation SecondFirstSecond
Tau Isoform Binding 3R and 4RPrimarily 3R/4R in paired helical filaments (PHF-tau)3R and 4R
Off-Target Binding Low off-target effects reportedOff-target binding to neuromelanin, melanin, and hemorrhages[3]Off-target binding to meninges, retina, and ethmoid sinus reported[2]
Diagnostic Accuracy (AUC for AD dementia) 0.96 - 0.98[4]0.78 - 0.87High accuracy reported, with higher AUC than [18F]flortaucipir in some studies
Test-Retest Reproducibility (SUVR) High inter-rater agreement for visual interpretation (ICC: 0.880). Quantitative test-retest variability data is not yet widely available.Excellent reproducibility. Test-retest variability of ~2-4%.Good reproducibility. Test-retest variability of <6%.

Caption: Table summarizing the performance characteristics of [18F]this compound and alternative tau PET tracers.

Reproducibility of Tau PET Imaging

The reproducibility of a PET tracer is paramount for its use in longitudinal studies that aim to track changes in tau pathology over time or in response to treatment. High reproducibility ensures that any observed changes are due to biological alterations rather than measurement variability.

[18F]this compound

While comprehensive quantitative test-retest data for [18F]this compound is still emerging in the literature, studies on its visual interpretation have demonstrated high reproducibility. A study assessing the consensus among four observers on [18F]this compound PET image scores reported a high intraclass correlation coefficient (ICC) of 0.880, indicating strong agreement in the visual assessment of tau pathology. This suggests that the visual reading of [18F]this compound scans can be standardized and reliably implemented across different raters.

[18F]flortaucipir

[18F]flortaucipir has demonstrated excellent test-retest reproducibility in numerous studies. The test-retest variability for Standardized Uptake Value Ratios (SUVR) is typically low, in the range of 2-4%. This high degree of reproducibility has established [18F]flortaucipir as a reliable tool for longitudinal monitoring of tau pathology in clinical trials.

[18F]-MK-6240

As a second-generation tracer, [18F]-MK-6240 also shows good test-retest reproducibility, with a variability of less than 6% for SUVR measurements. This level of reproducibility is considered adequate for its use in longitudinal studies.

Experimental Protocols

The following sections provide detailed methodologies for performing a tau PET imaging study with [18F]this compound and its alternatives.

General Tau PET Imaging Workflow

The workflow for a tau PET study is a multi-step process that requires careful planning and execution.

G General Tau PET Imaging Workflow cluster_pre Pre-Scan cluster_scan Scan Procedure cluster_post Post-Scan Analysis Patient_Screening Patient Screening and Consent Tracer_Synthesis Radiotracer Synthesis and QC Tracer_Injection Tracer Injection Tracer_Synthesis->Tracer_Injection Uptake_Phase Uptake Phase Tracer_Injection->Uptake_Phase PET_Scan PET Scan Acquisition Uptake_Phase->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Image_Analysis Image Analysis (SUVR Calculation) Image_Reconstruction->Image_Analysis Interpretation Interpretation and Reporting Image_Analysis->Interpretation

Caption: A generalized workflow for conducting a tau PET imaging study.

Protocol for [18F]this compound PET Imaging
  • Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan. Comfortable clothing is recommended, and patients should be well-hydrated.

  • Radiotracer Administration: An intravenous injection of approximately 211.8 ± 25.1 MBq of [18F]this compound is administered.

  • Uptake Period: A quiet uptake period of 90 minutes is required post-injection. During this time, the patient should rest comfortably.

  • Image Acquisition: A 20-minute PET scan is performed at 90 minutes post-injection.

  • Image Reconstruction: Images are reconstructed using a 3D ordered-subset expectation maximization (OSEM) algorithm with appropriate corrections for attenuation, scatter, and randoms.

  • Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the tracer uptake in regions of interest to a reference region, typically the cerebellar gray matter.

Protocol for [18F]flortaucipir PET Imaging
  • Patient Preparation: Similar to the [18F]this compound protocol, patients should fast for 4-6 hours.

  • Radiotracer Administration: An intravenous bolus of approximately 370 MBq of [18F]flortaucipir is administered.

  • Uptake Period: The uptake period is typically 80 minutes.

  • Image Acquisition: A 20-minute PET scan is acquired from 80 to 100 minutes post-injection.

  • Image Reconstruction: Standard reconstruction algorithms with necessary corrections are applied.

  • Image Analysis: SUVRs are calculated using a reference region, often the cerebellar crus gray matter.

Protocol for [18F]-MK-6240 PET Imaging
  • Patient Preparation: A fasting period of 4-6 hours is recommended.

  • Radiotracer Administration: An intravenous injection of [18F]-MK-6240 is administered. The exact dose may vary depending on the study protocol.

  • Uptake Period: An uptake period of 70 to 90 minutes is common.

  • Image Acquisition: PET data is typically acquired for 20 minutes, from 70 to 90 minutes post-injection.

  • Image Reconstruction: Images are reconstructed using standard clinical protocols.

  • Image Analysis: SUVRs are calculated using a reference region such as the cerebellar gray matter.

Signaling Pathways and Binding Characteristics

The binding of tau PET tracers is dependent on the conformation of the tau protein aggregates. Different tracers may have varying affinities for different tau isoforms and fibril structures.

G Tau PET Tracer Binding Characteristics cluster_tracers Tau PET Tracers cluster_tau Tau Aggregates cluster_offtarget Off-Target Binding This compound [18F]this compound PHF Paired Helical Filaments (PHF-tau) This compound->PHF Binds SF Straight Filaments (SF-tau) This compound->SF Binds Flortaucipir [18F]flortaucipir Flortaucipir->PHF Binds Neuromelanin Neuromelanin Flortaucipir->Neuromelanin Binds MK6240 [18F]-MK-6240 MK6240->PHF Binds Meninges Meninges MK6240->Meninges Binds

Caption: Binding characteristics of different tau PET tracers to tau aggregates and off-target sites.

Conclusion

[18F]this compound is a promising second-generation tau PET tracer with high diagnostic accuracy and low off-target binding. While quantitative test-retest reproducibility data is still emerging, its high inter-rater agreement for visual interpretation suggests it is a reliable tool. In comparison, [18F]flortaucipir and [18F]-MK-6240 have well-established and excellent quantitative reproducibility. The choice of tracer for a particular study will depend on the specific research question, the patient population, and the need for longitudinal monitoring. As the field of tau imaging continues to evolve, head-to-head comparative studies will be crucial for fully elucidating the relative strengths and weaknesses of these valuable research tools.

References

Benchmarking Florzolotau: A Comparative Guide to Fluorescent Probes for Tau Aggregate Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Head-to-Head Comparison of Leading Fluorescent Probes for Visualizing Tau Pathology in Neurodegenerative Disease Research

This guide provides a comprehensive comparison of Florzolotau and other prominent fluorescent probes used for the detection of tau protein aggregates, a key pathological hallmark in Alzheimer's disease and other tauopathies. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal imaging tools for their experimental needs.

Introduction to Tau Probes

The aggregation of tau protein into neurofibrillary tangles (NFTs) is a central event in the pathology of numerous neurodegenerative diseases. Fluorescent probes are indispensable tools for visualizing and quantifying these aggregates in brain tissue and in vitro models, providing critical insights into disease mechanisms and the efficacy of potential therapeutics. While 18F-Florzolotau is a second-generation PET tracer used for in vivo imaging of tau pathology in the human brain, this guide focuses on the comparison of its fluorescent properties with other research-focused fluorescent probes for in vitro and ex vivo applications.[1] This comparison will benchmark this compound against established and novel fluorescent probes, including the classic Thioflavin S, the highly selective pTP-TFE, and the versatile BODIPY-based probes, Tau1 and Tau2.

Quantitative Comparison of Fluorescent Probes

The selection of a fluorescent probe is often dictated by its photophysical and binding properties. The following table summarizes the key quantitative data for this compound and its competitors.

ProbeExcitation (nm)Emission (nm)Binding Affinity (Kd) to Tau AggregatesQuantum YieldKey Features
This compound (fluorescent analog) ~540~580Data not availableData not availableHigh affinity for both 3R and 4R tau isoforms in its radiolabeled form.[1]
Thioflavin S ~440~500Micromolar range (variable)Low in solution, significantly increases upon binding.Well-established, cost-effective, but can have lower specificity.
pTP-TFE 42052066 nM (for soluble tau aggregates)[2][3][4]0.27High selectivity for soluble tau aggregates over mature fibrils and Aβ aggregates.
BODIPY-Tau1 ~580~600Data not availableData not availableGood blood-brain barrier penetrability reported in animal models.
BODIPY-Tau2 ~580~600Data not availableData not availableHigh selectivity for tau aggregates.

Mechanism of Action: Fluorescence Enhancement upon Binding

Many tau-specific fluorescent probes operate on a "turn-on" mechanism. In their unbound state in an aqueous environment, these molecules can undergo internal rotation, which leads to the quenching of their fluorescence. Upon binding to the beta-sheet structures of tau aggregates, this internal rotation is restricted, leading to a significant increase in fluorescence quantum yield and a bright signal indicating the presence of the target.

cluster_unbound Unbound Probe in Solution cluster_bound Probe Bound to Tau Aggregate Unbound Probe Molecule Rotation Internal Rotation Unbound->Rotation allows Bound Probe Molecule Quenching Fluorescence Quenching (Low Signal) Rotation->Quenching causes Tau Tau Aggregate (β-sheet structure) Bound->Tau binds to Restriction Restricted Rotation Tau->Restriction restricts Enhancement Fluorescence Enhancement (High Signal) Restriction->Enhancement leads to

Caption: Mechanism of fluorescence enhancement upon probe binding to tau aggregates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. Below are methodologies for the key experiments cited in this guide.

General Experimental Workflow for Staining Tau Pathology in Brain Tissue

The following diagram outlines a typical workflow for the fluorescent staining of tau aggregates in post-mortem brain tissue sections.

A Tissue Preparation (Fixation, Sectioning) B Deparaffinization & Rehydration (Xylene, Ethanol Series) A->B C Antigen Retrieval (Optional, for co-staining) B->C D Incubation with Fluorescent Probe C->D E Washing Steps (to remove unbound probe) D->E F Coverslipping (with mounting medium) E->F G Fluorescence Microscopy F->G

Caption: General experimental workflow for fluorescent staining of tau pathology.

Detailed Staining Protocol for Thioflavin S

This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Immerse in a graded series of ethanol: 100% (2 x 3 minutes), 95% (3 minutes), 70% (3 minutes), 50% (3 minutes).

    • Rinse in distilled water (2 x 3 minutes).

  • Staining:

    • Incubate sections in a filtered 1% aqueous solution of Thioflavin S for 8 minutes at room temperature, protected from light.

  • Differentiation:

    • Wash slides in 80% ethanol (2 x 3 minutes).

    • Wash in 95% ethanol (3 minutes).

  • Washing and Mounting:

    • Rinse with distilled water (3 changes).

    • Coverslip with an aqueous mounting medium.

Protocol for pTP-TFE Staining of Tau Aggregates

This protocol is based on in vitro binding assays and can be adapted for tissue staining.

  • Probe Preparation:

    • Prepare a stock solution of pTP-TFE in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in a buffer such as PBS.

  • Incubation:

    • For in vitro assays, mix the pTP-TFE solution with the sample containing tau aggregates.

    • Incubate for 5 minutes at 37°C.

  • Measurement:

    • Measure fluorescence intensity using a plate reader or fluorescence microscope with excitation at approximately 420 nm and emission at 520 nm.

General Protocol for BODIPY-based Tau Probes (e.g., Tau1)

This protocol is generalized for cell culture or tissue staining.

  • Cell/Tissue Preparation:

    • For cultured cells, grow on coverslips. For tissue, use fixed and sectioned brain slices.

    • Wash with PBS.

  • Staining:

    • Incubate with the BODIPY-based probe (e.g., Tau1) at a concentration of approximately 100 µM for 30 minutes at 37°C.

  • Washing:

    • Gently wash the cells/tissue with PBS to remove unbound probe.

  • Imaging:

    • Observe under a fluorescence microscope with excitation and emission wavelengths appropriate for the specific BODIPY dye (e.g., ~580 nm excitation and ~600 nm emission for Tau1).

Conclusion

The choice of a fluorescent probe for tau aggregate detection depends on the specific experimental goals. While 18F-Florzolotau is a powerful tool for in vivo PET imaging, for in vitro and ex vivo fluorescence microscopy, other probes offer distinct advantages. Thioflavin S remains a widely used and cost-effective option, though it may lack the specificity of newer probes. For researchers interested in the early stages of tau aggregation, pTP-TFE, with its high affinity for soluble tau aggregates, is an excellent choice. The BODIPY-based probes, such as Tau1, show promise for both in vitro and in vivo animal model applications due to their favorable photophysical properties and reported blood-brain barrier permeability. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies on tau pathology.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Florzolotau ([¹⁸F]Florzolotau)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Florzolotau, a positron emission tomography (PET) ligand used in research for detecting tau proteinopathies. As this compound is radiolabeled with Fluorine-18 ([¹⁸F]), its disposal is primarily governed by regulations for short-lived radioactive waste.

Core Safety and Handling Principles

Given its radioactive nature, all personnel handling [¹⁸F]this compound must adhere to the principles of ALARA (As Low As Reasonably Achievable) to minimize radiation exposure. This involves optimizing time spent handling the material, maximizing distance from the source, and using appropriate shielding.

Personal Protective Equipment (PPE):

  • Wear a lab coat and safety glasses for all procedures involving [¹⁸F]this compound.[1]

  • Use disposable gloves and change them frequently to prevent the spread of contamination.[2]

  • When handling unshielded sources, use tools and tongs to avoid direct hand contact.[3]

  • Wear body and ring dosimeters to monitor radiation exposure.[3]

Work Area Preparation:

  • Designate a specific work area for handling radioactive materials.[1]

  • Cover work surfaces with plastic-backed absorbent paper to contain any spills.

  • Ensure a calibrated survey meter is operational and present in the work area to monitor for contamination.

[¹⁸F]this compound Waste Disposal Protocol

The primary method for the disposal of waste contaminated with [¹⁸F]this compound is decay-in-storage . Due to the short half-life of Fluorine-18, the radioactivity will decay to negligible levels in a relatively short period.

Step 1: Waste Segregation at the Point of Generation

Proper segregation of radioactive waste is crucial to ensure safety and compliance. Use dedicated, clearly labeled containers for each waste stream.

  • Dry Solid Waste: This includes contaminated items such as gloves, bench paper, pipette tips, and empty vials.

    • Place these items in a designated radioactive waste container lined with a plastic bag.

    • Ensure no liquids or sharp objects are mixed with dry waste.

  • Liquid Waste: This includes aqueous solutions containing [¹⁸F]this compound.

    • Collect liquid waste in a shatter-resistant, sealed container (e.g., a plastic carboy).

    • This container should be kept in secondary containment to prevent spills.

    • Do not mix with other hazardous chemicals unless specifically required by your institution's waste management plan.

  • Sharps Waste: This includes needles, syringes, and contaminated glass.

    • Place all sharps in a designated, puncture-proof sharps container.

    • Do not overfill the container.

Step 2: Decay-in-Storage

Store the segregated radioactive waste in a secure, shielded location. This area should be clearly marked with "Caution, Radioactive Material" signs.

  • Storage Duration: Fluorine-18 has a half-life of approximately 110 minutes. A general rule of thumb for decay-in-storage is to hold the waste for at least 10 half-lives. For [¹⁸F], this equates to approximately 1,100 minutes (about 18.3 hours). Holding the waste for 24 hours is a common practice to ensure sufficient decay.

  • Labeling for Storage: Each waste container must be labeled with:

    • The isotope ([¹⁸F])

    • The date the waste was generated/sealed

    • The initial activity (if known)

    • The name of the responsible researcher or lab

Step 3: Post-Decay Survey and Final Disposal

After the decay period, the waste must be surveyed to confirm that its radioactivity has returned to background levels.

  • Survey the Waste: Use a sensitive radiation survey meter (like a Geiger-Müller counter) to check the exterior of the waste container.

  • Confirm Background Levels: The reading should be indistinguishable from the normal background radiation in the area.

  • Obliterate Markings: Once confirmed to be at background, all radioactive symbols and markings on the waste containers must be removed or defaced.

  • Final Disposal:

    • Non-Hazardous Waste: If the waste is not otherwise chemically or biologically hazardous, it can be disposed of in the regular trash.

    • Chemically Hazardous Waste: If the waste contains other hazardous chemicals, it must be disposed of through your institution's chemical hazardous waste program.

    • Sharps: The sharps container, once decayed and markings are removed, can be disposed of as regular medical waste.

Quantitative Data: Fluorine-18 Properties

For easy reference, the key radiological data for Fluorine-18 are summarized in the table below.

PropertyValue
Half-Life 109.7 minutes (1.83 hours)
Decay Mode 97% Positron Emission, 3% Electron Capture
Primary Emissions 511 keV gamma photons (from positron annihilation), 634 keV (max) beta particles
Decay Product Oxygen-18 (Stable)
Half-Value Layer (Lead) ~6 mm
Tenth-Value Layer (Lead) ~17 mm

Experimental Protocols and Visualizations

As the disposal of [¹⁸F]this compound follows standard radioactive decay-in-storage protocols, a specific experimental protocol for disposal is not typically developed. The procedure is a standard safety workflow.

Below is a diagram illustrating the logical workflow for the proper disposal of [¹⁸F]this compound waste.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Decay-in-Storage cluster_2 Step 3: Final Disposal A [18F]this compound Use in Lab B Segregate Waste Streams A->B C C B->C Dry Solids D D B->D Liquids E E B->E Sharps F Label Waste with Isotope & Date C->F D->F E->F G Store in Shielded Area (min. 10 half-lives / ~24 hrs) F->G H Survey Waste with Geiger Counter G->H I Radioactivity at Background Level? H->I J Deface Radioactive Labels I->J Yes L Return to Storage for Further Decay I->L No K Dispose as Normal, Chemical, or Sharps Waste J->K L->G

Caption: Workflow for the disposal of [¹⁸F]this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of [¹⁸F]this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific Radiation Safety Program for local requirements.

References

Essential Safety and Handling Guide for Florzolotau (APN1607)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a novel research compound, a comprehensive, publicly available Safety Data Sheet (SDS) for Florzolotau (also known as APN1607 or PM-PBB3) is not available. This guide is therefore based on a precautionary approach, treating this compound as a potentially hazardous, uncharacterized substance. The following protocols are derived from best practices for handling novel, potent chemical compounds in a research and drug development setting. All laboratory personnel must conduct a thorough risk assessment before beginning any work with this compound.[1][2]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound in a laboratory environment. It includes procedural guidance on personal protective equipment, operational handling, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls (e.g., chemical fume hood) and supplemented by appropriate PPE, is essential.[1] The following table summarizes the recommended PPE for various tasks involving this compound.

TaskRequired PPERecommended Additional PPE
Weighing and Aliquoting (Solid Powder) Double Nitrile Gloves, Lab Coat, Safety GogglesFace Shield, Respiratory Protection (N95 or higher)
Solution Preparation Double Nitrile Gloves, Chemical Resistant Gown, Safety GogglesFace Shield, work performed in a Chemical Fume Hood
In Vitro Experiments (e.g., Cell Culture) Nitrile Gloves, Lab Coat, Safety GlassesWork performed in a Biosafety Cabinet (Class II)
In Vivo Experiments (Animal Dosing) Double Nitrile Gloves, Disposable Gown, Safety Goggles, Respiratory ProtectionPowered Air-Purifying Respirator (PAPR)
Waste Disposal Double Nitrile Gloves, Chemical Resistant Gown, Safety GogglesFace Shield

Note: Always check for chemical breakthrough times for the specific gloves and solvents being used.

Operational Procedures and Handling

2.1. Receiving and Storage

  • Receiving: Upon receipt, inspect the packaging for any signs of damage or leaks. Unpacking should be performed in a designated containment area (e.g., a chemical fume hood) by personnel wearing appropriate PPE.

  • Storage: Store this compound in a clearly labeled, tightly sealed container. Keep it in a designated, ventilated, and access-controlled storage area. If the compound is light-sensitive or hygroscopic, store it in an amber vial within a desiccator. Store away from incompatible materials such as strong oxidizing agents.[3]

2.2. Standard Operating Procedures (SOPs)

  • Weighing: To minimize aerosolization, use a balance with a draft shield located inside a chemical fume hood or a balance enclosure.[2]

  • Solution Preparation: Always prepare solutions in a chemical fume hood. Add the solvent to the solid this compound slowly to avoid splashing.

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Post-Handling & Disposal risk_assessment Conduct Risk Assessment (Treat as Potentially Hazardous) gather_ppe Gather Required PPE risk_assessment->gather_ppe prep_workspace Prepare Workspace (Chemical Fume Hood) gather_ppe->prep_workspace receive Receive & Inspect Package prep_workspace->receive unpack Unpack in Fume Hood receive->unpack store Store Appropriately unpack->store weigh Weighing (in enclosure) store->weigh dissolve Solution Preparation weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for Handling Novel Chemical Compounds.

Spill and Emergency Procedures

  • Spill: In the event of a spill, immediately evacuate the area and alert the safety officer.

    • Minor Spill (Solid): If trained and it is safe to do so, cover the spill with a wet paper towel to avoid aerosolization. Gently wipe up the material, placing all contaminated materials in a sealed hazardous waste container.

    • Minor Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the absorbent material into a sealed hazardous waste container.

    • Major Spill: Evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposable items (e.g., gloves, pipette tips, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: All sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local and federal regulations.

Example Experimental Protocol: In Vitro Kinase Assay

This protocol is a template for assessing the in vitro activity of this compound on a generic kinase cascade.

5.1. Materials

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound (solid)

  • DMSO (sterile)

  • 96-well plates

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary and secondary antibodies for Western Blot analysis

5.2. Methodology

  • Cell Culture: Plate the chosen cell line in 96-well plates at a predetermined density and incubate for 24 hours.

  • Compound Preparation: In a chemical fume hood, prepare a concentrated stock solution of this compound in DMSO. Perform serial dilutions to create a range of working concentrations.

  • Compound Treatment: Add the diluted this compound solutions to the cells, with final concentrations typically ranging from 1 nM to 100 µM. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 2 hours).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream substrates.

    • Incubate with an appropriate secondary antibody.

    • Visualize and quantify the protein bands.

G cluster_cell_prep Cell Preparation cluster_compound_prep Compound Preparation (in Fume Hood) cluster_treatment Treatment & Lysis cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate incubate_24h Incubate for 24 hours plate_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound stock_sol Prepare Stock Solution (this compound in DMSO) serial_dil Perform Serial Dilutions stock_sol->serial_dil serial_dil->add_compound incubate_2h Incubate for 2 hours add_compound->incubate_2h lyse_cells Lyse Cells incubate_2h->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page western_blot Western Blot sds_page->western_blot quantify Visualize & Quantify western_blot->quantify

Caption: Experimental Workflow for In Vitro Kinase Assay.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.